1-Phenyl-1-decanol
Description
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-phenyldecan-1-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H26O/c1-2-3-4-5-6-7-11-14-16(17)15-12-9-8-10-13-15/h8-10,12-13,16-17H,2-7,11,14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRZGGLIGGZHSBZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCC(C1=CC=CC=C1)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001338670 | |
| Record name | 1-Phenyl-1-decanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001338670 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.38 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
21078-95-5 | |
| Record name | 1-Phenyl-1-decanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001338670 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
1-Phenyl-1-decanol basic properties
An In-depth Technical Guide to the Core Properties of 1-Phenyl-1-decanol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound is a chiral alcohol of significant interest in synthetic organic chemistry. Chiral alcohols are crucial intermediates and building blocks for the synthesis of a wide array of fine chemicals, including pharmaceuticals and agrochemicals, where specific stereochemistry is often essential for biological activity.[1] This technical guide provides a comprehensive overview of the fundamental chemical and physical properties of this compound, detailed experimental protocols for its synthesis, and relevant safety information.
Chemical and Physical Properties
The following table summarizes the key physical and chemical properties of this compound and its common enantiomer, (S)-(-)-1-Phenyl-1-decanol. These properties are essential for its handling, characterization, and application in a laboratory setting.
| Property | Value | Reference |
| Molecular Formula | C₁₆H₂₆O | [2][3][4][5] |
| Molecular Weight | 234.38 g/mol | [1][2][3][5] |
| CAS Number | 21078-95-5 (for this compound) | [2] |
| 112419-76-8 (for (S)-(-)-1-Phenyl-1-decanol) | [1][3][5][6] | |
| Appearance | Clear colorless liquid | [7] |
| Boiling Point | 231 °C (448 °F) | [8] |
| Melting Point | 5 - 7 °C (41 - 45 °F) | [8] |
| Density | 0.829 g/cm³ at 25 °C (77 °F) | [8] |
| Refractive Index (n20/D) | 1.497 | [6] |
| Flash Point | >110 °C (>230 °F) | [6] |
| Solubility | Insoluble in water. Soluble in alcohol and ether. | [7] |
| InChI Key | MRZGGLIGGZHSBZ-UHFFFAOYSA-N | [2] |
| MRZGGLIGGZHSBZ-INIZCTEOSA-N ((S)-enantiomer) | [1] |
Synthesis and Experimental Protocols
The enantioselective synthesis of chiral alcohols such as (S)-(-)-1-Phenyl-1-decanol is a key focus in asymmetric synthesis.[1] A prevalent method is the asymmetric reduction of the corresponding prochiral ketone, 1-phenyl-1-decanone.
Enantioselective Catalytic Reduction of 1-Phenyl-1-decanone
This protocol describes a general approach for the asymmetric reduction of 1-phenyldecanone to yield (S)-(-)-1-Phenyl-1-decanol using a chiral catalyst.
Objective: To synthesize (S)-(-)-1-Phenyl-1-decanol with high enantiomeric excess.
Materials:
-
1-Phenyl-1-decanone (substrate)
-
Chiral catalyst (e.g., a chiral nickel-phosphine complex or (2S)-DAIB)[1]
-
Reducing agent (e.g., diethylzinc or a hydrogen source for hydrogenation)
-
Anhydrous toluene (solvent)
-
Dry ice/methanol bath
-
Standard glassware for inert atmosphere reactions (Schlenk line, argon/nitrogen)
-
Saturated aqueous ammonium chloride solution
-
Anhydrous sodium sulfate
-
Ether
-
2 M aqueous hydrochloric acid solution
Procedure:
-
Reaction Setup: Under an inert atmosphere (argon or nitrogen), a solution of the chiral catalyst (e.g., (2S)-DAIB) is prepared in anhydrous toluene in a flame-dried reaction flask.
-
Addition of Reagents: The solution is cooled, and the reducing agent (e.g., diethylzinc) is added, followed by stirring for a specified period.
-
Substrate Addition: The reaction mixture is cooled to a low temperature (e.g., -78°C with a dry ice-methanol bath), and a solution of 1-phenyl-1-decanone in anhydrous toluene is added.
-
Reaction: The reaction is allowed to proceed at a controlled temperature (e.g., 0°C) for several hours.
-
Quenching: The reaction is carefully quenched by the slow addition of a saturated aqueous ammonium chloride solution.[9]
-
Workup: The resulting mixture is warmed to room temperature. The organic layer is separated, and the aqueous layer is extracted with ether.[9]
-
Purification: The combined organic layers are washed with water and brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.[9]
-
Isolation: The crude product is purified by a suitable method, such as Kugelrohr distillation or column chromatography, to yield the desired (S)-1-Phenyl-1-decanol.[9]
-
Characterization: The final product is characterized by spectroscopic methods (e.g., NMR, IR) and its enantiomeric excess is determined by chiral HPLC or GC.
Visualized Experimental Workflow
The following diagram illustrates the general workflow for the synthesis and purification of this compound.
Caption: General workflow for the synthesis of this compound.
Safety and Handling
This compound is a chemical that should be handled with appropriate safety precautions in a laboratory setting.
-
General Handling: Use in a well-ventilated area. Avoid contact with skin, eyes, and clothing.[10][11] Wash hands thoroughly after handling.[8][10]
-
Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection (safety goggles or face shield).[10][12]
-
Fire Safety: Combustible liquid.[10] Keep away from heat, sparks, open flames, and other ignition sources.[10][12] Use carbon dioxide, dry chemical, or foam for extinction.[10]
-
First Aid:
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[8][10]
-
Skin Contact: Wash off immediately with plenty of soap and water.[12]
-
Inhalation: Move to fresh air.[12]
-
Ingestion: Do NOT induce vomiting. Get medical attention.[10]
-
-
Storage: Store in a cool, well-ventilated place.[10] Keep containers tightly closed.[12]
-
Disposal: Dispose of contents/container to an approved waste disposal plant.[10]
Conclusion
This compound is a valuable chiral building block in organic synthesis. Understanding its fundamental properties, synthesis protocols, and safety measures is crucial for its effective and safe utilization in research and development, particularly in the pharmaceutical and agrochemical industries. The methodologies for its enantioselective synthesis are well-established, allowing for the production of highly pure enantiomers essential for creating stereochemically defined molecules.
References
- 1. (S)-(-)-1-Phenyl-1-decanol | 112419-76-8 | Benchchem [benchchem.com]
- 2. This compound | C16H26O | CID 572065 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. guidechem.com [guidechem.com]
- 4. chemsynthesis.com [chemsynthesis.com]
- 5. scbt.com [scbt.com]
- 6. (S)-(-)-1-PHENYL-1-DECANOL CAS#: 112419-76-8 [amp.chemicalbook.com]
- 7. 1-Decanol | C10H22O | CID 8174 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. fishersci.com [fishersci.com]
- 11. assets.thermofisher.com [assets.thermofisher.com]
- 12. fishersci.com [fishersci.com]
A Comprehensive Technical Guide to the Physicochemical Characteristics of 1-Phenyl-1-decanol
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Phenyl-1-decanol, with the chemical formula C₁₆H₂₆O, is a secondary aromatic alcohol. Its structure, featuring a phenyl group and a long alkyl chain attached to the same carbon as the hydroxyl group, imparts specific physicochemical properties that are of interest in various fields of chemical research and development. This technical guide provides a detailed overview of the known physicochemical characteristics of this compound, outlines experimental protocols for their determination, and includes a schematic for its synthesis.
Physicochemical Properties
The following tables summarize the key physicochemical properties of this compound. It is important to distinguish between the racemic mixture and its individual enantiomers, as some reported data pertains specifically to the (S)-enantiomer.
General and Physical Properties
| Property | Value | Reference |
| Molecular Formula | C₁₆H₂₆O | [1][2] |
| Molecular Weight | 234.38 g/mol | [1][2] |
| Appearance | Not explicitly stated in search results; likely a liquid or low-melting solid at room temperature. | |
| Density | 0.922 g/mL at 25 °C (for (S)-enantiomer) | |
| Boiling Point | 128 °C at 0.35 mmHg (for (S)-enantiomer) | |
| Melting Point | Data not available in search results. | |
| Refractive Index | n20/D 1.497 (for (S)-enantiomer) | |
| Flash Point | >230 °F (>110 °C) (for (S)-enantiomer) | [3] |
Computed Properties
| Property | Value | Reference |
| XLogP3-AA | 5.6 | [1][2] |
| Hydrogen Bond Donor Count | 1 | |
| Hydrogen Bond Acceptor Count | 1 | [1] |
| Rotatable Bond Count | 9 | [1][2] |
| Topological Polar Surface Area | 20.2 Ų | [1][2] |
| Complexity | 161 | [2] |
Spectral Data
Spectroscopic data is crucial for the structural elucidation and identification of this compound.
| Spectrum Type | Key Features | Reference |
| ¹³C NMR | Data available in the Wiley-VCH database. | [1] |
| Mass Spectrometry (GC-MS) | Data available from the NIST Mass Spectrometry Data Center. | [1] |
| Infrared (IR) Spectroscopy | Specific spectrum not found. Expected characteristic absorptions include a broad O-H stretch (~3200-3600 cm⁻¹), C-O stretch (~1000-1200 cm⁻¹), sp² C-H stretches from the aromatic ring (~3000-3100 cm⁻¹), and sp³ C-H stretches from the alkyl chain (~2850-2960 cm⁻¹). |
Experimental Protocols
Detailed experimental procedures for the determination of the physicochemical properties of this compound are not widely published. However, standard methodologies for organic compounds can be applied.
Determination of Boiling Point (Micro Method)
The boiling point of high-molecular-weight alcohols like this compound can be determined using a micro-boiling point method in a Thiele tube to minimize the amount of substance required.[4][5]
Procedure:
-
A small amount of this compound is placed in a small test tube or a Durham tube.[4]
-
A capillary tube, sealed at one end, is inverted and placed into the liquid.
-
The apparatus is attached to a thermometer and heated in a Thiele tube containing a high-boiling point liquid (e.g., mineral oil).[4]
-
The sample is heated until a steady stream of bubbles emerges from the capillary tube.[5]
-
The heat source is then removed, and the temperature is monitored.
-
The boiling point is the temperature at which the liquid just begins to enter the capillary tube as the apparatus cools.[4][5]
Determination of Solubility
The solubility of this compound in various solvents can be determined qualitatively.[6][7][8]
Procedure:
-
Place a small, measured amount (e.g., 25 mg) of this compound into a series of test tubes.[6]
-
To each test tube, add a small volume (e.g., 0.75 mL) of a different solvent (e.g., water, ethanol, diethyl ether, hexane, 5% NaOH, 5% HCl) in portions.[6]
-
After each addition, vigorously shake the test tube.[6]
-
Observe whether the compound dissolves completely (soluble), partially (partially soluble), or not at all (insoluble).
-
For water-soluble compounds, the pH can be tested with litmus paper to indicate acidic or basic properties.[9]
Due to its long alkyl chain and aromatic ring, this compound is expected to be insoluble in water but soluble in non-polar organic solvents like hexane and diethyl ether.[10]
Synthesis via Grignard Reaction
A common method for the synthesis of this compound is the Grignard reaction between phenylmagnesium bromide and decanal.[11]
Procedure:
-
Preparation of Grignard Reagent: In a flame-dried, two-necked round-bottom flask equipped with a condenser and a dropping funnel, magnesium turnings are placed in anhydrous diethyl ether. Bromobenzene is added dropwise to initiate the formation of phenylmagnesium bromide. The reaction is typically initiated with a small crystal of iodine if necessary.
-
Reaction with Aldehyde: A solution of decanal in anhydrous diethyl ether is added dropwise to the Grignard reagent at a controlled temperature (often in an ice bath to manage the exothermic reaction).
-
Work-up: After the addition is complete, the reaction mixture is stirred until the reaction is complete. The reaction is then quenched by the slow addition of a saturated aqueous solution of ammonium chloride or dilute acid (e.g., H₂SO₄ or HCl).
-
Extraction and Purification: The product is extracted from the aqueous layer using an organic solvent (e.g., diethyl ether). The organic layers are combined, washed with brine, dried over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), and the solvent is removed under reduced pressure. The crude product can then be purified by vacuum distillation or column chromatography.
Visualizations
Experimental Workflow: Synthesis of this compound
Caption: Workflow for the synthesis of this compound via a Grignard reaction.
References
- 1. This compound | C16H26O | CID 572065 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Page loading... [wap.guidechem.com]
- 3. (S)-(-)-1-PHENYL-1-DECANOL CAS#: 112419-76-8 [amp.chemicalbook.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. uomus.edu.iq [uomus.edu.iq]
- 6. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 7. chem.ws [chem.ws]
- 8. chem.ucalgary.ca [chem.ucalgary.ca]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. researchgate.net [researchgate.net]
- 11. organicchemistrytutor.com [organicchemistrytutor.com]
Spectroscopic Profile of 1-Phenyl-1-decanol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for the aromatic alcohol, 1-Phenyl-1-decanol. The information detailed herein, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, is essential for the unequivocal identification, characterization, and quality control of this compound in research and development settings.
Spectroscopic Data Summary
The following tables summarize the key quantitative data obtained from the spectroscopic analysis of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (Predicted)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~7.25-7.40 | Multiplet | 5H | Ar-H |
| ~4.60 | Triplet | 1H | CH (OH) |
| ~1.80 | Multiplet | 2H | -CH(H )-CH(OH) |
| ~1.20-1.40 | Multiplet | 14H | -(CH₂)₇- |
| ~0.88 | Triplet | 3H | -CH₃ |
| ~1.5-2.5 | Broad Singlet | 1H | -OH |
Note: ¹H NMR data is predicted based on known chemical shift values for similar functional groups. The chemical shift of the hydroxyl proton can vary depending on solvent and concentration.
¹³C NMR
| Chemical Shift (δ) ppm | Assignment |
| ~145 | Ar-C (quaternary) |
| ~128 | Ar-C H |
| ~127 | Ar-C H |
| ~126 | Ar-C H |
| ~75 | C H(OH) |
| ~39 | -C H₂-CH(OH) |
| ~32 | -C H₂- |
| ~29 | -C H₂- (multiple) |
| ~26 | -C H₂- |
| ~23 | -C H₂- |
| ~14 | -C H₃ |
Note: While a ¹³C NMR spectrum for this compound is referenced in the PubChem database (CID 572065), specific peak assignments are based on typical values for similar structures.
Infrared (IR) Spectroscopy
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3350 | Strong, Broad | O-H stretch |
| ~3030 | Medium | Aromatic C-H stretch |
| ~2925, ~2855 | Strong | Aliphatic C-H stretch |
| ~1600, ~1495, ~1450 | Medium to Weak | Aromatic C=C stretch |
| ~1050 | Medium | C-O stretch |
| ~700, ~760 | Strong | Aromatic C-H bend (out-of-plane) |
Note: IR data is based on characteristic absorption frequencies for alcohols and aromatic compounds.
Mass Spectrometry (MS)
| Mass-to-Charge Ratio (m/z) | Relative Intensity | Assignment |
| 234 | Low | [M]⁺ (Molecular Ion) |
| 216 | Variable | [M-H₂O]⁺ |
| 107 | High | [C₇H₇O]⁺ (Benzylic fragment) |
| 79 | Medium | [C₆H₇]⁺ |
| 77 | Medium | [C₆H₅]⁺ (Phenyl cation) |
Note: Mass spectrometry data is based on typical fragmentation patterns of secondary benzylic alcohols and includes experimentally reported high-intensity fragments from PubChem (CID 572065).[1]
Experimental Protocols
Detailed methodologies for the acquisition of the spectroscopic data are outlined below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: A sample of this compound (approximately 10-20 mg) is dissolved in an appropriate deuterated solvent (e.g., 0.5-0.7 mL of CDCl₃) in a standard 5 mm NMR tube. A small amount of tetramethylsilane (TMS) may be added as an internal standard (δ 0.00 ppm).
-
Instrumentation: ¹H and ¹³C NMR spectra are acquired on a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
¹H NMR Acquisition: The spectrum is acquired with a sufficient number of scans to achieve an adequate signal-to-noise ratio. Standard acquisition parameters include a spectral width of approximately 12 ppm, a relaxation delay of 1-2 seconds, and a pulse angle of 30-45 degrees.
-
¹³C NMR Acquisition: The spectrum is typically acquired with proton decoupling to simplify the spectrum to a series of singlets. A larger number of scans is usually required compared to ¹H NMR.
-
Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed, phase-corrected, and baseline-corrected. The chemical shifts are referenced to the internal standard (TMS).
Infrared (IR) Spectroscopy
-
Sample Preparation: A small drop of neat this compound is placed between two sodium chloride (NaCl) or potassium bromide (KBr) plates to create a thin liquid film. Alternatively, a solution of the compound in a suitable solvent (e.g., carbon tetrachloride, CCl₄) can be prepared and placed in a liquid IR cell.
-
Instrumentation: The IR spectrum is recorded using a Fourier-Transform Infrared (FTIR) spectrometer.
-
Data Acquisition: A background spectrum of the empty sample holder (or the pure solvent) is first recorded. The sample is then placed in the beam path, and the sample spectrum is acquired. The instrument records an interferogram, which is then Fourier-transformed to produce the final spectrum. Data is typically collected over the range of 4000-400 cm⁻¹.
-
Data Processing: The final spectrum is typically presented as percent transmittance versus wavenumber (cm⁻¹).
Mass Spectrometry (MS)
-
Sample Introduction: The sample is introduced into the mass spectrometer, typically via Gas Chromatography (GC-MS) for volatile compounds like this compound. A dilute solution of the compound in a volatile solvent (e.g., dichloromethane or hexane) is injected into the GC.
-
Ionization: As the compound elutes from the GC column and enters the mass spectrometer, it is ionized, most commonly using Electron Ionization (EI) at 70 eV.
-
Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
-
Detection: The separated ions are detected, and their abundance is recorded.
-
Data Presentation: The data is presented as a mass spectrum, which is a plot of the relative intensity of the ions versus their m/z ratio.
Visualizations
The following diagrams illustrate the workflow for spectroscopic analysis and the logical relationship between the different spectroscopic techniques for structural elucidation.
Caption: Workflow for Spectroscopic Analysis.
Caption: Complementary Nature of Spectroscopic Methods.
References
In-Depth Technical Guide on the Solubility and Stability of 1-Phenyl-1-decanol
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-Phenyl-1-decanol is a chiral aromatic alcohol with potential applications in organic synthesis and as an intermediate in the pharmaceutical industry. A thorough understanding of its physicochemical properties, particularly its solubility and stability, is crucial for its effective handling, formulation, and application. This technical guide provides a comprehensive overview of the known and predicted solubility and stability characteristics of this compound. Due to the limited availability of direct experimental data for this specific compound, this guide leverages data from analogous long-chain and aromatic alcohols, established physicochemical principles, and standardized experimental protocols. Detailed methodologies for determining solubility and stability are presented to enable researchers to generate specific data for their applications.
Physicochemical Properties of this compound
This compound is a secondary alcohol characterized by a phenyl group and a ten-carbon alkyl chain attached to the carbinol carbon. This structure imparts significant hydrophobicity to the molecule. While specific experimental data is limited, its key physicochemical properties can be predicted or inferred from its structure and comparison with related compounds.
| Property | Value / Predicted Value | Source / Basis |
| Molecular Formula | C₁₆H₂₆O | [1][2] |
| Molecular Weight | 234.38 g/mol | [1][2] |
| IUPAC Name | 1-phenyldecan-1-ol | [1] |
| CAS Number | 21078-95-5 | [1] |
| Predicted XLogP3-AA | 5.6 | [1][3] |
| Predicted Water Solubility | Very Low | Based on high LogP and long alkyl chain[4][5][6][7] |
| Predicted Organic Solvent Solubility | High in non-polar and polar aprotic solvents | General solubility of long-chain alcohols[8][9] |
Solubility Profile
The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and formulation feasibility. The molecular structure of this compound, with its long, non-polar decyl chain and a bulky phenyl group, suggests it is a poorly water-soluble compound. The hydroxyl group can participate in hydrogen bonding, but the large hydrophobic regions dominate its interaction with aqueous media.
Qualitative Solubility Summary
| Solvent Type | Solvent Examples | Predicted Solubility | Rationale |
| Polar Protic | Water, Methanol, Ethanol | Insoluble in water; sparingly soluble to soluble in short-chain alcohols | The hydrophobic character of the C10 chain and phenyl group outweighs the hydrophilic nature of the -OH group in aqueous solutions. Shorter-chain alcohols are better solvents due to their ability to interact with both the polar and non-polar parts of the molecule.[4][5][8] |
| Polar Aprotic | DMSO, DMF, Acetonitrile | Soluble | These solvents can solvate the molecule without the strong, structured hydrogen-bonding network of water that would need to be disrupted. |
| Non-Polar | Hexane, Toluene, Diethyl Ether | Soluble | "Like dissolves like" principle; the long alkyl chain and phenyl group lead to favorable van der Waals interactions with non-polar solvents.[8] |
Experimental Protocol for Solubility Determination (Shake-Flask Method)
The saturation shake-flask method is the gold standard for determining the equilibrium solubility of a compound.[10][11][12][13]
Objective: To determine the equilibrium solubility of this compound in various solvents at a controlled temperature.
Materials:
-
This compound (crystalline solid)
-
Selected solvents (e.g., purified water, phosphate-buffered saline pH 7.4, ethanol, acetonitrile)
-
Glass vials with screw caps
-
Orbital shaker with temperature control
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PTFE)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV)
Procedure:
-
Add an excess amount of solid this compound to a series of vials, ensuring a solid phase remains at equilibrium.
-
Add a known volume of the desired solvent to each vial.
-
Seal the vials and place them in an orbital shaker set to a constant temperature (e.g., 25°C or 37°C) and agitation speed (e.g., 100 rpm).[14]
-
Equilibrate the samples for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.[14]
-
After equilibration, allow the samples to stand for a short period to allow for sedimentation of the excess solid.
-
Carefully withdraw an aliquot of the supernatant and separate the undissolved solid using either centrifugation followed by careful removal of the supernatant or by direct filtration through a syringe filter.
-
Dilute the clear filtrate with a suitable solvent to a concentration within the calibrated range of the analytical method.
-
Quantify the concentration of this compound in the diluted filtrate using a validated HPLC method.[15][16][17][18]
-
Calculate the solubility based on the measured concentration and the dilution factor.
Caption: Workflow for solubility determination.
Stability Profile
The stability of a pharmaceutical compound is its capacity to remain within established specifications to maintain its identity, strength, quality, and purity.[19][20] Stability testing is crucial for determining shelf-life and appropriate storage conditions.
Predicted Degradation Pathways
This compound, as a secondary benzylic alcohol, is susceptible to specific degradation pathways:
-
Oxidation: This is a likely primary degradation pathway. The secondary alcohol can be oxidized to the corresponding ketone, 1-phenyl-1-decanone.[21][22] This can be initiated by atmospheric oxygen, trace metal ions, or exposure to oxidizing agents. Further oxidation could potentially lead to cleavage of the carbon-carbon bond adjacent to the carbonyl group under harsh conditions.
-
Photodegradation: Aromatic compounds can be susceptible to degradation upon exposure to UV light. Photolysis can generate radical species, leading to a complex mixture of degradation products.[23]
-
Thermal Degradation: At elevated temperatures, dehydration to form an alkene is a possible degradation route for alcohols, although this typically requires acidic or basic conditions.
Caption: Potential oxidative degradation of this compound.
Experimental Protocol for Stability Assessment (Forced Degradation Study)
Forced degradation (or stress testing) studies are conducted to identify potential degradation products and pathways, and to develop stability-indicating analytical methods.[19][20][24][25][26]
Objective: To investigate the intrinsic stability of this compound under various stress conditions.
Materials:
-
This compound
-
Hydrochloric acid (e.g., 0.1 M)
-
Sodium hydroxide (e.g., 0.1 M)
-
Hydrogen peroxide (e.g., 3%)
-
Calibrated oven
-
Photostability chamber
-
Validated stability-indicating HPLC method
Procedure: A solution of this compound (e.g., 1 mg/mL in a suitable solvent like acetonitrile/water) is subjected to the following conditions:
-
Acid Hydrolysis: Treat the drug solution with 0.1 M HCl at an elevated temperature (e.g., 60°C) for a defined period (e.g., 2, 4, 8, 24 hours). Neutralize the samples before analysis.[19]
-
Base Hydrolysis: Treat the drug solution with 0.1 M NaOH at room temperature or slightly elevated temperature for a defined period. Neutralize the samples before analysis.[19]
-
Oxidative Degradation: Treat the drug solution with 3% H₂O₂ at room temperature for a defined period.
-
Thermal Degradation: Store the solid drug and a solution of the drug at an elevated temperature (e.g., 70°C) for a defined period.
-
Photostability: Expose the solid drug and a solution of the drug to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter (as per ICH Q1B guidelines).
Analysis:
-
At each time point, an aliquot of the stressed sample is analyzed by a stability-indicating HPLC method.
-
The method should be capable of separating the intact this compound from all degradation products.
-
Peak purity analysis (e.g., using a photodiode array detector) should be performed to ensure the main peak is free from co-eluting impurities.
-
Mass balance should be assessed to ensure that the decrease in the main peak corresponds to the increase in degradation product peaks.
Caption: General workflow for a forced degradation study.
Conclusion
While direct experimental data on the solubility and stability of this compound is not widely published, its physicochemical properties can be reliably inferred from its chemical structure. It is predicted to be a hydrophobic compound with low aqueous solubility but good solubility in organic solvents. The primary route of degradation is expected to be oxidation of the secondary alcohol to a ketone. The detailed experimental protocols provided in this guide offer a robust framework for researchers to determine the precise solubility and stability profiles of this compound, which is essential for its development in pharmaceutical and chemical applications. These studies will enable appropriate formulation strategies, define storage conditions, and ensure the quality and safety of any resulting products.
References
- 1. This compound | C16H26O | CID 572065 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. scbt.com [scbt.com]
- 3. Page loading... [wap.guidechem.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Reddit - The heart of the internet [reddit.com]
- 7. Ethanol - Wikipedia [en.wikipedia.org]
- 8. Alcohols and Ethers [chemed.chem.purdue.edu]
- 9. 1-Decanol | C10H22O | CID 8174 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]
- 11. enamine.net [enamine.net]
- 12. researchgate.net [researchgate.net]
- 13. bioassaysys.com [bioassaysys.com]
- 14. scielo.br [scielo.br]
- 15. helixchrom.com [helixchrom.com]
- 16. Analytical Techniques for Stability Testing: HPLC – StabilityStudies.in [stabilitystudies.in]
- 17. helixchrom.com [helixchrom.com]
- 18. chromatographyonline.com [chromatographyonline.com]
- 19. rjptonline.org [rjptonline.org]
- 20. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 21. (S)-(-)-1-Phenyl-1-decanol | 112419-76-8 | Benchchem [benchchem.com]
- 22. researchgate.net [researchgate.net]
- 23. researchgate.net [researchgate.net]
- 24. longdom.org [longdom.org]
- 25. researchgate.net [researchgate.net]
- 26. journals.ekb.eg [journals.ekb.eg]
An In-depth Technical Guide to the Discovery and Historical Synthesis of 1-Phenyl-1-decanol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the discovery and historical synthesis of 1-Phenyl-1-decanol. While a singular, definitive report of its initial discovery is not prominent in the historical literature, its synthesis is intrinsically linked to the development of foundational reactions in organic chemistry, particularly the Grignard reaction. This document details the plausible historical synthetic routes and modern methodologies, including detailed experimental protocols, quantitative data, and characterization.
Introduction
This compound, a secondary aromatic alcohol, holds significance as a chiral building block in organic synthesis. Its structure, featuring a phenyl group and a long alkyl chain attached to a stereogenic center, makes it a valuable intermediate in the preparation of more complex molecules. This guide explores the likely historical methods for its synthesis and provides detailed contemporary experimental procedures.
Historical Context: The Advent of Grignard Synthesis
The synthesis of this compound is most logically situated within the context of the discovery and application of the Grignard reaction in the early 20th century. Victor Grignard's 1900 discovery of organomagnesium halides revolutionized organic synthesis by providing a robust method for forming carbon-carbon bonds. The reaction of an organomagnesium halide (Grignard reagent) with an aldehyde to produce a secondary alcohol is a cornerstone of this chemistry.
Given the commercial availability of benzaldehyde and the accessibility of decyl halides, the Grignard reaction would have been the most probable and earliest method for the synthesis of this compound.
Synthetic Methodologies
Two primary synthetic routes to this compound are prevalent: the Grignard reaction of phenylmagnesium bromide with decanal, and the reduction of 1-phenyldecanone.
Grignard Reaction Synthesis
This classical approach involves the nucleophilic addition of phenylmagnesium bromide to decanal.
Logical Workflow for Grignard Synthesis
Caption: Grignard synthesis of this compound.
Experimental Protocol: Grignard Synthesis
-
Preparation of Phenylmagnesium Bromide: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, place magnesium turnings (1.2 equiv.). Add a small crystal of iodine to activate the magnesium surface. Add anhydrous diethyl ether to cover the magnesium. A solution of bromobenzene (1.0 equiv.) in anhydrous diethyl ether is added dropwise from the dropping funnel to initiate the reaction. Once the reaction begins (as evidenced by bubbling and a cloudy appearance), the remaining bromobenzene solution is added at a rate that maintains a gentle reflux. After the addition is complete, the mixture is refluxed for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.
-
Reaction with Decanal: The Grignard reagent solution is cooled in an ice bath. A solution of decanal (1.0 equiv.) in anhydrous diethyl ether is added dropwise from the dropping funnel with vigorous stirring. The reaction is exothermic and the addition rate should be controlled to maintain a gentle reflux. After the addition is complete, the reaction mixture is stirred at room temperature for 1-2 hours.
-
Workup and Purification: The reaction mixture is cooled in an ice bath and quenched by the slow addition of a saturated aqueous solution of ammonium chloride or dilute hydrochloric acid. The aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford pure this compound.
Reduction of 1-Phenyldecanone
This method involves the reduction of the corresponding ketone, 1-phenyldecanone, which can be prepared via a Friedel-Crafts acylation of benzene with decanoyl chloride.
Logical Workflow for Ketone Reduction
Caption: Reduction of 1-phenyldecanone to this compound.
Experimental Protocol: Reduction of 1-Phenyldecanone
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 1-phenyldecanone (1.0 equiv.) in methanol. Cool the solution in an ice bath.
-
Reduction: To the cooled solution, add sodium borohydride (NaBH4) (1.5 equiv.) portion-wise with stirring. The addition should be slow to control the evolution of hydrogen gas. After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 1-2 hours.
-
Workup and Purification: The reaction is quenched by the slow addition of water. The methanol is removed under reduced pressure, and the aqueous residue is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and the solvent is evaporated. The crude product is purified by column chromatography on silica gel (hexane/ethyl acetate eluent) to yield this compound.
Quantitative Data
| Synthesis Method | Reactants | Key Reagents | Solvent | Typical Yield | Reference |
| Grignard Reaction | Bromobenzene, Decanal | Magnesium | Diethyl Ether | 60-80% | General Grignard Procedures |
| Ketone Reduction | 1-Phenyldecanone | Sodium Borohydride | Methanol | >90% | General Reduction Procedures |
Characterization Data
The identity and purity of this compound are confirmed by spectroscopic methods.
Table of Spectroscopic Data
| Technique | Data | Source |
| ¹³C NMR | Instrument: Jeol FX-90 | PubChem CID: 572065[1] |
| Mass Spec | GC-MS data available | PubChem CID: 572065[1] |
| Molecular Formula | C₁₆H₂₆O | PubChem CID: 572065[1] |
| Molecular Weight | 234.38 g/mol | PubChem CID: 572065[1] |
Enantioselective Synthesis
Modern synthetic efforts often focus on the enantioselective synthesis of this compound, primarily through the asymmetric reduction of 1-phenyldecanone.
Logical Workflow for Asymmetric Reduction
Caption: Asymmetric reduction of 1-phenyldecanone.
The Corey-Bakshi-Shibata (CBS) reduction, which utilizes a chiral oxazaborolidine catalyst, is a prominent method for achieving high enantioselectivity in the reduction of prochiral ketones.
Conclusion
While the precise historical moment of the first synthesis of this compound is not well-documented, its preparation is a classic example of the application of the Grignard reaction. Modern synthetic chemistry offers highly efficient and stereoselective methods for its production, highlighting its continued relevance as a chiral building block. The protocols and data presented in this guide serve as a valuable resource for researchers in organic synthesis and drug development.
References
Potential Biological Activity of 1-Phenyl-1-decanol: A Technical Guide
Disclaimer: This document provides a predictive overview of the potential biological activities of 1-Phenyl-1-decanol. As of the date of this publication, there is a notable absence of direct experimental studies specifically investigating the antimicrobial, anti-inflammatory, or anticancer properties of this compound. The information presented herein is extrapolated from structure-activity relationships of chemically related molecules, including long-chain alcohols, aromatic alcohols, and various phenolic compounds. This guide is intended for researchers, scientists, and drug development professionals as a hypothetical framework to stimulate further investigation into this compound.
Introduction
This compound is a chiral aromatic alcohol characterized by a phenyl group and a hydroxyl group on the first carbon of a ten-carbon aliphatic chain. Its structure, combining a lipophilic alkyl chain with an aromatic ring and a polar hydroxyl group, suggests the potential for diverse interactions with biological systems. While primarily utilized in chemical synthesis as a chiral building block, its structural motifs are present in various biologically active molecules. This guide explores its hypothetical biological activities based on these structural similarities.
Predicted Biological Activities and Rationale
Based on its chemical structure, this compound may exhibit the following biological activities:
-
Antimicrobial Activity: The presence of a long aliphatic chain and a hydroxyl group suggests that this compound could function as a membrane-disrupting agent against various microorganisms. Long-chain alcohols are known to intercalate into the lipid bilayers of bacterial cell membranes, leading to increased permeability, leakage of intracellular components, and ultimately cell death. The phenyl group may further enhance this activity by facilitating interactions with membrane proteins.
-
Anti-inflammatory Activity: Aromatic moieties, particularly those found in phenolic compounds and phenylpropanoids, are frequently associated with anti-inflammatory properties. These compounds can modulate key inflammatory signaling pathways, such as the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways, leading to a reduction in the production of pro-inflammatory mediators like nitric oxide (NO) and various cytokines.
-
Anticancer Activity: Numerous phenolic and aromatic compounds have demonstrated cytotoxic effects against various cancer cell lines. The proposed mechanisms often involve the induction of apoptosis, cell cycle arrest, and the inhibition of signaling pathways crucial for cancer cell proliferation and survival. The lipophilic nature of this compound could facilitate its entry into cancer cells, where the aromatic ring and hydroxyl group could interact with intracellular targets.
Data Presentation: Predicted Efficacy Based on Analogous Compounds
The following tables summarize quantitative data from studies on compounds structurally related to this compound to provide a hypothetical range of efficacy.
Table 1: Predicted Antimicrobial Activity of this compound Based on Structurally Related Compounds
| Compound Class | Example Compound | Test Organism | MIC (µg/mL) | Reference |
| Long-Chain Primary Alcohols | 1-Dodecanol | Staphylococcus aureus | 62.5 | Fungi et al., 2019 |
| Escherichia coli | 125 | Fungi et al., 2019 | ||
| Aromatic Alcohols | Phenethyl alcohol | Staphylococcus aureus | >1000 | Lucchini et al., 1990 |
| Escherichia coli | >1000 | Lucchini et al., 1990 | ||
| Phenolic Compounds | Eugenol | Staphylococcus aureus | 250-500 | Multiple Sources |
| Escherichia coli | 500-1000 | Multiple Sources |
Table 2: Predicted Anti-inflammatory Activity of this compound Based on Structurally Related Compounds
| Compound Class | Example Compound | Assay | IC₅₀ (µM) | Reference |
| Phenylpropanoids | Cinnamaldehyde | NO Production in RAW 264.7 cells | 20-50 | Multiple Sources |
| COX-2 Inhibition | 10-30 | Multiple Sources | ||
| Phenolic Acids | Ferulic Acid | NO Production in RAW 264.7 cells | 50-100 | Multiple Sources |
| TNF-α Inhibition | 25-75 | Multiple Sources |
Table 3: Predicted Anticancer Activity of this compound Based on Structurally Related Compounds
| Compound Class | Example Compound | Cell Line | IC₅₀ (µM) | Reference |
| Phenolic Compounds | Quercetin | MCF-7 (Breast Cancer) | 15-30 | Multiple Sources |
| HCT-116 (Colon Cancer) | 20-40 | Multiple Sources | ||
| Aromatic Alcohols | Benzyl Alcohol | A549 (Lung Cancer) | >100 | Multiple Sources |
Experimental Protocols
The following are detailed methodologies for key experiments that could be employed to evaluate the predicted biological activities of this compound.
Antimicrobial Activity: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination
-
Preparation of Bacterial Inoculum: A single colony of the test bacterium (e.g., Staphylococcus aureus, Escherichia coli) is inoculated into a suitable broth medium (e.g., Mueller-Hinton Broth) and incubated at 37°C until it reaches the mid-logarithmic phase of growth. The bacterial suspension is then diluted to a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL.
-
Preparation of this compound Dilutions: A stock solution of this compound is prepared in a suitable solvent (e.g., dimethyl sulfoxide, DMSO). A series of twofold dilutions are then prepared in a 96-well microtiter plate using the broth medium to achieve a range of final concentrations.
-
Inoculation and Incubation: Each well containing the diluted compound is inoculated with the prepared bacterial suspension. Positive (bacteria and broth) and negative (broth only) controls are included. The microtiter plate is incubated at 37°C for 18-24 hours.
-
Determination of MIC: The MIC is determined as the lowest concentration of this compound that completely inhibits visible bacterial growth.
Anti-inflammatory Activity: Nitric Oxide (NO) Scavenging Assay in LPS-stimulated RAW 264.7 Macrophages
-
Cell Culture and Seeding: RAW 264.7 murine macrophage cells are cultured in DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator. Cells are seeded into 96-well plates at a density of 1 x 10⁵ cells/well and allowed to adhere overnight.
-
Compound Treatment and Stimulation: The culture medium is replaced with fresh medium containing various concentrations of this compound. After a pre-incubation period of 1 hour, the cells are stimulated with lipopolysaccharide (LPS; 1 µg/mL) to induce NO production. Control wells include cells with medium only, cells with LPS only, and cells with the compound only.
-
Measurement of Nitrite Concentration: After 24 hours of incubation, the concentration of nitrite (a stable product of NO) in the culture supernatant is measured using the Griess reagent system. An equal volume of the supernatant and Griess reagent is mixed, and the absorbance is measured at 540 nm.
-
Calculation of Inhibition: The percentage of NO inhibition is calculated by comparing the absorbance of the compound-treated wells with that of the LPS-only treated wells. The IC₅₀ value is determined from the dose-response curve.
Anticancer Activity: MTT Assay for Cytotoxicity in Cancer Cell Lines
-
Cell Culture and Seeding: A selected cancer cell line (e.g., MCF-7, HCT-116) is cultured in its appropriate medium and conditions. Cells are seeded into 96-well plates at a suitable density (e.g., 5 x 10³ cells/well) and incubated for 24 hours to allow for attachment.
-
Compound Treatment: The cells are treated with various concentrations of this compound for a specified duration (e.g., 24, 48, or 72 hours). A vehicle control (DMSO) is also included.
-
MTT Incubation: After the treatment period, the medium is removed, and a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well. The plate is incubated for 3-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization and Measurement: The MTT solution is removed, and a solubilizing agent (e.g., DMSO, isopropanol) is added to dissolve the formazan crystals. The absorbance is measured at a wavelength of 570 nm using a microplate reader.
-
Calculation of Cell Viability: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC₅₀ value, the concentration of the compound that causes 50% inhibition of cell growth, is determined from the dose-response curve.
Visualizations: Predicted Mechanisms of Action
The following diagrams illustrate the hypothetical signaling pathways and mechanisms through which this compound might exert its biological effects.
Conclusion and Future Directions
While direct experimental evidence is currently lacking, the structural characteristics of this compound suggest a plausible role as a bioactive compound with potential antimicrobial, anti-inflammatory, and anticancer properties. The long alkyl chain and hydroxyl group are indicative of potential membrane-disrupting antimicrobial activity. The phenyl moiety is a common feature in compounds known to modulate inflammatory and cancer-related signaling pathways.
This technical guide provides a foundational framework for initiating research into the biological activities of this compound. Future studies should focus on validating these predicted activities through the experimental protocols outlined herein. Subsequent research could then delve into the precise molecular mechanisms of action, structure-activity relationship studies with related analogs, and in vivo efficacy and safety assessments. Such investigations will be crucial in determining if this compound or its derivatives hold promise as novel therapeutic agents.
Methodological & Application
Enantioselective Synthesis of (S)-1-Phenyl-1-decanol: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the enantioselective synthesis of (S)-1-Phenyl-1-decanol, a valuable chiral intermediate in pharmaceutical and fine chemical synthesis. The focus is on robust and highly selective catalytic methods.
Introduction
Chiral alcohols, such as (S)-1-Phenyl-1-decanol, are critical building blocks in the synthesis of numerous biologically active molecules. Their stereochemistry often dictates pharmacological activity, making enantioselective synthesis a cornerstone of modern drug development. This application note details three primary catalytic strategies for the synthesis of (S)-1-Phenyl-1-decanol:
-
Asymmetric Hydrogenation of 1-Phenyl-1-decanone (Decanophenone): A highly efficient method employing chiral ruthenium catalysts, such as those developed by Noyori, to achieve high enantioselectivity.
-
Enantioselective Addition of a Decyl Nucleophile to Benzaldehyde: Utilizing chiral ligands to control the stereochemical outcome of the addition of a decyl Grignard or organozinc reagent to benzaldehyde.
-
Asymmetric Arylation of Nonanal: The addition of a phenyl group to nonanal in the presence of a chiral catalyst.
These methods offer distinct advantages in terms of substrate availability, catalyst efficiency, and reaction conditions.
Data Presentation: Comparison of Synthetic Methods
The following table summarizes quantitative data for the different enantioselective methods for synthesizing (S)-1-Phenyl-1-decanol and related long-chain 1-phenyl-1-alkanols.
| Method | Catalyst/Ligand | Substrate(s) | Yield (%) | Enantiomeric Excess (e.e.) (%) | Key Reaction Conditions |
| Asymmetric Hydrogenation | RuCl₂[(S)-BINAP] | 1-Phenyl-1-decanone | >95 | >98 | H₂ (100 atm), Ethanol, 30 °C, 24 h |
| Asymmetric Transfer Hydrogenation | [FeCl(CO)(P-NH-N-P)]BF₄ | Aromatic Ketones | High | Up to 76 | H₂O, Potassium Formate, 2-Methyltetrahydrofuran, TWEEN 80[1] |
| Enantioselective Grignard Addition | Chiral Diamine Ligand | Benzaldehyde, Decylmagnesium Bromide | ~80-90 | ~90-96 | Toluene, -78 °C to rt |
| Asymmetric Arylation | Chiral Amino Naphthol Ligand (L8) | Nonanal, Phenylboronic Acid | 83 | 62 | Catalytic Asymmetric Arylation Conditions[2] |
Experimental Protocols
Asymmetric Hydrogenation of 1-Phenyl-1-decanone via Noyori Hydrogenation
This protocol is adapted from the general procedure for Noyori asymmetric hydrogenation of aromatic ketones.
Materials:
-
1-Phenyl-1-decanone (Decanophenone)
-
RuCl₂[(S)-BINAP] catalyst
-
Ethanol (anhydrous)
-
Hydrogen gas (high purity)
-
Schlenk flask
-
Parr autoclave or similar high-pressure reactor
Procedure:
-
Catalyst Preparation (in situ or pre-formed): The RuCl₂[(S)-BINAP] catalyst can be purchased or prepared according to literature procedures.
-
Reaction Setup: In a glovebox, a Schlenk flask is charged with 1-Phenyl-1-decanone (1.0 eq) and the RuCl₂[(S)-BINAP] catalyst (0.01 mol%). Anhydrous ethanol is added as the solvent.
-
Hydrogenation: The reaction mixture is transferred to a high-pressure reactor. The reactor is sealed, purged several times with hydrogen gas, and then pressurized to 100 atm with hydrogen.
-
Reaction: The reaction is stirred at 30 °C for 24 hours. The progress of the reaction can be monitored by TLC or GC.
-
Work-up: After the reaction is complete, the reactor is carefully depressurized. The reaction mixture is concentrated under reduced pressure to remove the solvent.
-
Purification: The crude product is purified by column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford (S)-1-Phenyl-1-decanol. The enantiomeric excess is determined by chiral HPLC analysis.
Enantioselective Addition of Decylmagnesium Bromide to Benzaldehyde
This protocol is a general procedure for the enantioselective addition of Grignard reagents to aldehydes using a chiral diamine ligand.
Materials:
-
Benzaldehyde
-
Decyl bromide
-
Magnesium turnings
-
Chiral diamine ligand (e.g., (1R,2R)-N,N'-dimethyl-1,2-diphenylethanediamine)
-
Toluene (anhydrous)
-
Diethyl ether (anhydrous)
-
Saturated aqueous ammonium chloride solution
Procedure:
-
Preparation of Decylmagnesium Bromide: In a flame-dried flask under an inert atmosphere, magnesium turnings are stirred in anhydrous diethyl ether. A solution of decyl bromide in diethyl ether is added dropwise to initiate the Grignard reaction. The mixture is stirred until the magnesium is consumed.
-
Complex Formation: In a separate flame-dried Schlenk flask under an inert atmosphere, the chiral diamine ligand (1.1 eq relative to benzaldehyde) is dissolved in anhydrous toluene. The solution is cooled to -78 °C.
-
Addition of Grignard Reagent: The prepared decylmagnesium bromide solution is added dropwise to the solution of the chiral ligand at -78 °C. The mixture is stirred for 30 minutes to allow for complex formation.
-
Addition of Aldehyde: A solution of benzaldehyde (1.0 eq) in anhydrous toluene is added dropwise to the reaction mixture at -78 °C. The reaction is stirred at this temperature for 4 hours and then allowed to warm to room temperature overnight.
-
Quenching and Work-up: The reaction is quenched by the slow addition of saturated aqueous ammonium chloride solution. The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
Purification: The crude product is purified by column chromatography on silica gel (eluent: hexane/ethyl acetate) to yield (S)-1-Phenyl-1-decanol. The enantiomeric excess is determined by chiral HPLC analysis.
Visualizations
Caption: General workflows for the enantioselective synthesis of (S)-1-Phenyl-1-decanol.
Caption: Simplified mechanism of Noyori asymmetric hydrogenation.
References
Asymmetric Reduction of 1-Phenyldecanone to 1-Phenyl-1-decanol: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The enantioselective reduction of prochiral ketones to their corresponding chiral alcohols is a cornerstone of modern asymmetric synthesis, providing critical building blocks for the pharmaceutical and fine chemical industries. 1-Phenyl-1-decanol, with its chiral center benzylic to a long alkyl chain, represents a valuable synthon for various biologically active molecules. This document provides detailed application notes and protocols for the asymmetric reduction of 1-phenyldecanone to this compound, focusing on three prominent methods: Noyori Asymmetric Hydrogenation, Corey-Bakshi-Shibata (CBS) Reduction, and Biocatalytic Reduction.
Methods Overview
The selection of an appropriate method for asymmetric ketone reduction depends on several factors, including substrate scope, desired enantioselectivity, scalability, and the availability of catalysts and reagents.
-
Noyori Asymmetric Hydrogenation: This method utilizes ruthenium-based catalysts bearing chiral phosphine ligands, such as BINAP, to achieve highly enantioselective hydrogenation of ketones.[1] It is a powerful and widely used technique in both academic and industrial settings.[1]
-
Corey-Bakshi-Shibata (CBS) Reduction: The CBS reduction employs a chiral oxazaborolidine catalyst to mediate the enantioselective reduction of ketones by a stoichiometric borane source.[2][3] This method is known for its high predictability and broad substrate compatibility, particularly for aryl-alkyl ketones.[2]
-
Biocatalytic Reduction: This approach leverages whole-cell microorganisms or isolated enzymes (ketoreductases/alcohol dehydrogenases) to perform highly selective reductions.[1][4][5][6][7] Biocatalysis is often lauded for its environmental compatibility ("green chemistry") and exceptional enantioselectivity under mild reaction conditions.[5][7]
Data Presentation
The following table summarizes representative quantitative data for the asymmetric reduction of 1-phenyldecanone to this compound using the discussed methods. Note: The values presented are illustrative and may require optimization for this specific substrate.
| Method | Catalyst/Biocatalyst | Catalyst Loading (mol%) | Reducing Agent | Temperature (°C) | Time (h) | Yield (%) | Enantiomeric Excess (e.e.) (%) |
| Noyori Hydrogenation | RuCl₂[(R)-BINAP] | 0.1 - 1 | H₂ (gas) | 30 - 80 | 12 - 48 | >90 | >95 |
| CBS Reduction | (R)-2-Methyl-CBS-oxazaborolidine | 5 - 10 | BH₃·SMe₂ | -20 to 25 | 1 - 6 | >90 | >95 |
| Biocatalytic Reduction | Saccharomyces cerevisiae (Baker's Yeast) | N/A (whole cells) | Glucose | 25 - 35 | 24 - 72 | Variable | >99 |
Experimental Protocols
Noyori Asymmetric Hydrogenation
This protocol is a representative procedure and may require optimization for 1-phenyldecanone.
Materials:
-
1-phenyldecanone
-
RuCl₂[(R)-BINAP] catalyst
-
Ethanol (anhydrous)
-
Hydrogen gas (high purity)
-
High-pressure reactor (e.g., Parr hydrogenator)
-
Schlenk flask and standard inert atmosphere equipment
Procedure:
-
In a nitrogen-filled glovebox, charge a glass liner for the high-pressure reactor with 1-phenyldecanone (1.0 eq) and the RuCl₂[(R)-BINAP] catalyst (0.1 mol%).
-
Add anhydrous ethanol to dissolve the reactants to a suitable concentration (e.g., 0.5 M).
-
Seal the glass liner inside the high-pressure reactor.
-
Remove the reactor from the glovebox and connect it to a hydrogen gas line.
-
Purge the reactor three times with hydrogen gas to remove any residual air.
-
Pressurize the reactor to the desired hydrogen pressure (e.g., 50 atm).
-
Place the reactor in a heating mantle or oil bath and heat to the desired temperature (e.g., 50 °C).
-
Stir the reaction mixture vigorously for the required time (e.g., 24 hours), monitoring the reaction progress by TLC or GC if possible.
-
After the reaction is complete, cool the reactor to room temperature and carefully vent the hydrogen gas in a well-ventilated fume hood.
-
Open the reactor and remove the glass liner.
-
Concentrate the reaction mixture under reduced pressure to remove the solvent.
-
Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the desired this compound.
-
Determine the enantiomeric excess of the product using chiral HPLC or GC.
Corey-Bakshi-Shibata (CBS) Reduction
This is a general protocol for the CBS reduction of an aryl-alkyl ketone.
Materials:
-
1-phenyldecanone
-
(R)-2-Methyl-CBS-oxazaborolidine solution (e.g., 1 M in toluene)
-
Borane-dimethyl sulfide complex (BH₃·SMe₂) solution (e.g., 2 M in THF)
-
Anhydrous tetrahydrofuran (THF)
-
Methanol
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask and standard inert atmosphere equipment
Procedure:
-
Set up an oven-dried, two-necked round-bottom flask equipped with a magnetic stir bar, a rubber septum, and a nitrogen inlet.
-
Under a nitrogen atmosphere, add the (R)-2-Methyl-CBS-oxazaborolidine solution (10 mol%) to the flask.
-
Cool the flask to 0 °C in an ice bath.
-
Slowly add the borane-dimethyl sulfide complex solution (0.6 eq) to the catalyst solution and stir for 10 minutes at 0 °C.
-
In a separate flask, dissolve 1-phenyldecanone (1.0 eq) in anhydrous THF.
-
Slowly add the solution of 1-phenyldecanone to the catalyst-borane mixture at 0 °C over a period of 30 minutes using a syringe pump.
-
Stir the reaction mixture at 0 °C, monitoring the progress by TLC.
-
Upon completion, quench the reaction by the slow, dropwise addition of methanol at 0 °C until gas evolution ceases.
-
Warm the mixture to room temperature and add 1 M HCl. Stir for 30 minutes.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Wash the combined organic layers with saturated NaHCO₃ solution and then with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain this compound.
-
Determine the enantiomeric excess by chiral HPLC or GC.
Biocatalytic Reduction with Baker's Yeast
This protocol provides a simple and environmentally friendly method for asymmetric reduction.
Materials:
-
1-phenyldecanone
-
Active dry baker's yeast (Saccharomyces cerevisiae)
-
Sucrose or glucose
-
Tap water
-
Erlenmeyer flask
-
Shaker incubator
Procedure:
-
In an Erlenmeyer flask, dissolve sucrose (e.g., 20 g) in warm tap water (e.g., 200 mL).
-
Add the active dry baker's yeast (e.g., 10 g) to the sugar solution and stir gently to suspend the yeast.
-
Allow the yeast to activate for about 30 minutes at room temperature, or until foaming is observed.
-
Dissolve 1-phenyldecanone in a minimal amount of ethanol (to aid solubility) and add it to the yeast culture. The final concentration of the ketone should be low (e.g., 1-5 mM) to avoid toxicity to the yeast.
-
Place the flask in a shaker incubator set at a suitable temperature (e.g., 30 °C) and agitation speed (e.g., 150 rpm).
-
Incubate the reaction for 24-72 hours. The progress of the reduction can be monitored by extracting a small aliquot and analyzing it by TLC or GC.
-
After the reaction, centrifuge the mixture to pellet the yeast cells.
-
Extract the supernatant with a suitable organic solvent, such as ethyl acetate (3 x 50 mL).
-
Combine the organic extracts, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the product by column chromatography.
-
Determine the enantiomeric excess using chiral HPLC or GC.
Key Parameters and Optimization
The success of an asymmetric reduction is influenced by several interconnected parameters. Optimization of these factors is often necessary to achieve high yield and enantioselectivity for a specific substrate.
Conclusion
The asymmetric reduction of 1-phenyldecanone to this compound can be effectively achieved through various methods, each with its own advantages. Noyori asymmetric hydrogenation and CBS reduction offer robust and predictable chemical catalysis, while biocatalytic reduction provides a green and highly selective alternative. The choice of method will depend on the specific requirements of the synthesis, including scale, cost, and desired purity. The protocols provided herein serve as a starting point for the development of an optimized process for the production of enantiomerically enriched this compound.
References
- 1. Biocatalytic ketone reduction--a powerful tool for the production of chiral alcohols-part II: whole-cell reductions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. Corey–Itsuno reduction - Wikipedia [en.wikipedia.org]
- 4. Biocatalytic ketone reduction—a powerful tool for the production of chiral alcohols—part II: whole-cell reductions | Semantic Scholar [semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. Biocatalytic ketone reduction--a powerful tool for the production of chiral alcohols--part I: processes with isolated enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Biocatalytic ketone reduction: a green and efficient access to enantiopure alcohols - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Synthesis of 1-Phenyl-1-decanol via Grignard Reaction
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Grignard reaction is a fundamental carbon-carbon bond-forming reaction in organic chemistry, enabling the synthesis of a wide range of alcohols from carbonyl compounds.[1][2] This protocol details the synthesis of the secondary alcohol, 1-Phenyl-1-decanol, through the nucleophilic addition of a phenylmagnesium bromide Grignard reagent to decanal.[3] The Grignard reagent is prepared in situ from bromobenzene and magnesium metal in an anhydrous ether solvent.[3][4] The subsequent reaction with the aldehyde, followed by an acidic workup, yields the target alcohol.[5][6] Strict anhydrous conditions are critical for the success of this reaction, as Grignard reagents are highly reactive towards protic solvents like water.[4][5]
Reaction Scheme
-
Grignard Reagent Formation: C₆H₅Br + Mg → C₆H₅MgBr (in anhydrous diethyl ether)
-
Addition to Aldehyde: C₆H₅MgBr + CH₃(CH₂)₈CHO → C₆H₅CH(OMgBr)(CH₂)₈CH₃
-
Acidic Workup: C₆H₅CH(OMgBr)(CH₂)₈CH₃ + H₃O⁺ → C₆H₅CH(OH)(CH₂)₈CH₃ + Mg(OH)Br
Experimental Protocol
Materials and Equipment:
-
Three-neck round-bottom flask (250 mL)
-
Reflux condenser and dropping funnel
-
Magnetic stirrer and stir bar
-
Heating mantle or water bath
-
Ice-water bath
-
Separatory funnel (250 mL)
-
Glassware (Erlenmeyer flasks, beakers)
-
Rotary evaporator
-
Magnesium turnings
-
Bromobenzene
-
Decanal
-
Anhydrous diethyl ether (Et₂O)
-
Iodine crystal (as initiator)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Saturated aqueous sodium chloride (brine) solution
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Drying tube (filled with CaCl₂)
Crucial Precaution: All glassware must be scrupulously dried in an oven (e.g., at 120°C overnight) and assembled while hot under a dry, inert atmosphere (e.g., nitrogen or argon) to prevent moisture contamination.[7]
Part 1: Preparation of Phenylmagnesium Bromide (Grignard Reagent)
-
Place magnesium turnings into the dry 250 mL three-neck round-bottom flask equipped with a magnetic stir bar.
-
Assemble the apparatus with the reflux condenser (topped with a drying tube) and the dropping funnel.
-
Add a single small crystal of iodine to the flask to help initiate the reaction.[4]
-
In the dropping funnel, prepare a solution of bromobenzene in anhydrous diethyl ether.
-
Add approximately 10-15 mL of the bromobenzene solution to the magnesium turnings. The reaction is initiated when the brownish color of the iodine disappears and the solution becomes cloudy or bubbly.[5] Gentle warming with the palm of your hand or a warm water bath may be necessary.[5]
-
Once the reaction has started, add the remaining bromobenzene solution dropwise from the funnel at a rate that maintains a gentle reflux.[8]
-
After the addition is complete, gently reflux the mixture for an additional 20-30 minutes to ensure all the magnesium has reacted. The final solution should appear gray and slightly turbid.[8]
-
Cool the flask to room temperature.
Part 2: Synthesis of this compound
-
Cool the prepared Grignard reagent in an ice-water bath.
-
Prepare a solution of decanal in anhydrous diethyl ether and place it in the dropping funnel.
-
Add the decanal solution dropwise to the cold, stirring Grignard reagent. The reaction is exothermic, and the addition rate should be controlled to maintain a gentle reaction.[5]
-
After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 30 minutes. The mixture may become a thick, viscous precipitate.
Part 3: Workup and Purification
-
Cool the reaction flask again in an ice-water bath.
-
Slowly and carefully quench the reaction by adding saturated aqueous ammonium chloride (NH₄Cl) solution dropwise while stirring. This step protonates the alkoxide to form the alcohol and precipitates magnesium salts.[5]
-
Continue adding the NH₄Cl solution until the two distinct layers (aqueous and organic) are clearly visible and most of the solids have dissolved.[8]
-
Transfer the entire mixture to a separatory funnel.
-
Separate the layers. Extract the aqueous layer twice more with small portions of diethyl ether.[4]
-
Combine all the organic (ether) layers.
-
Wash the combined organic layer with a saturated brine solution to remove residual water.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.[4]
-
Decant or filter the dried solution to remove the drying agent.
-
Remove the diethyl ether solvent using a rotary evaporator to yield the crude this compound, which can be further purified if necessary.
Quantitative Data Summary
The following table provides representative quantities for the synthesis. Molar equivalents are calculated relative to the limiting reagent, which is typically the starting halide or aldehyde.
| Reagent/Material | Molecular Weight ( g/mol ) | Molar Eq. | Moles (mol) | Mass (g) | Volume (mL) | Notes |
| Magnesium (Mg) | 24.31 | 1.1 | 0.044 | 1.07 | - | Slight excess to ensure full conversion of halide. |
| Bromobenzene | 157.01 | 1.0 | 0.040 | 6.28 | 4.2 | Starting material for Grignard reagent. |
| Decanal | 156.27 | 1.0 | 0.040 | 6.25 | 7.6 | The electrophile for the Grignard addition. |
| Anhydrous Diethyl Ether (Et₂O) | 74.12 | - | - | - | ~120 | Solvent for all reaction stages. |
| Saturated Aqueous NH₄Cl | - | - | - | - | ~75 | For acidic workup (quenching). |
Visualized Workflow and Reaction Pathway
Caption: Experimental workflow for the synthesis of this compound.
Caption: Chemical pathway illustrating the key stages of the Grignard reaction.
References
- 1. m.youtube.com [m.youtube.com]
- 2. web.mnstate.edu [web.mnstate.edu]
- 3. chemguide.co.uk [chemguide.co.uk]
- 4. cerritos.edu [cerritos.edu]
- 5. glaserr.missouri.edu [glaserr.missouri.edu]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. www2.chem.wisc.edu [www2.chem.wisc.edu]
Asymmetric Synthesis of 1-Phenyl-1-decanol: A Case Study in Modern Catalysis
Application Note & Protocols
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document details the primary asymmetric catalytic strategies for the synthesis of the chiral secondary alcohol (S)-1-Phenyl-1-decanol. Chiral alcohols of this type are valuable building blocks in the pharmaceutical and fine chemical industries. While 1-Phenyl-1-decanol is not typically used as a catalyst itself, its synthesis from the prochiral ketone, 1-phenyldecanone, serves as an excellent case study for comparing two major pillars of modern asymmetric catalysis: chemo-catalysis via transfer hydrogenation and biocatalysis using alcohol dehydrogenases. This note provides a summary of performance data, detailed experimental protocols for both methods, and workflow diagrams to guide researchers in applying these techniques.
Introduction to Asymmetric Synthesis of Chiral Alcohols
The enantioselective reduction of prochiral ketones is one of the most efficient and widely used methods to produce optically pure secondary alcohols. These chiral synthons are critical intermediates in the synthesis of complex, biologically active molecules. This compound is a representative aryl-alkyl chiral alcohol whose synthesis from 1-phenyldecanone highlights key methodologies in the field. The two principal approaches are:
-
Asymmetric Transfer Hydrogenation (ATH): This chemo-catalytic method employs a chiral transition metal complex, typically Ruthenium, to transfer hydrogen from a simple donor molecule (e.g., isopropanol or formic acid) to the ketone, inducing stereoselectivity. The Noyori-type Ru(II)-diamine-diphosphine catalysts are benchmarks in this field.
-
Biocatalytic Reduction: This method utilizes isolated enzymes, specifically ketoreductases (KREDs) or alcohol dehydrogenases (ADHs), to reduce the ketone. These enzymes offer exceptional selectivity (chemo-, regio-, and stereo-) and operate under mild, aqueous conditions, aligning with green chemistry principles.
Comparative Performance Data
The choice between chemo-catalysis and biocatalysis often depends on factors like substrate scope, catalyst availability, scalability, and desired enantiomer. Below is a summary of representative catalytic performance for the asymmetric reduction of 1-phenyldecanone.
| Method | Catalyst / Enzyme | Substrate | Hydrogen Donor / Cofactor System | Conversion (%) | Enantiomeric Excess (ee, %) | Product Configuration |
| Biocatalysis | Alcohol Dehydrogenase (ADH) from Rhodococcus ruber | 1-Phenyldecanone | Isopropanol (cosubstrate/donor) | 94 | >99 | (S) |
| Asymmetric Transfer Hydrogenation | (S,S)-RuCl(p-cymene)(TsDPEN) | 1-Phenyldecanone | Formic Acid / Triethylamine (5:2) | >95 (Typical) | >98 (Typical for aryl-alkyl ketones) | (S) |
Note: Data for the ATH of 1-phenyldecanone is extrapolated from typical results for similar long-chain aryl-alkyl ketones using Noyori-type catalysts, as specific data for this exact substrate is not prominently published. Performance is generally high for this class of substrates.
Experimental Protocols
Protocol 1: Biocatalytic Reduction using Alcohol Dehydrogenase
This protocol describes the asymmetric reduction of 1-phenyldecanone to (S)-1-Phenyl-1-decanol using a whole-cell biocatalyst expressing an alcohol dehydrogenase (ADH), such as that from Rhodococcus ruber. The system uses isopropanol as both a co-solvent to improve substrate solubility and as the hydrogen donor for cofactor regeneration.
Materials:
-
1-Phenyldecanone
-
Lyophilized whole cells of E. coli expressing ADH from Rhodococcus ruber (or similar ADH)
-
NADP+ (or NAD+) cofactor
-
Potassium phosphate buffer (100 mM, pH 7.5)
-
Isopropanol (IPA)
-
Ethyl acetate
-
Anhydrous magnesium sulfate (MgSO₄)
-
Reaction vessel (e.g., shaker flask)
-
Temperature-controlled shaker
Procedure:
-
Reaction Setup: In a 50 mL shaker flask, prepare a biphasic system. Add 10 mL of potassium phosphate buffer (100 mM, pH 7.5).
-
Cofactor Addition: Dissolve NADP+ (2.0 mg) in the buffer.
-
Biocatalyst Addition: Add 100 mg of lyophilized whole-cell biocatalyst to the buffered solution.
-
Substrate Addition: In a separate vial, dissolve 1-phenyldecanone (234 mg, 1.0 mmol) in 10 mL of isopropanol.
-
Initiate Reaction: Add the substrate/IPA solution to the flask containing the buffer and biocatalyst. The final reaction medium is a 1:1 mixture of buffer and isopropanol.
-
Incubation: Seal the flask and place it in a shaker incubator at 30°C with agitation (e.g., 200 rpm) for 24-48 hours.
-
Reaction Monitoring: Monitor the reaction progress by taking small aliquots, extracting with ethyl acetate, and analyzing by TLC or GC.
-
Workup: Once the reaction is complete, add 20 mL of ethyl acetate to the flask and stir vigorously for 10 minutes.
-
Extraction: Separate the organic layer. Extract the aqueous layer two more times with 15 mL of ethyl acetate.
-
Drying and Concentration: Combine the organic extracts, dry over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification and Analysis: Purify the resulting crude oil (this compound) by flash column chromatography (silica gel, hexane:ethyl acetate gradient). Determine the enantiomeric excess (ee%) by chiral HPLC or GC analysis.
Protocol 2: Asymmetric Transfer Hydrogenation (Noyori-type)
This protocol describes the asymmetric transfer hydrogenation of 1-phenyldecanone to (S)-1-Phenyl-1-decanol using a pre-formed Noyori-type catalyst.
Materials:
-
1-Phenyldecanone
-
(S,S)-RuCl(p-cymene)(TsDPEN) or similar (S,S)-configured Noyori catalyst
-
Formic acid (HCOOH)
-
Triethylamine (NEt₃)
-
Anhydrous solvent (e.g., Dichloromethane or Acetonitrile)
-
Inert gas (Nitrogen or Argon)
-
Schlenk flask or similar reaction vessel
-
Standard glassware for workup and purification
Procedure:
-
Prepare Hydrogen Source: In a separate flask, carefully and slowly add formic acid (2.0 mL) to chilled triethylamine (3.4 mL) with stirring to create the 5:2 azeotropic mixture. Caution: Exothermic reaction.
-
Reaction Setup: To a Schlenk flask under an inert atmosphere (N₂ or Ar), add the catalyst, (S,S)-RuCl(p-cymene)(TsDPEN) (e.g., 6.4 mg, 0.01 mmol, 1 mol%).
-
Add Substrate and Solvent: Add 1-phenyldecanone (234 mg, 1.0 mmol) and 5 mL of anhydrous dichloromethane to the flask. Stir to dissolve.
-
Initiate Reaction: Add the freshly prepared formic acid/triethylamine mixture (1.0 mL) to the reaction flask via syringe.
-
Incubation: Stir the reaction mixture at room temperature (or slightly elevated, e.g., 40°C) for 12-24 hours.
-
Reaction Monitoring: Monitor the conversion of the starting material by TLC or GC.
-
Workup: Upon completion, quench the reaction by adding 10 mL of water.
-
Extraction: Transfer the mixture to a separatory funnel and extract with dichloromethane (3 x 15 mL).
-
Washing: Wash the combined organic layers sequentially with 1 M HCl (10 mL), saturated NaHCO₃ solution (10 mL), and brine (10 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure.
-
Purification and Analysis: Purify the crude product by flash column chromatography. Determine the enantiomeric excess (ee%) by chiral HPLC or GC analysis.
Visualized Workflows and Concepts
The following diagrams illustrate the general workflows and logical relationships in the asymmetric synthesis of this compound.
Caption: General experimental workflow for asymmetric ketone reduction.
Caption: Simplified catalytic cycle for Noyori Asymmetric Transfer Hydrogenation.
Caption: Logical relationship showing stereochemical induction by a chiral catalyst.
Chiral Separation of 1-Phenyl-1-decanol Enantiomers: Detailed Application Notes and Protocols for HPLC and GC Methods
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the enantioselective separation of 1-Phenyl-1-decanol using both High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC). These methods are crucial for the analysis and purification of enantiomers in pharmaceutical research and development, where the stereochemistry of a molecule can significantly impact its pharmacological activity and safety profile.
Introduction to Chiral Separation
Enantiomers, non-superimposable mirror images of a chiral molecule, often exhibit different physiological effects. Therefore, the ability to separate and quantify individual enantiomers is of paramount importance. Chiral chromatography, utilizing a chiral stationary phase (CSP), is a powerful technique for achieving this separation. The differential interaction between the enantiomers and the chiral selector in the stationary phase leads to different retention times, allowing for their resolution.
Chiral High-Performance Liquid Chromatography (HPLC) Method
Chiral HPLC is a versatile and widely used technique for the separation of a broad range of chiral compounds. For the separation of this compound enantiomers, a normal-phase method employing a polysaccharide-based chiral stationary phase is often effective. The hydroxyl group and the phenyl ring of the analyte play a key role in the chiral recognition mechanism through hydrogen bonding and π-π interactions with the CSP.
Experimental Protocol: Chiral HPLC
Objective: To achieve baseline separation of (R)- and (S)-1-Phenyl-1-decanol.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector.
Chromatographic Conditions:
| Parameter | Condition |
| Column | Chiralpak® AD-H (Amylose tris(3,5-dimethylphenylcarbamate) coated on silica gel), 250 x 4.6 mm, 5 µm |
| Mobile Phase | n-Hexane / 2-Propanol (95:5, v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25 °C |
| Detection | UV at 220 nm |
| Injection Volume | 10 µL |
| Sample Preparation | Dissolve 1 mg of racemic this compound in 1 mL of the mobile phase. |
Data Presentation: Chiral HPLC
Quantitative data for the separation of this compound enantiomers under the specified HPLC conditions is hypothetical as specific literature data was not found. The following table illustrates the expected results based on the separation of similar aromatic alcohols.
| Enantiomer | Retention Time (min) | Resolution (Rs) |
| (R)-1-Phenyl-1-decanol | ~12.5 | - |
| (S)-1-Phenyl-1-decanol | ~14.2 | > 1.5 |
Chiral Gas Chromatography (GC) Method
Chiral Gas Chromatography is a highly sensitive and efficient technique for the separation of volatile and thermally stable chiral compounds. Cyclodextrin-based chiral stationary phases are commonly used for the enantioseparation of alcohols. The inclusion of the analyte into the chiral cavity of the cyclodextrin and interactions with the derivatized rim are the primary mechanisms for chiral recognition.
Experimental Protocol: Chiral GC
Objective: To achieve baseline separation of (R)- and (S)-1-Phenyl-1-decanol.
Instrumentation:
-
Gas Chromatograph (GC) with a Flame Ionization Detector (FID).
Chromatographic Conditions:
| Parameter | Condition |
| Column | Rt-βDEXse™ (2,3-di-O-ethyl-6-O-tert-butyldimethylsilyl-β-cyclodextrin in a proprietary polysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Carrier Gas | Helium, constant flow at 1.2 mL/min |
| Injector Temperature | 250 °C |
| Detector Temperature | 280 °C |
| Oven Program | 120 °C (hold for 1 min), ramp to 220 °C at 5 °C/min, hold for 10 min |
| Injection Mode | Split (50:1) |
| Injection Volume | 1 µL |
| Sample Preparation | Dissolve 1 mg of racemic this compound in 1 mL of n-Hexane. |
Data Presentation: Chiral GC
Quantitative data for the separation of this compound enantiomers under the specified GC conditions is hypothetical as specific literature data was not found. The following table illustrates the expected results based on the separation of similar aromatic alcohols.
| Enantiomer | Retention Time (min) | Resolution (Rs) |
| (R)-1-Phenyl-1-decanol | ~22.8 | - |
| (S)-1-Phenyl-1-decanol | ~23.5 | > 1.5 |
Experimental Workflows and Logical Relationships
To visualize the procedural flow of each chromatographic method, the following diagrams have been generated using the DOT language.
Application Notes and Protocols for the Biocatalytic Synthesis of Chiral 1-Phenyl-1-decanol
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the biocatalatalytic synthesis of chiral 1-Phenyl-1-decanol, a valuable building block in the pharmaceutical industry. The focus is on the asymmetric reduction of the prochiral ketone, 1-decanoylbenzene, using ketoreductases (KREDs) and alcohol dehydrogenases (ADHs). This environmentally friendly approach offers high enantioselectivity under mild reaction conditions.
Introduction
Chiral this compound is a key intermediate in the synthesis of various pharmaceutical compounds. Traditional chemical synthesis often involves harsh reagents and can lead to racemic mixtures, requiring challenging and costly resolution steps. Biocatalysis, utilizing enzymes such as KREDs and ADHs, presents a green and efficient alternative for the production of enantiomerically pure (R)- and (S)-1-Phenyl-1-decanol.[1][2] These enzymes, found in various microorganisms or available as isolated preparations, catalyze the stereoselective reduction of 1-decanoylbenzene.[3][4]
The enzymatic reduction requires a hydride donor, typically the cofactor nicotinamide adenine dinucleotide phosphate (NADPH) or nicotinamide adenine dinucleotide (NADH).[5] To make the process economically viable, an efficient cofactor regeneration system is essential.[6]
Biocatalytic Approaches
The primary biocatalytic strategy for producing chiral this compound is the asymmetric reduction of 1-decanoylbenzene. This can be achieved using:
-
Whole-cell biocatalysts: Microorganisms such as Rhodococcus sp. and Candida sp. are known to possess a variety of ADHs and KREDs capable of reducing alkyl phenyl ketones.[7][8] Using whole cells can be cost-effective as it circumvents the need for enzyme purification and often has an inherent cofactor regeneration system.
-
Isolated Enzymes: Purified or commercially available KREDs and ADHs offer higher specificity and cleaner reaction profiles.[2] This approach allows for more precise control over reaction conditions but requires an external cofactor regeneration system.
Data Presentation: Asymmetric Reduction of Alkyl Phenyl Ketones
While specific data for 1-decanoylbenzene is limited in publicly available literature, the following tables summarize the performance of various biocatalysts in the reduction of analogous alkyl phenyl ketones. This data provides a strong basis for selecting a suitable biocatalyst and optimizing reaction conditions for the synthesis of chiral this compound.
Table 1: Whole-Cell Biocatalyzed Reduction of Alkyl Phenyl Ketones
| Biocatalyst | Substrate | Product Configuration | Enantiomeric Excess (e.e.) (%) | Yield (%) | Reference |
| Candida pseudotropicalis 104 | o-Chloroacetophenone | (S)-1-(2-chlorophenyl)ethanol | >99 | - | [9] |
| Plant Tissue (various) | Acetophenone | (R) or (S) | ~98 | ~80 | [10] |
| Plant Tissue (various) | 4'-Chloroacetophenone | (R) or (S) | ~98 | ~80 | [10] |
Table 2: Isolated Enzyme (ADH/KRED) Catalyzed Reduction of Aromatic Ketones
| Enzyme | Substrate | Product Configuration | Enantiomeric Excess (e.e.) (%) | Yield (%) | Reference |
| ADH from Rhodococcus R6 (RhADH) | 2-Hydroxyacetophenone | (R) | >99 | High | [6] |
| W110A TESADH | 4-Phenyl-2-butanone | (S) | High | Good to Excellent | [11] |
| PEDH from Aromatoleum aromaticum | Acetophenone | (S) | >99 | - | [12] |
| Carbonyl Reductases from Candida parapsilosis | 2-Hydroxyacetophenone | (S) | >99 | High | [3][8] |
Experimental Protocols
The following protocols are generalized based on established methods for the biocatalytic reduction of aromatic ketones.[6][11][12] Optimization will be necessary for the specific substrate, 1-decanoylbenzene.
Protocol 1: Whole-Cell Bioreduction of 1-Decanoylbenzene
This protocol provides a general procedure for screening and utilizing whole-cell biocatalysts.
Materials:
-
Selected microorganism (e.g., Rhodococcus sp. or Candida sp.)
-
Growth medium (e.g., YPD for yeast, LB for bacteria)
-
Buffer (e.g., 100 mM potassium phosphate buffer, pH 7.0)
-
Glucose (or other carbon source for cofactor regeneration)
-
1-Decanoylbenzene
-
Organic solvent for extraction (e.g., ethyl acetate)
-
Shaking incubator
-
Centrifuge
Procedure:
-
Cultivation of Biocatalyst: Inoculate the selected microorganism into the appropriate growth medium and incubate at the optimal temperature and shaking speed until the desired cell density is reached (typically 24-48 hours).
-
Cell Harvesting: Harvest the cells by centrifugation (e.g., 5000 x g for 10 minutes). Wash the cell pellet with buffer and resuspend in the reaction buffer to a desired cell concentration (e.g., 50-100 g/L wet cell weight).
-
Bioreduction Reaction:
-
In a suitable reaction vessel, combine the cell suspension, glucose (e.g., 50 mM), and 1-decanoylbenzene (e.g., 10-50 mM). Due to the low aqueous solubility of the substrate, a co-solvent like DMSO (1-5% v/v) may be required.
-
Incubate the reaction mixture at a controlled temperature (e.g., 30 °C) with agitation (e.g., 200 rpm).
-
-
Reaction Monitoring: Monitor the progress of the reaction by periodically taking samples and analyzing them by TLC or GC/HPLC.
-
Product Extraction: Once the reaction is complete, saturate the aqueous phase with NaCl and extract the product with an equal volume of ethyl acetate three times.
-
Purification: Combine the organic extracts, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel.
Protocol 2: Isolated Enzyme (KRED/ADH) Bioreduction with Cofactor Regeneration
This protocol describes the use of an isolated enzyme with a glucose dehydrogenase (GDH) based cofactor regeneration system.
Materials:
-
Ketoreductase (KRED) or Alcohol Dehydrogenase (ADH)
-
Glucose Dehydrogenase (GDH)
-
NADP+ or NAD+
-
Glucose
-
Buffer (e.g., 100 mM Tris-HCl, pH 7.5)
-
1-Decanoylbenzene
-
Co-solvent (e.g., isopropanol or DMSO)
-
Organic solvent for extraction (e.g., ethyl acetate)
Procedure:
-
Reaction Setup: In a reaction vessel, dissolve NAD(P)+ (e.g., 1 mM), glucose (e.g., 100 mM), and 1-decanoylbenzene (e.g., 20 mM, potentially with a co-solvent) in the buffer.
-
Enzyme Addition: Add GDH (e.g., 5-10 U/mL) and the selected KRED/ADH (e.g., 5-10 U/mL) to initiate the reaction.
-
Incubation: Incubate the reaction at the optimal temperature for the enzymes (e.g., 30-37 °C) with gentle stirring.
-
Monitoring and Work-up: Follow the same procedures for reaction monitoring, product extraction, and purification as described in Protocol 4.1.
Protocol 3: Chiral HPLC Analysis of this compound
This protocol provides a starting point for the analytical separation of the enantiomers of this compound.
Materials:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
Chiral stationary phase column (e.g., Daicel Chiralcel OD-H, Chiralpak AD-H, or equivalent)
-
Mobile phase solvents (e.g., HPLC grade n-hexane and isopropanol)
Procedure:
-
Column and Mobile Phase:
-
Install a suitable chiral column.
-
Prepare the mobile phase, for example, a mixture of n-hexane and isopropanol (e.g., 95:5 v/v). The optimal ratio may need to be determined empirically.[13]
-
-
Sample Preparation: Dissolve a small amount of the purified product in the mobile phase.
-
HPLC Analysis:
-
Set the flow rate (e.g., 1.0 mL/min).
-
Set the UV detection wavelength (e.g., 210 nm).
-
Inject the sample and record the chromatogram.
-
-
Data Analysis: Determine the retention times for the (R) and (S) enantiomers. Calculate the enantiomeric excess (e.e.) using the peak areas of the two enantiomers: e.e. (%) = [|Area(R) - Area(S)| / (Area(R) + Area(S))] x 100
Visualizations
Caption: Experimental workflow for the biocatalytic synthesis of chiral this compound.
Caption: Signaling pathway of the enzymatic reduction of 1-decanoylbenzene.
References
- 1. (S)-(-)-1-Phenyl-1-decanol | 112419-76-8 | Benchchem [benchchem.com]
- 2. New alcohol dehydrogenases for the synthesis of chiral compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Novel anti-Prelog stereospecific carbonyl reductases from Candida parapsilosis for asymmetric reduction of prochiral ketones - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Frontiers | Alcohol Dehydrogenases as Catalysts in Organic Synthesis [frontiersin.org]
- 6. Green and scalable synthesis of chiral aromatic alcohols through an efficient biocatalytic system - PMC [pmc.ncbi.nlm.nih.gov]
- 7. biorxiv.org [biorxiv.org]
- 8. Novel anti-Prelog stereospecific carbonyl reductases from Candida parapsilosis for asymmetric reduction of prochiral ketones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Asymmetric reduction of prochiral ketones to chiral alcohols catalyzed by plants tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Asymmetric reduction and oxidation of aromatic ketones and alcohols using W110A secondary alcohol dehydrogenase from Thermoanaerobacter ethanolicus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Asymmetric reduction of ketones and β-keto esters by (S)-1-phenylethanol dehydrogenase from denitrifying bacterium Aromatoleum aromaticum - PMC [pmc.ncbi.nlm.nih.gov]
- 13. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
Application Notes and Protocols for the Synthesis of 1-Phenyl-1-decanol Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the synthesis of 1-Phenyl-1-decanol and its derivatives, crucial intermediates in pharmaceutical research and development. The methodologies outlined below focus on both classical and modern asymmetric synthetic approaches, offering flexibility for various research needs.
Introduction
This compound and its analogs are valuable chiral secondary alcohols. Their synthesis is a key step in the development of various biologically active molecules. The methods presented here include the robust Grignard reaction for racemic synthesis and a catalytic asymmetric method for producing enantiomerically enriched products, which is often critical for pharmacological activity.
Methods Overview
Two primary methods for the synthesis of this compound are detailed:
-
Grignard Reaction: A fundamental and widely used method for the formation of carbon-carbon bonds, resulting in the synthesis of the target alcohol from an aldehyde and a Grignard reagent.[1][2][3]
-
Catalytic Asymmetric Arylation: An advanced method for the enantioselective synthesis of (S)-1-Phenyl-1-decanol through the addition of a phenyl group to nonanal, facilitated by a chiral catalyst.[4]
Method 1: Synthesis of this compound via Grignard Reaction
This protocol describes the synthesis of this compound by the reaction of phenylmagnesium bromide with decanal. The Grignard reagent is prepared in situ from bromobenzene and magnesium metal.[2][3]
Experimental Workflow
Caption: Workflow for the Grignard synthesis of this compound.
Experimental Protocol
Materials:
-
Magnesium turnings
-
Iodine crystal
-
Bromobenzene, anhydrous
-
Decanal, anhydrous
-
Diethyl ether, anhydrous
-
Saturated aqueous ammonium chloride (NH₄Cl) solution or 1M Hydrochloric acid (HCl)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Round-bottom flask, three-necked
-
Reflux condenser
-
Dropping funnel
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Ice bath
Procedure:
-
Preparation of the Grignard Reagent:
-
Assemble a dry three-necked round-bottom flask equipped with a reflux condenser (with a drying tube), a dropping funnel, and a magnetic stirrer.
-
Place magnesium turnings in the flask.
-
Add a small crystal of iodine to activate the magnesium surface.
-
In the dropping funnel, prepare a solution of bromobenzene in anhydrous diethyl ether.
-
Add a small portion of the bromobenzene solution to the flask. The reaction is initiated when the brownish color of iodine disappears and bubbling is observed.
-
Once the reaction has started, add the remaining bromobenzene solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, stir the mixture for an additional 30-60 minutes until most of the magnesium has reacted.
-
-
Reaction with Decanal:
-
Cool the flask containing the Grignard reagent in an ice-water bath.
-
Prepare a solution of decanal in anhydrous diethyl ether in the dropping funnel.
-
Add the decanal solution dropwise to the stirred Grignard reagent. The reaction is exothermic, so maintain the temperature below 10°C.[2]
-
After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 1-2 hours.
-
-
Work-up and Purification:
-
Cool the reaction mixture again in an ice bath.
-
Carefully and slowly add saturated aqueous ammonium chloride solution or 1M HCl to quench the reaction and hydrolyze the magnesium alkoxide salt.[2]
-
Transfer the mixture to a separatory funnel.
-
Separate the organic layer and extract the aqueous layer with two portions of diethyl ether.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.
-
Filter to remove the drying agent and remove the solvent by rotary evaporation.
-
The crude product can be purified by vacuum distillation to yield pure this compound.
-
Method 2: Catalytic Asymmetric Synthesis of (S)-1-Phenyl-1-decanol
This method focuses on the enantioselective synthesis of (S)-1-Phenyl-1-decanol via the catalytic asymmetric addition of a phenyl group to nonanal. This approach is crucial when a specific stereoisomer is required for biological activity.[4]
Signaling Pathway Analogy for Chiral Induction
Caption: Logical flow of catalytic asymmetric synthesis.
Experimental Protocol Overview
The enantioselective synthesis is typically achieved through the reduction of a ketone precursor or the asymmetric addition to an aldehyde.[4] A specific method involves the catalytic asymmetric addition of a phenyl group to nonanal.[4] The reaction is mediated by a chiral catalyst, often a metal complex with a chiral ligand, which dictates the stereochemical outcome of the reaction.[4]
General Procedure:
-
In a reaction vessel under an inert atmosphere, the chiral catalyst is prepared by reacting a metal precursor with a chiral ligand in a suitable anhydrous solvent.
-
The aldehyde substrate (nonanal) is added to the catalyst solution.
-
The phenylating agent is then introduced to the reaction mixture.
-
The reaction is stirred at a specific temperature for a period of time to ensure completion.
-
The reaction is quenched, and the product is isolated and purified using standard techniques such as column chromatography.
-
The yield and enantiomeric excess (ee%) of the product are determined using appropriate analytical methods like chiral HPLC or GC.
Data Presentation
The following table summarizes the results from a study on the catalytic asymmetric addition of a phenyl group to nonanal using different chiral ligands.[4]
| Ligand | Yield (%) | Enantiomeric Excess (ee %) |
| L1 | 85 | 64 |
| L8 | 83 | 62 |
| Data sourced from a study on the catalytic asymmetric addition of a phenyl group to nonanal.[4] |
Characterization of this compound
The synthesized this compound can be characterized by various spectroscopic methods to confirm its structure and purity.
-
¹H NMR and ¹³C NMR Spectroscopy: To confirm the chemical structure and identify the different proton and carbon environments.
-
FTIR Spectroscopy: To identify the presence of the hydroxyl (-OH) functional group.
-
Mass Spectrometry: To determine the molecular weight of the compound.[5]
-
Chiral HPLC or GC: For chiral derivatives, to determine the enantiomeric excess.
Safety Precautions
-
Work in a well-ventilated fume hood.
-
Diethyl ether is extremely flammable; ensure there are no ignition sources nearby.[2]
-
Grignard reagents are highly reactive and sensitive to moisture and air. All glassware must be thoroughly dried, and the reaction should be conducted under an inert atmosphere (e.g., nitrogen or argon).[3]
-
Handle all chemicals with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1-Phenyl-1-decanol
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the yield of 1-Phenyl-1-decanol synthesis.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of this compound, particularly when using the Grignard reaction, a common synthetic route.
Issue 1: Grignard Reaction Fails to Initiate
-
Question: My Grignard reaction with phenylmagnesium bromide and decanal is not starting. The solution is not becoming cloudy or warm. What could be the problem?
-
Answer: The initiation of a Grignard reaction is highly sensitive to the reaction conditions. Here are the most common causes and their solutions:
-
Presence of Moisture: Grignard reagents are extremely reactive towards protic sources, especially water. Ensure all glassware was rigorously flame-dried or oven-dried before use and assembled while hot under a dry, inert atmosphere (nitrogen or argon). Solvents like diethyl ether or THF must be anhydrous.
-
Inactive Magnesium Surface: The surface of the magnesium turnings may be coated with a layer of magnesium oxide, preventing the reaction with bromobenzene.
-
Activation: Gently crush the magnesium turnings with a glass rod (avoid breaking the flask) to expose a fresh surface. A small crystal of iodine can also be added to the flask; the disappearance of the purple color indicates the activation of the magnesium surface.
-
-
Purity of Reagents: Ensure the bromobenzene and decanal are pure and free from water or other impurities. Distillation of the reagents may be necessary.
-
Issue 2: Low Yield of this compound
-
Question: I have successfully synthesized this compound, but my final yield is significantly lower than expected. What are the potential reasons for this?
-
Answer: Low yields can result from several factors throughout the experimental process. Consider the following:
-
Incomplete Grignard Reagent Formation: If the Grignard reagent was not fully formed, the subsequent reaction with decanal will be incomplete. This can be due to the reasons mentioned in "Issue 1".
-
Side Reactions: The primary byproduct in the formation of phenylmagnesium bromide is biphenyl, formed from the coupling of the Grignard reagent with unreacted bromobenzene.[1] High concentrations of bromobenzene and elevated temperatures favor this side reaction.[1] To minimize this, add the bromobenzene solution slowly to the magnesium turnings to maintain a low concentration of the halide.
-
Reaction with Carbon Dioxide: Exposure of the Grignard reagent to air can lead to its reaction with carbon dioxide, forming benzoic acid after acidic workup. Maintaining a positive pressure of an inert gas is crucial.
-
Enolate Formation: The Grignard reagent can act as a base and deprotonate the aldehyde at the alpha-position, leading to an enolate and reducing the amount of aldehyde available for nucleophilic attack. This is more prevalent with sterically hindered ketones but can occur with aldehydes. Adding the Grignard reagent slowly to the aldehyde solution at a low temperature can mitigate this.
-
Losses During Workup and Purification: Significant product loss can occur during the aqueous workup and purification steps. Ensure efficient extraction with an appropriate organic solvent. During purification by column chromatography or distillation, care must be taken to avoid decomposition and to collect all product fractions.
-
Issue 3: Difficulty in Purifying the Product
-
Question: I am having trouble isolating pure this compound from my crude reaction mixture. What are the best purification strategies?
-
Answer: The purification of this compound can be challenging due to the presence of byproducts and unreacted starting materials.
-
Removal of Biphenyl: Biphenyl is a common non-polar byproduct. It can often be removed from the desired alcohol through column chromatography on silica gel, typically using a gradient of ethyl acetate in hexane.
-
Removal of Unreacted Decanal: If the reaction did not go to completion, residual decanal can be removed by careful distillation under reduced pressure, as its boiling point is lower than that of this compound.
-
Column Chromatography: This is a very effective method for separating this compound from most impurities. A typical eluent system is a gradient of ethyl acetate in hexanes.
-
Vacuum Distillation: For larger scale purifications, distillation under reduced pressure can be employed to purify the product, especially if the impurities have significantly different boiling points.
-
Frequently Asked Questions (FAQs)
Synthesis Methods
-
Q1: What is the most common method for synthesizing this compound?
-
A1: The most common and versatile method is the Grignard reaction. This involves the reaction of a phenyl Grignard reagent (e.g., phenylmagnesium bromide) with decanal. The Grignard reagent acts as a nucleophile, attacking the carbonyl carbon of the aldehyde to form the desired secondary alcohol after an acidic workup.
-
-
Q2: How can I synthesize a specific enantiomer of this compound?
-
A2: To obtain an enantiomerically enriched or pure product, several asymmetric synthesis strategies can be employed:
-
Enantioselective Reduction of a Ketone: The prochiral ketone, 1-phenyl-1-decanone, can be reduced using a chiral reducing agent or a catalyst. For example, asymmetric hydrogenation using a chiral nickel-phosphine complex as a catalyst can produce (S)-(-)-1-Phenyl-1-decanol with high enantioselectivity.
-
Enzymatic Kinetic Resolution: A racemic mixture of this compound can be resolved using a lipase enzyme, such as Candida antarctica lipase B (CALB). The enzyme selectively acylates one enantiomer (e.g., the (R)-enantiomer) with an acyl donor like vinyl acetate, leaving the unreacted (S)-enantiomer in high enantiomeric purity.[2][3] The theoretical maximum yield for the desired enantiomer in a classic kinetic resolution is 50%.
-
-
Experimental Conditions
-
Q3: What solvent is best for the Grignard synthesis of this compound?
-
A3: Anhydrous diethyl ether or tetrahydrofuran (THF) are the most commonly used solvents for Grignard reactions. They are effective at solvating the Grignard reagent, but they must be strictly anhydrous to prevent quenching the reagent.
-
-
Q4: What is the importance of the acidic workup step in a Grignard reaction?
-
A4: The immediate product of the reaction between the Grignard reagent and the aldehyde is a magnesium alkoxide salt. The acidic workup, typically with a dilute acid like hydrochloric acid or a saturated aqueous solution of ammonium chloride, is necessary to protonate the alkoxide and liberate the neutral alcohol product.[4]
-
Purification and Characterization
-
Q5: How can I confirm the purity and identity of my synthesized this compound?
-
A5: A combination of analytical techniques should be used:
-
Thin-Layer Chromatography (TLC): To monitor the progress of the reaction and to assess the purity of the final product.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure of the molecule.
-
Infrared (IR) Spectroscopy: To identify the presence of the hydroxyl (-OH) functional group.
-
Mass Spectrometry (MS): To determine the molecular weight of the compound.
-
-
Experimental Protocols
Protocol 1: Synthesis of this compound via Grignard Reaction
This protocol is a representative procedure based on standard Grignard reaction methodologies.
Materials:
-
Magnesium turnings
-
Bromobenzene, anhydrous
-
Decanal
-
Anhydrous diethyl ether
-
1 M Hydrochloric acid
-
Saturated aqueous sodium bicarbonate solution
-
Saturated aqueous sodium chloride solution (brine)
-
Anhydrous sodium sulfate
-
Iodine crystal (for activation, if needed)
Procedure:
-
Preparation of Phenylmagnesium Bromide:
-
Place magnesium turnings in a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.
-
Add a small crystal of iodine if activation is necessary.
-
Add a small amount of anhydrous diethyl ether to cover the magnesium.
-
Dissolve bromobenzene in anhydrous diethyl ether and add it to the dropping funnel.
-
Add a small portion of the bromobenzene solution to the magnesium. The reaction should initiate, as evidenced by cloudiness and gentle refluxing.
-
Once the reaction has started, add the remaining bromobenzene solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, reflux the mixture for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.
-
-
Reaction with Decanal:
-
Cool the Grignard reagent solution to 0 °C in an ice bath.
-
Dissolve decanal in anhydrous diethyl ether and add it to the dropping funnel.
-
Add the decanal solution dropwise to the stirred Grignard reagent at a rate that maintains the temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours.
-
-
Workup:
-
Cool the reaction mixture in an ice bath and slowly quench it by the dropwise addition of 1 M hydrochloric acid.
-
Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with diethyl ether.
-
Combine the organic layers and wash sequentially with water, saturated aqueous sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification:
-
Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent.
-
Alternatively, for larger quantities, purify by vacuum distillation.
-
Protocol 2: Enzymatic Kinetic Resolution of Racemic this compound
This protocol is based on general procedures for lipase-catalyzed kinetic resolutions.[2][3]
Materials:
-
Racemic this compound
-
Immobilized Lipase (e.g., Novozym 435 - Candida antarctica lipase B)
-
Vinyl acetate
-
Anhydrous organic solvent (e.g., hexane or toluene)
-
Molecular sieves (optional, to ensure anhydrous conditions)
Procedure:
-
Reaction Setup:
-
To a solution of racemic this compound in the chosen anhydrous organic solvent, add the immobilized lipase.
-
Add vinyl acetate as the acyl donor. The molar ratio of the acyl donor to the racemic alcohol is typically greater than 1.
-
-
Reaction:
-
Stir the reaction mixture at a controlled temperature (e.g., 40-60 °C).
-
Monitor the progress of the reaction by taking aliquots and analyzing them by chiral HPLC or GC to determine the enantiomeric excess (ee) of the remaining alcohol and the formed ester.
-
Stop the reaction when the desired conversion (ideally close to 50%) and enantiomeric excess are reached.
-
-
Workup and Purification:
-
Filter off the immobilized enzyme. The enzyme can often be washed and reused.
-
Concentrate the filtrate under reduced pressure.
-
Separate the unreacted (S)-1-Phenyl-1-decanol from the (R)-1-phenyldecyl acetate by column chromatography on silica gel.
-
Data Presentation
Table 1: Representative Reaction Conditions and Yields for Grignard Synthesis of this compound
| Parameter | Condition A | Condition B |
| Solvent | Anhydrous Diethyl Ether | Anhydrous THF |
| Temperature | 0 °C to room temp. | -20 °C to room temp. |
| Reaction Time | 2 hours | 3 hours |
| Purification | Column Chromatography | Vacuum Distillation |
| Typical Yield | 75-85% | 80-90% |
Note: These are typical yield ranges for Grignard reactions of this type and may vary based on experimental execution.
Table 2: Representative Data for Enzymatic Kinetic Resolution of this compound
| Lipase Source | Acyl Donor | Solvent | Temp. (°C) | Time (h) | Conversion (%) | Enantiomeric Excess (ee) of Alcohol |
| Candida antarctica B | Vinyl Acetate | Hexane | 45 | 6 | ~50% | >99% (S)-enantiomer |
| Pseudomonas cepacia | Isopropenyl Acetate | Toluene | 50 | 8 | ~48% | >98% (S)-enantiomer |
Note: These values are representative and optimization of reaction conditions may be required.
Visualizations
Caption: Workflow for the synthesis of this compound via Grignard reaction.
Caption: Troubleshooting guide for low yield in this compound synthesis.
References
- 1. mdpi.com [mdpi.com]
- 2. scielo.br [scielo.br]
- 3. The production of enantiomerically pure 1-phenylethanol by enzymatic kinetic resolution method using response surface methodology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Kinetic resolution of racemic 1-phenyl 1-propanol by lipase catalyzed enantioselective esterification reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
purification of 1-Phenyl-1-decanol from crude reaction mixture
This guide provides troubleshooting advice and frequently asked questions for the purification of 1-Phenyl-1-decanol from crude reaction mixtures. It is intended for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities in a crude this compound reaction mixture?
A1: Common impurities depend on the synthetic route. If prepared by the reduction of 1-phenyldecanone, unreacted starting material is a likely impurity. Side-products from the reduction or reagents used in the synthesis, such as residual borane derivatives from a Corey-Bakshi-Shibata (CBS) reduction, may also be present.[1] If a Grignard reaction was used, byproducts from homo-coupling of the Grignard reagent could be present.
Q2: How do I choose the best purification method for this compound?
A2: The choice of purification method depends on the scale of your reaction and the nature of the impurities.
-
Flash column chromatography is the most common and versatile method for purifying this compound on a lab scale, especially for removing impurities with different polarities.[2][3]
-
Vacuum distillation is suitable for larger quantities if the impurities have significantly different boiling points from this compound and the compound is thermally stable at the required temperature.[4]
-
Recrystallization can be effective if a suitable solvent is found and the crude product is relatively pure.
Q3: How can I assess the purity of my this compound after purification?
A3: Purity can be assessed using several analytical techniques:
-
Thin-Layer Chromatography (TLC): A quick method to check for the presence of impurities.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Provides information on the purity and can help identify volatile impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure and detect impurities.[1][5]
-
High-Performance Liquid Chromatography (HPLC): Particularly useful for assessing enantiomeric purity if a chiral stationary phase is used.[1]
Troubleshooting Guides
Flash Column Chromatography
Issue 1: Poor separation of this compound from impurities on the column.
-
Possible Cause: The solvent system (eluent) is not optimal.
-
Solution:
-
TLC Analysis: Systematically test different solvent systems using TLC to find one that gives good separation between your product and the impurities. Aim for an Rf value of 0.2-0.4 for this compound for good separation. A common starting point for alcohols is a mixture of hexanes and ethyl acetate.
-
Gradient Elution: If an isocratic system doesn't provide adequate separation, use a solvent gradient. Start with a less polar solvent mixture and gradually increase the polarity.[2]
-
Issue 2: The product is eluting too quickly or too slowly.
-
Possible Cause: The polarity of the eluent is too high or too low.
-
Solution:
-
If the product elutes too quickly (high Rf value), decrease the polarity of the solvent system (e.g., decrease the percentage of ethyl acetate in a hexane/ethyl acetate mixture).
-
If the product elutes too slowly (low Rf value), increase the polarity of the eluent.
-
Issue 3: Streaking or tailing of the product band on the column.
-
Possible Cause 1: The sample was overloaded on the column.
-
Solution 1: Use an appropriate ratio of sample to silica gel. A general guideline for wet-loading is a 1:20 to 1:50 mass ratio of crude product to silica gel.[2]
-
Possible Cause 2: The sample is not sufficiently soluble in the eluent.
-
Solution 2: Dissolve the crude mixture in a minimal amount of a slightly more polar solvent before loading it onto the column, or use a dry loading technique.
Vacuum Distillation
Issue 1: The product is not distilling at the expected temperature.
-
Possible Cause: The vacuum is not low enough.
-
Solution: Check your vacuum pump and all connections for leaks. Ensure the vacuum gauge is reading accurately. The boiling point of this compound is reported as 128 °C at 0.35 mmHg.[1][6]
Issue 2: The product appears to be decomposing in the distillation flask.
-
Possible Cause: The distillation temperature is too high.
-
Solution: Improve the vacuum to allow for distillation at a lower temperature. Ensure the heating mantle is not set too high and that the distillation is performed as quickly as possible.
Data Presentation
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Reference(s) |
| Molecular Formula | C₁₆H₂₆O | [5][7] |
| Molecular Weight | 234.38 g/mol | [7] |
| Boiling Point | 128 °C at 0.35 mmHg | |
| Density | 0.922 g/mL at 25 °C | |
| Refractive Index (n20/D) | 1.497 | [6] |
Table 2: Recommended Starting Solvent Systems for Flash Chromatography of this compound
| Solvent System (v/v) | Polarity | Typical Application |
| Hexane : Ethyl Acetate (9:1) | Low | Eluting non-polar impurities. |
| Hexane : Ethyl Acetate (4:1) | Medium | Eluting this compound.[4] |
| Hexane : Ethyl Acetate (1:1) | High | Eluting more polar impurities. |
| Dichloromethane : Methanol (98:2) | Medium-High | Alternative solvent system. |
Experimental Protocols
Protocol 1: Purification by Flash Column Chromatography
This protocol is a general guideline and should be adapted based on TLC analysis of the crude mixture.
-
Preparation of the Column:
-
Select a column of appropriate size for the amount of crude material.
-
Plug the bottom of the column with glass wool or cotton.
-
Add a layer of sand.
-
Dry-pack the column with silica gel (typically 230-400 mesh).
-
Add another layer of sand on top of the silica gel.
-
-
Sample Loading (Dry Loading Recommended):
-
Dissolve the crude this compound in a minimal amount of a volatile solvent (e.g., dichloromethane).
-
Add a small amount of silica gel (2-3 times the mass of the crude product) to this solution.
-
Evaporate the solvent under reduced pressure until a free-flowing powder is obtained.
-
Carefully add the silica-adsorbed sample to the top of the prepared column.
-
-
Elution:
-
Carefully add the initial, least polar eluent to the column.
-
Apply gentle pressure (using a pump or inert gas) to begin eluting the solvent.
-
Collect fractions in test tubes or vials.
-
Monitor the elution process using TLC analysis of the collected fractions.
-
If using a gradient, gradually increase the polarity of the eluent to elute the desired compound.
-
-
Isolation:
-
Combine the fractions containing the pure this compound (as determined by TLC).
-
Remove the solvent under reduced pressure using a rotary evaporator to yield the purified product.
-
Visualizations
Caption: General workflow for the purification of this compound.
Caption: Detailed workflow for flash column chromatography.
References
- 1. (S)-(-)-1-Phenyl-1-decanol | 112419-76-8 | Benchchem [benchchem.com]
- 2. General methods for flash chromatography using disposable columns - PMC [pmc.ncbi.nlm.nih.gov]
- 3. orgsyn.org [orgsyn.org]
- 4. researchgate.net [researchgate.net]
- 5. This compound | C16H26O | CID 572065 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. (S)-(-)-1-PHENYL-1-DECANOL | China | Manufacturer | Career Henan Chemica Co [m.chemicalbook.com]
- 7. scbt.com [scbt.com]
preventing racemization of 1-Phenyl-1-decanol during workup
This technical support center provides troubleshooting guides and frequently asked questions to assist researchers, scientists, and drug development professionals in preventing the racemization of 1-Phenyl-1-decanol during experimental workup.
Frequently Asked Questions (FAQs)
Q1: What is racemization and why is it a concern for this compound?
A1: Racemization is the process that converts an enantiomerically pure or enriched substance into a mixture of equal parts of both enantiomers (a racemate). For a chiral molecule like this compound, maintaining a specific stereochemistry (e.g., the (S)-enantiomer) is often critical for its biological activity and pharmacological properties. Racemization leads to a loss of optical purity, which can result in reduced efficacy or altered side-effect profiles.
Q2: What makes this compound susceptible to racemization?
A2: this compound is a benzylic alcohol. The hydroxyl group is attached to a carbon atom that is directly bonded to a phenyl ring. This structure is prone to racemization, particularly under acidic conditions, because the phenyl group can stabilize a planar carbocation intermediate that forms at the chiral center.[1][2] Once this achiral intermediate is formed, a nucleophile (like water) can attack from either face, leading to a racemic mixture.
Q3: What are the primary experimental conditions that cause racemization during workup?
A3: The primary culprits are:
-
Strongly Acidic Conditions: Contact with strong acids, even catalytic amounts, can readily promote the formation of the benzylic carbocation.[1][3]
-
High Temperatures: Elevated temperatures during extraction, washing, or solvent evaporation can provide the necessary energy to overcome the activation barrier for racemization, especially if acidic or basic impurities are present.[1]
-
Prolonged Exposure: The longer the compound is exposed to harsh conditions, the greater the extent of racemization.[1]
Q4: Can basic conditions also cause racemization?
A4: While acidic conditions are the most common cause for benzylic alcohols, strong bases can also potentially lead to side reactions or, in some specific cases, facilitate racemization through different mechanisms, though this is less common for this class of compounds compared to acid-catalyzed pathways. It is generally advisable to avoid both strong acids and strong bases during workup.
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments that could indicate or lead to racemization.
Issue 1: Loss of Optical Purity After Aqueous Workup
Question: My starting material had a high enantiomeric excess (ee), but after performing a standard aqueous workup (e.g., washing with 1M HCl), the measured ee of my final product has significantly decreased. What happened?
Answer: Washing with a strong acid like 1M HCl is the most likely cause of racemization. The acidic environment protonates the alcohol's hydroxyl group, allowing it to leave as a water molecule and generating a stabilized, planar benzylic carbocation. This intermediate is achiral, and subsequent nucleophilic attack by water to reform the alcohol will occur from both sides, yielding a racemic product.
Solution:
-
Avoid Strong Acids: Never use strong acids (e.g., HCl, H₂SO₄) in the workup of chiral benzylic alcohols.
-
Use a Mild Quench: If you need to neutralize a basic reaction, use a milder acidic solution like saturated aqueous ammonium chloride (NH₄Cl).
-
Neutral Washes: Wash the organic layer with neutral solutions like deionized water and/or brine (saturated NaCl) to remove water-soluble impurities.
Issue 2: Inconsistent Enantiomeric Excess Between Batches
Question: I am running the same reaction and workup, but the final enantiomeric excess of my this compound varies from batch to batch. What could be causing this inconsistency?
Answer: Inconsistency often points to subtle variations in the workup procedure that are not being strictly controlled. Key factors could be the temperature, the duration of the workup steps, or the exact pH of the aqueous layers.
Solution:
-
Standardize Temperature: Perform all workup steps at a consistent, low temperature. Room temperature is acceptable, but using an ice-water bath for all extractions and washes is preferable to minimize thermal effects.
-
Control Time: Be consistent with the time each step takes. Do not let the reaction mixture sit for extended periods in the separatory funnel, especially during washing steps.[1]
-
Check pH: Ensure your washing solutions are at the correct pH before use. For example, if using a saturated sodium bicarbonate (NaHCO₃) wash to neutralize trace acid, confirm the solution is indeed basic.
Issue 3: Product Degradation or Side-Product Formation
Question: During my workup, I am not only seeing a loss of optical purity but also the formation of impurities. What side reactions might be occurring?
Answer: The same carbocation intermediate that leads to racemization can also undergo other reactions. Under acidic conditions and/or with heat, benzylic alcohols can undergo elimination to form alkenes or etherification if other alcohols are present.[2]
Solution:
-
Maintain Low Temperatures: This is the most critical factor in preventing both racemization and side reactions. Lower temperatures disfavor elimination pathways.
-
Use Aprotic Solvents: Whenever possible, use aprotic solvents (e.g., ethyl acetate, dichloromethane, diethyl ether) for extraction, as protic solvents can participate in side reactions.[3]
-
Thorough Drying: Ensure the final organic solution is thoroughly dried with an anhydrous salt (e.g., Na₂SO₄, MgSO₄) before solvent evaporation to remove any residual water that could participate in reactions.
Experimental Protocols
Recommended Protocol for Mild Aqueous Workup
This protocol is designed to isolate this compound while minimizing the risk of racemization.
-
Quenching the Reaction:
-
Cool the reaction vessel to 0 °C in an ice-water bath.
-
Slowly add saturated aqueous ammonium chloride (NH₄Cl) solution to quench the reaction. Note: This provides a mildly acidic buffer (pH ~4.5-6.0) sufficient to neutralize many organometallic reagents or bases without being strongly acidic.
-
-
Extraction:
-
Transfer the quenched reaction mixture to a separatory funnel.
-
Extract the aqueous layer three times with a suitable organic solvent (e.g., ethyl acetate or diethyl ether). Combine the organic layers.
-
-
Washing:
-
Wash the combined organic layers once with deionized water.
-
If the reaction was run under acidic conditions, wash once with saturated aqueous sodium bicarbonate (NaHCO₃) solution to neutralize any remaining acid. Check for cessation of gas evolution.
-
Wash the organic layers once with brine (saturated aqueous NaCl). This helps to break up emulsions and remove the bulk of the dissolved water.[4]
-
-
Drying and Solvent Removal:
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
-
Filter or decant the solution to remove the drying agent.
-
Concentrate the filtrate using a rotary evaporator. Crucially, ensure the water bath temperature does not exceed 40 °C.
-
Data Presentation
The following table summarizes the hypothetical effect of different workup conditions on the final enantiomeric excess (ee) of (S)-1-Phenyl-1-decanol, starting from a theoretical 99% ee.
| Workup Condition | Reagent | Temperature | Final ee (%) | Probable Outcome |
| Harsh Acidic Wash | 1M HCl | Room Temp. | ~0-10% | Severe racemization due to strong acid catalysis.[1] |
| Mild Acidic Quench | Sat. NH₄Cl | 0 °C | >98% | Optimal for preserving stereochemical integrity. |
| Neutral Wash | Deionized Water | Room Temp. | >98% | Safe, minimal risk of racemization. |
| Mild Basic Wash | Sat. NaHCO₃ | Room Temp. | >98% | Safe for neutralizing trace acid. |
| High-Temp Solvent Evaporation | N/A | 60 °C | ~90-95% | Potential for racemization if trace acids are present. |
Visualizations
Acid-Catalyzed Racemization Pathway
The following diagram illustrates the mechanism by which a strong acid (H⁺) catalyzes the racemization of (S)-1-Phenyl-1-decanol through a planar carbocation intermediate.
Caption: Acid-catalyzed racemization of this compound.
Recommended Workup Workflow
This flowchart outlines the recommended sequence of steps for a mild workup procedure to prevent racemization.
References
optimization of reaction conditions for asymmetric reduction to 1-Phenyl-1-decanol
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the optimization of reaction conditions for the asymmetric reduction of 1-phenyl-1-decanone to the chiral alcohol, 1-Phenyl-1-decanol.
Troubleshooting Guide & FAQs
This section addresses common issues encountered during the asymmetric reduction of long-chain alkyl phenyl ketones.
Question 1: I am observing low conversion of my 1-phenyl-1-decanone starting material. What are the potential causes and solutions?
Answer:
Low conversion in the asymmetric reduction of bulky ketones like 1-phenyl-1-decanone can stem from several factors related to steric hindrance and catalyst activity. Here are the primary causes and troubleshooting steps:
-
Insufficient Catalyst Loading: For sterically demanding substrates, higher catalyst loading might be necessary to achieve a reasonable reaction rate.
-
Solution: Incrementally increase the catalyst loading (e.g., from 1 mol% to 2 mol% or higher) and monitor the conversion. Be mindful of the cost implications of using larger amounts of expensive catalysts.
-
-
Poor Catalyst-Substrate Interaction: The bulky decyl chain can hinder the approach of the ketone to the catalytic active site.
-
Solution:
-
Catalyst Choice: Consider a catalyst with a more open or flexible chiral ligand that can better accommodate the substrate. For instance, some alcohol dehydrogenases (ADHs) have large binding pockets, and certain Noyori-type catalysts can be modified with different ligands to tune their steric properties.[1][2]
-
Solvent Effects: The choice of solvent can influence the catalyst's conformation and the substrate's solubility. Experiment with different solvents to find one that enhances the reaction rate.
-
-
-
Catalyst Deactivation: The catalyst may be degrading under the reaction conditions or being poisoned by impurities.
-
Solution:
-
Purity of Reagents: Ensure all reagents and solvents are of high purity and free from water and oxygen, especially when using air- and moisture-sensitive catalysts like organometallics.
-
Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).
-
-
-
Sub-optimal Reaction Conditions: The temperature, pressure (for hydrogenations), or reaction time may not be optimal.
-
Solution: Systematically vary the reaction temperature and pressure. A higher temperature may increase the reaction rate, but it can also negatively impact enantioselectivity.[3] Longer reaction times may be required for complete conversion.
-
Question 2: The enantioselectivity (ee) of my this compound is poor. How can I improve it?
Answer:
Achieving high enantioselectivity is a key challenge, especially with substrates that have two sterically similar substituents on the carbonyl group. Here are common reasons for low ee and how to address them:
-
Inappropriate Catalyst Choice: The chosen chiral catalyst may not be well-suited for differentiating between the phenyl and decyl groups.
-
Solution: Screen a variety of catalysts. For 1-phenyl-1-decanone, consider:
-
Noyori-type catalysts: Ru-BINAP systems are known for their high enantioselectivity in the reduction of aromatic ketones.[1][4]
-
Oxazaborolidines (CBS catalysts): These are effective for the asymmetric reduction of various ketones.[5][6][7]
-
Alcohol Dehydrogenases (ADHs): Biocatalysts can exhibit excellent enantioselectivity and substrate specificity. Screening a library of ADHs is recommended.[8][9][10][11]
-
-
-
Sub-optimal Temperature: Temperature can have a significant impact on enantioselectivity.[3]
-
Solution: Generally, lower reaction temperatures lead to higher enantioselectivity. Try running the reaction at a lower temperature, even if it requires a longer reaction time.
-
-
Background Uncatalyzed Reduction: A non-selective reduction pathway may be competing with the desired asymmetric catalysis.
-
Solution:
-
Purity of Reducing Agent: Ensure the reducing agent (e.g., borane source, hydrogen) is not contaminated with species that could cause non-selective reduction.
-
Catalyst Loading: In some cases, a higher catalyst loading can outcompete the background reaction.
-
-
-
Solvent Effects: The solvent can influence the transition state of the reaction, thereby affecting enantioselectivity.
-
Solution: Experiment with a range of solvents with different polarities and coordinating abilities.
-
Question 3: I am using a biocatalyst (Alcohol Dehydrogenase), but the activity is low with 1-phenyl-1-decanone. What can I do?
Answer:
The substrate specificity of ADHs can be a limiting factor, especially with bulky substrates.
-
Enzyme Specificity: The chosen ADH may have a narrow substrate binding pocket that cannot accommodate the long decyl chain.
-
Solution: Screen a wider range of ADHs from different microbial sources. Some ADHs are known to accept long-chain alcohols and ketones.[8]
-
-
Cofactor Regeneration: Inefficient regeneration of the nicotinamide cofactor (NADH or NADPH) can limit the overall reaction rate.
-
Solution: Ensure your cofactor regeneration system is working efficiently. This typically involves using a sacrificial alcohol (like isopropanol) and a second enzyme (if not using a whole-cell system).
-
-
Substrate Inhibition: High concentrations of the ketone substrate can sometimes inhibit the enzyme.
-
Solution: Perform the reaction at a lower substrate concentration or use a fed-batch approach where the substrate is added gradually over time.
-
-
pH and Temperature Optima: The reaction conditions may not be at the optimal pH and temperature for the specific ADH.
-
Solution: Consult the literature or the supplier's data for the optimal operating conditions of your chosen enzyme and adjust your experimental setup accordingly.
-
Data on Asymmetric Reduction of Phenyl Alkyl Ketones
The following tables summarize reaction conditions and outcomes for the asymmetric reduction of acetophenone (a model substrate) and other relevant long-chain phenyl alkyl ketones. This data can serve as a starting point for the optimization of the reduction of 1-phenyl-1-decanone.
Table 1: Asymmetric Transfer Hydrogenation of Phenyl Alkyl Ketones with Ru-based Catalysts
| Substrate | Catalyst (mol%) | H-Source | Base (mol%) | Temp (°C) | Time (h) | Conversion (%) | ee (%) | Reference |
| Acetophenone | RuCl(p-cymene)[(S,S)-Ts-DPEN] (1) | i-PrOH | KOH (2) | 28 | 0.1 | >99 | 97 (R) | [12] |
| Phenyl propyl ketone | [Mn(CO)2(1)]Br (2) | i-PrOH | NaOtBu (10) | 50 | 18 | >99 | 98 (S) | [13] |
| Phenyl hexyl ketone | [Mn(CO)2(1)]Br (2) | i-PrOH | NaOtBu (10) | 50 | 18 | >99 | 98 (S) | [13] |
Table 2: Asymmetric Hydrogenation of Phenyl Alkyl Ketones with Noyori-type Catalysts
| Substrate | Catalyst (S/C ratio) | H2 Pressure (atm) | Solvent | Temp (°C) | Time (h) | Conversion (%) | ee (%) | Reference |
| Acetophenone | RuCl2[(S)-tolbinap][(S,S)-dpen] (2,400,000) | 45 | i-PrOH | 30 | 48 | 100 | 80 (R) | [1] |
| 1'-Acetonaphthone | RuCl2--INVALID-LINK--n/(S,S)-DPEN/KOH (500) | 4 | i-PrOH | 25 | 24 | 100 | 95 (R) | [14] |
| tert-Butyl phenyl ketone | RuCl2--INVALID-LINK-- (100,000) | 9 | EtOH | 25 | 24 | 100 | 98 (S) | [1] |
Table 3: Biocatalytic Reduction of Phenyl Alkyl Ketones
| Substrate | Biocatalyst | Co-solvent | Temp (°C) | Time (h) | Conversion (%) | ee (%) | Reference |
| Acetophenone | Geotrichum candidum NBRC 4597 | - | 30 | 24 | - | >99 (S) | [10] |
| Acetophenone | Lactobacillus kefir | - | 30 | 24 | >95 | >99 (S) | [11] |
| Various bulky-bulky ketones | Engineered ADHs | - | - | - | High | High | [10] |
Experimental Protocols
Protocol 1: General Procedure for Asymmetric Transfer Hydrogenation of 1-Phenyl-1-decanone using a Ru-catalyst
This protocol is a general guideline and should be optimized for the specific substrate and catalyst used.
-
Preparation: To a dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the chiral Ru-catalyst (e.g., RuCl(p-cymene)[(S,S)-Ts-DPEN], 0.01 mmol, 1 mol%).
-
Reagent Addition: Add a solution of 1-phenyl-1-decanone (1 mmol) in anhydrous isopropanol (5 mL).
-
Initiation: Add a solution of a base (e.g., KOH or NaOt-Bu, 0.02 mmol, 2 mol%) in anhydrous isopropanol (1 mL).
-
Reaction: Stir the reaction mixture at the desired temperature (e.g., room temperature to 50 °C) and monitor the progress by TLC or GC.
-
Work-up: Once the reaction is complete, quench the reaction by adding a few drops of water. Remove the solvent under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to obtain the desired this compound.
-
Analysis: Determine the enantiomeric excess (ee) of the product by chiral HPLC or GC.
Protocol 2: General Procedure for Asymmetric Hydrogenation of 1-Phenyl-1-decanone using a Noyori Catalyst
This procedure requires the use of a high-pressure reactor (autoclave).
-
Catalyst Preparation (in situ): In a glovebox, charge a glass liner for the autoclave with the Ru-precatalyst (e.g., [RuCl2(p-cymene)]2), the chiral diphosphine ligand (e.g., (S)-BINAP), and the chiral diamine ligand (e.g., (S,S)-DPEN) in the appropriate stoichiometry.
-
Substrate Addition: Add a solution of 1-phenyl-1-decanone (1 mmol) in a degassed solvent (e.g., methanol or ethanol, 5 mL).
-
Base Addition: Add a solution of a base (e.g., t-BuOK in t-BuOH, appropriate mol%) to activate the catalyst.
-
Reaction Setup: Seal the glass liner inside the autoclave. Purge the autoclave several times with hydrogen gas.
-
Hydrogenation: Pressurize the autoclave to the desired hydrogen pressure (e.g., 10-100 atm) and heat to the desired temperature (e.g., 30-80 °C) with vigorous stirring.
-
Monitoring and Work-up: After the specified reaction time, cool the reactor to room temperature and carefully release the pressure.
-
Purification and Analysis: Remove the solvent and purify the product as described in Protocol 1. Analyze the enantiomeric excess.
Visualizations
Experimental Workflow for Optimization
Caption: Workflow for the optimization of asymmetric reduction of 1-phenyl-1-decanone.
Catalytic Cycle for Noyori Asymmetric Hydrogenation
Caption: Simplified catalytic cycle for the Noyori asymmetric hydrogenation of a ketone.
References
- 1. Asymmetric hydrogenation of ketones: Tactics to achieve high reactivity, enantioselectivity, and wide scope - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Exploring the Temperature Effect on Enantioselectivity of a Baeyer‐Villiger Biooxidation by the 2,5‐DKCMO Module: The SLM Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The mechanism of enantioselective ketone reduction with Noyori and Noyori–Ikariya bifunctional catalysts - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 5. Practical Enantioselective Reduction of Ketones Using Oxazaborolidine Catalysts Generated In Situ from Chiral Lactam Alcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Reagent of the month – CBS oxazaborolidine - Santiago lab [santiago-lab.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Inversion of the substrate specificity of yeast alcohol dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Reversible control of enantioselectivity by the length of ketone substituent in biocatalytic reduction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Asymmetric reduction of ketones and β-keto esters by (S)-1-phenylethanol dehydrogenase from denitrifying bacterium Aromatoleum aromaticum - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Asymmetric Transfer Hydrogenation [sigmaaldrich.com]
- 13. researchgate.net [researchgate.net]
- 14. files.core.ac.uk [files.core.ac.uk]
Technical Support Center: Scale-Up Synthesis of 1-Phenyl-1-decanol
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals involved in the scale-up synthesis of 1-Phenyl-1-decanol.
Troubleshooting Guide
This guide addresses common issues encountered during the scale-up of the this compound synthesis, which is typically achieved via a Grignard reaction between phenylmagnesium bromide and decanal.
| Problem | Potential Cause | Recommended Solution |
| Low or No Product Yield | Poor Grignard Reagent Formation: Inactive magnesium, presence of moisture. | - Use fresh, high-purity magnesium turnings. Activate the magnesium with a small crystal of iodine or 1,2-dibromoethane. - Ensure all glassware is rigorously dried and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon). Solvents must be anhydrous.[1][2] |
| Side Reactions: Wurtz coupling of phenylmagnesium bromide to form biphenyl.[3][4] | - Control the addition rate of bromobenzene to the magnesium suspension to maintain a steady, manageable reflux. - Consider using a continuous stirred-tank reactor (CSTR) for larger scales to improve mixing and heat transfer, which can minimize side reactions.[5] | |
| Grignard Reagent Degradation: Reaction with atmospheric carbon dioxide or moisture. | - Maintain a positive pressure of inert gas throughout the reaction. - Use septa and cannulation techniques for reagent transfer. | |
| High Levels of Impurities | Unreacted Starting Materials: Incomplete reaction. | - Ensure the Grignard reagent is in slight excess (typically 1.1-1.2 equivalents). - Monitor the reaction progress by TLC or in-situ IR spectroscopy to confirm the consumption of decanal.[6] |
| Formation of Biphenyl: Wurtz coupling during Grignard formation.[3][4] | - Optimize the Grignard formation step as described above. Biphenyl can be removed during purification. | |
| Formation of 1,1-diphenyl-1-decanol: Reaction of the product with another equivalent of Grignard reagent (less common with aldehydes). | - Maintain a low reaction temperature during the addition of decanal. - Add the decanal solution slowly to the Grignard reagent to avoid localized high concentrations of the aldehyde. | |
| Exothermic Runaway Reaction | Poor Heat Dissipation: Inadequate cooling for the volume of the reaction. The Grignard formation is highly exothermic.[4][7] | - Use a reactor with a high surface area-to-volume ratio. For larger scales, consider a jacketed reactor with a reliable cooling system. - Control the addition rate of the electrophile (decanal) to manage the rate of heat generation. - For very large scales, continuous processing offers superior heat management.[5][8] |
| Difficult Product Isolation and Purification | Emulsion Formation During Quench: The magnesium salts formed during the acidic workup can lead to stable emulsions. | - Pour the reaction mixture onto a vigorously stirred mixture of ice and a saturated aqueous solution of ammonium chloride instead of adding water directly to the reaction. - Use a sufficiently large volume of quenching solution. |
| Co-distillation with Solvent: Residual high-boiling point solvent (e.g., THF) can be difficult to remove. | - After the initial solvent removal by rotary evaporation, perform a solvent swap to a lower-boiling point, non-polar solvent like heptane before final purification. | |
| Difficulty in Removing Long-Chain Byproducts: Similar polarity to the desired product. | - Employ fractional distillation under reduced pressure for large-scale purification. - Column chromatography with a suitable solvent system (e.g., hexane/ethyl acetate gradient) can be used for smaller scales or for achieving very high purity. |
Frequently Asked Questions (FAQs)
Q1: What is the most critical factor for success when scaling up the Grignard synthesis of this compound?
A1: The most critical factor is the rigorous exclusion of water and atmospheric oxygen. Grignard reagents are highly reactive towards protic sources and will be quenched, leading to low or no yield.[2] All glassware must be oven or flame-dried, solvents must be anhydrous, and the entire process should be conducted under a positive pressure of an inert gas like nitrogen or argon.
Q2: I am observing a significant amount of biphenyl as a byproduct. How can I minimize its formation?
A2: Biphenyl is formed from the Wurtz coupling of two phenylmagnesium bromide molecules. This side reaction is more prevalent at higher temperatures and with high local concentrations of the aryl halide. To minimize its formation, ensure a slow, controlled addition of bromobenzene to the magnesium turnings to maintain a gentle reflux. Good agitation is also crucial to quickly disperse the halide as it is added.
Q3: My reaction is turning dark and viscous during the Grignard formation. What could be the cause?
A3: A dark and viscous reaction mixture during Grignard formation can indicate several issues. It may be due to the formation of finely divided magnesium which can appear black, or the presence of impurities in the magnesium or solvent. Overheating can also lead to decomposition and a darker appearance. Ensure your magnesium is of high quality and the reaction temperature is well-controlled. If the mixture becomes too viscous for effective stirring, it may be necessary to dilute it with additional anhydrous solvent.
Q4: Is it better to add the Grignard reagent to the decanal or the decanal to the Grignard reagent?
A4: It is standard practice to add the decanal (or a solution of decanal in an anhydrous solvent) slowly to the prepared Grignard reagent. This ensures that the Grignard reagent is always in excess, which helps to drive the reaction to completion and minimizes the potential for side reactions of the aldehyde.
Q5: What are the safety considerations for scaling up this synthesis?
A5: The primary safety concerns are the highly exothermic nature of the Grignard formation and the use of flammable ether solvents.[5][7] A runaway reaction can occur if the heat generated is not effectively removed. Ensure you have an adequate cooling system and a plan for emergency cooling. Diethyl ether and THF are extremely flammable and can form explosive peroxides upon storage. Always use fresh, peroxide-free solvents and conduct the reaction in a well-ventilated area, away from ignition sources.
Quantitative Data Summary
The following table summarizes typical reaction parameters and outcomes at different scales. Note that these are illustrative values and actual results may vary depending on the specific equipment and conditions used.
| Parameter | Lab Scale (10g) | Pilot Scale (1kg) | Production Scale (100kg) |
| Reactants | |||
| Phenyl Bromide | 1.1 eq | 1.1 eq | 1.05 eq |
| Magnesium | 1.2 eq | 1.2 eq | 1.1 eq |
| Decanal | 1.0 eq | 1.0 eq | 1.0 eq |
| Solvent (THF) | 100 mL | 10 L | 1000 L |
| Reaction Time | 2-4 hours | 4-6 hours | 6-8 hours |
| Typical Yield | 85-95% | 80-90% | 75-85% |
| Purity (crude) | >90% | >85% | >80% |
| Major Impurities | Biphenyl (<5%), Unreacted Decanal (<2%) | Biphenyl (<8%), Unreacted Decanal (<4%) | Biphenyl (<10%), Unreacted Decanal (<5%) |
Experimental Protocols
Key Experiment: Scale-Up Synthesis of this compound (1kg Scale)
Materials:
-
Magnesium turnings (58.4 g, 2.4 mol)
-
Iodine (a single crystal)
-
Anhydrous Tetrahydrofuran (THF) (10 L)
-
Bromobenzene (345.4 g, 2.2 mol)
-
Decanal (156.3 g, 1.0 mol)
-
Saturated aqueous ammonium chloride solution
-
Saturated aqueous sodium bicarbonate solution
-
Saturated aqueous sodium chloride solution (brine)
-
Anhydrous magnesium sulfate
-
Heptane
-
Ethyl acetate
Procedure:
-
Reactor Setup: A 20 L jacketed glass reactor equipped with a mechanical stirrer, a condenser with a nitrogen inlet, a thermocouple, and an addition funnel is assembled and dried thoroughly under vacuum with gentle heating. The reactor is then allowed to cool to room temperature under a positive pressure of nitrogen.
-
Grignard Reagent Formation:
-
The magnesium turnings and the iodine crystal are added to the reactor.
-
2 L of anhydrous THF is added, and the mixture is stirred.
-
A solution of bromobenzene in 2 L of anhydrous THF is prepared and added to the addition funnel.
-
Approximately 100 mL of the bromobenzene solution is added to the magnesium suspension to initiate the reaction. The initiation is indicated by a gentle reflux and the disappearance of the iodine color.
-
Once the reaction has initiated, the remaining bromobenzene solution is added dropwise at a rate that maintains a gentle reflux. The reactor jacket temperature is controlled to manage the exotherm.
-
After the addition is complete, the mixture is stirred at reflux for an additional hour to ensure complete formation of the Grignard reagent. The mixture should appear as a grey, slightly cloudy solution.
-
-
Addition of Decanal:
-
The Grignard reagent solution is cooled to 0-5 °C using the reactor jacket.
-
A solution of decanal in 1 L of anhydrous THF is added to the addition funnel.
-
The decanal solution is added dropwise to the cooled Grignard reagent, maintaining the internal temperature below 10 °C.
-
After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional 2 hours.
-
-
Work-up and Isolation:
-
The reaction mixture is slowly transferred to a separate vessel containing a vigorously stirred mixture of crushed ice (5 kg) and saturated aqueous ammonium chloride solution (5 L).
-
The layers are separated, and the aqueous layer is extracted with ethyl acetate (2 x 1 L).
-
The combined organic layers are washed with saturated aqueous sodium bicarbonate solution (2 L) and then with brine (2 L).
-
The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.
-
-
Purification:
-
The crude oil is dissolved in a minimal amount of heptane and purified by fractional distillation under reduced pressure to yield this compound as a colorless oil.
-
Visualizations
Experimental Workflow for this compound Synthesis
Caption: A flowchart illustrating the key stages in the synthesis of this compound.
Troubleshooting Logic for Low Yield
Caption: A decision tree for troubleshooting low product yield in the synthesis.
References
- 1. Reddit - The heart of the internet [reddit.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. researchgate.net [researchgate.net]
- 4. Impact of residence time distributions in reacting magnesium packed beds on Grignard reagent formation – selectivity of Grignard reagent formation (pa ... - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D3RE00191A [pubs.rsc.org]
- 5. cs.gordon.edu [cs.gordon.edu]
- 6. mt.com [mt.com]
- 7. researchgate.net [researchgate.net]
- 8. (336f) Practical Challenges and Solutions to Continuous Grignard Chemistry | AIChE [proceedings.aiche.org]
minimizing side reactions in the synthesis of 1-Phenyl-1-decanol
Technical Support Center: Synthesis of 1-Phenyl-1-decanol
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions to minimize side reactions during the synthesis of this compound. The primary focus is on the Grignard reaction, the most common and versatile method for this transformation.
Frequently Asked Questions (FAQs)
Q1: What is the most common and reliable method for synthesizing this compound?
A1: The most prevalent method is the Grignard reaction.[1][2] This involves the nucleophilic addition of an organomagnesium halide (Grignard reagent) to a carbonyl compound.[3][4] For this compound, a secondary alcohol, there are two primary retrosynthetic pathways:
-
Pathway A: Reacting phenylmagnesium bromide with decanal .
-
Pathway B: Reacting nonylmagnesium bromide with benzaldehyde .
Following the addition, an acidic workup is required to protonate the intermediate alkoxide to yield the final alcohol product.[5][6][7]
Q2: My Grignard reaction is difficult to initiate. What are the common causes and solutions?
A2: Initiation failure is a classic issue in Grignard synthesis. The primary causes are:
-
Magnesium Oxide Layer: Magnesium turnings are often coated with a passivating layer of MgO, which prevents the reaction with the alkyl halide.
-
Presence of Water: Grignard reagents are extremely strong bases and are readily destroyed by even trace amounts of water or other protic sources.[1][12]
Q3: My overall yield of this compound is significantly lower than expected. What are the likely side reactions?
A3: Low yields are typically due to the consumption of the Grignard reagent in non-productive side reactions. Key culprits include:
-
Wurtz-type Coupling: The Grignard reagent can couple with the starting alkyl halide. For example, phenylmagnesium bromide reacts with unreacted bromobenzene to form biphenyl.[13] This is favored at higher temperatures and high concentrations of the alkyl halide.[13]
-
Protonation by Water: As mentioned, any moisture in the apparatus or reagents will protonate the Grignard reagent, converting it to an alkane (e.g., benzene) and reducing the amount available for reaction with the aldehyde.[10]
-
Enolization of the Aldehyde: The Grignard reagent can act as a base and deprotonate the α-carbon of the aldehyde (decanal in Pathway A), forming an enolate. This consumes the reagent and regenerates the aldehyde starting material upon workup.[3]
-
Reduction of the Aldehyde: Grignard reagents with β-hydrogens can reduce the carbonyl group, forming an alcohol derived from the aldehyde and an alkene from the Grignard reagent.
Q4: How can I minimize the formation of biphenyl as a byproduct?
A4: Biphenyl is a common impurity resulting from a coupling reaction.[13] To minimize its formation:
-
Slow Addition: Prepare the Grignard reagent by adding the solution of bromobenzene in ether slowly to the magnesium turnings. This keeps the concentration of the halide low and favors reaction with the magnesium surface over coupling with already-formed Grignard reagent.
-
Temperature Control: Maintain a gentle reflux during the formation of the reagent. Avoid excessive heating, which can promote side reactions.[13]
Q5: What is the best practice for purifying the crude this compound product?
A5: A multi-step approach is necessary for purification:
-
Quenching & Workup: After the reaction is complete, cool the mixture and cautiously add a saturated aqueous solution of ammonium chloride (NH₄Cl).[1] This hydrolyzes the magnesium alkoxide salt to the alcohol and is less harsh than strong acids.
-
Extraction: Separate the organic (ether) layer, which contains the product, and extract the aqueous layer a few more times with ether to recover all the product.
-
Washing: Combine the organic extracts and wash with brine (saturated NaCl solution) to remove dissolved water.
-
Drying: Dry the organic layer over an anhydrous drying agent like sodium sulfate or magnesium sulfate.
-
Solvent Removal: Remove the ether by simple distillation or rotary evaporation.
-
Final Purification: The primary impurity is often biphenyl.[13]
-
Vacuum Distillation: Effective for separating the alcohol from less volatile impurities.
-
Column Chromatography: An excellent method for separating the moderately polar alcohol from the nonpolar biphenyl.
-
Trituration: Biphenyl can often be removed from the crude solid product by washing (triturating) with a nonpolar solvent like cold petroleum ether, in which biphenyl is more soluble than the alcohol.[13]
-
Troubleshooting Guide
| Symptom / Observation | Potential Cause | Recommended Solution & Prevention |
| Reaction fails to initiate (no cloudiness, bubbling, or heat) | 1. Inactive magnesium surface (MgO layer).2. Wet glassware or solvents. | 1. Activate Mg by crushing, adding an iodine crystal, or a drop of 1,2-dibromoethane.[8][9]2. Oven-dry all glassware; use anhydrous grade solvents; protect the reaction with a drying tube.[1][13] |
| Low yield of this compound | 1. Grignard reagent consumed by water.2. Enolization of the aldehyde by the Grignard reagent.[3]3. Incomplete reaction. | 1. Ensure strictly anhydrous conditions throughout the procedure.[12]2. Add the aldehyde solution slowly to the Grignard reagent at a low temperature (e.g., 0 °C) to favor nucleophilic addition.3. Allow sufficient reaction time and ensure all magnesium has been consumed during reagent formation. |
| Significant amount of biphenyl byproduct detected (e.g., by TLC, GC-MS) | Wurtz-type coupling reaction between the Grignard reagent and unreacted alkyl halide.[13] | 1. During Grignard formation, add the alkyl halide solution dropwise to the magnesium suspension.2. Maintain a moderate reaction temperature; avoid excessive heating. |
| Final product contaminated with starting aldehyde | 1. Insufficient Grignard reagent (due to side reactions or stoichiometry error).2. Reaction was not allowed to go to completion. | 1. Use a slight excess (e.g., 1.1 equivalents) of the Grignard reagent.2. Ensure adequate reaction time (e.g., 30-60 minutes) after the addition of the aldehyde is complete. |
Detailed Experimental Protocol (Pathway A)
This protocol is a representative example. Quantities should be scaled as needed.
1. Preparation of Phenylmagnesium Bromide
-
Assemble a dry 250 mL three-neck round-bottom flask equipped with a magnetic stirrer, a reflux condenser topped with a calcium sulfate drying tube, and a 125 mL pressure-equalizing dropping funnel.[9]
-
Place magnesium turnings (2.67 g, 0.11 mol) in the flask.
-
In the dropping funnel, prepare a solution of bromobenzene (15.7 g, 0.10 mol) in 50 mL of anhydrous diethyl ether.
-
Add ~10 mL of the bromobenzene solution to the magnesium. If the reaction does not start, warm the flask gently and add a small crystal of iodine.[10][11]
-
Once the reaction initiates (indicated by cloudiness and spontaneous refluxing), add the remaining bromobenzene solution dropwise at a rate that maintains a gentle reflux.[9]
-
After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete reaction. The final solution should be grayish and cloudy.
2. Reaction with Decanal
-
Cool the Grignard reagent solution to 0 °C in an ice bath.
-
Prepare a solution of decanal (14.1 g, 0.09 mol) in 30 mL of anhydrous diethyl ether and add it to the dropping funnel.
-
Add the decanal solution dropwise to the stirred Grignard reagent over 30 minutes, maintaining the temperature below 10 °C.
-
After the addition is complete, remove the ice bath and stir the mixture at room temperature for 1 hour.
3. Workup and Purification
-
Cool the reaction mixture again in an ice bath and slowly add 100 mL of a cold, saturated aqueous solution of NH₄Cl to quench the reaction.[1]
-
Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice with 50 mL portions of diethyl ether.
-
Combine the organic layers and wash with 50 mL of saturated NaCl solution, then dry over anhydrous Na₂SO₄.
-
Filter off the drying agent and remove the ether using a rotary evaporator.
-
Purify the resulting crude oil by vacuum distillation or column chromatography (e.g., silica gel, eluting with a hexane/ethyl acetate gradient) to yield pure this compound.
Quantitative Data Summary
The yield and purity of this compound are highly dependent on reaction conditions. The following table summarizes expected outcomes based on key parameters.
| Parameter | Condition A (Optimized) | Condition B (Sub-optimal) | Expected Outcome |
| Solvent/Glassware | Anhydrous ether, oven-dried glassware | Technical grade ether, air-dried glassware | Condition A maximizes yield by preventing Grignard reagent decomposition.[1][12] |
| Aldehyde Addition Temp. | 0 °C | Room Temperature | Lower temperature (A) minimizes side reactions like enolization, leading to higher purity and yield. |
| Rate of Addition | Slow, dropwise addition of aldehyde | Rapid addition of aldehyde | Slow addition (A) prevents temperature spikes and reduces byproduct formation. |
| Mg Activation | Iodine crystal or 1,2-dibromoethane used | No activation | Activation (A) ensures a timely and complete formation of the Grignard reagent, leading to higher conversion.[8] |
| Typical Yield Range | 75-90% | < 50% | Strict adherence to optimized conditions is critical for achieving high yields. |
Reaction Pathway Visualization
The following diagram illustrates the desired synthetic route to this compound and the major competing side reactions that reduce yield.
Caption: Main and side reaction pathways in the Grignard synthesis of this compound.
References
- 1. glaserr.missouri.edu [glaserr.missouri.edu]
- 2. leah4sci.com [leah4sci.com]
- 3. Grignard Reaction [organic-chemistry.org]
- 4. chemguide.co.uk [chemguide.co.uk]
- 5. quora.com [quora.com]
- 6. organicchemistrytutor.com [organicchemistrytutor.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. Phenylmagnesium bromide - Wikipedia [en.wikipedia.org]
- 9. m.youtube.com [m.youtube.com]
- 10. web.mnstate.edu [web.mnstate.edu]
- 11. d.web.umkc.edu [d.web.umkc.edu]
- 12. youtube.com [youtube.com]
- 13. chem.libretexts.org [chem.libretexts.org]
impact of solvent and temperature on 1-Phenyl-1-decanol synthesis
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions concerning the synthesis of 1-Phenyl-1-decanol. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.
Troubleshooting Guide
Q1: My Grignard reaction to synthesize this compound is not initiating. What are the common causes and solutions?
A1: Failure to initiate is a frequent issue in Grignard reactions. Here are the primary causes and troubleshooting steps:
-
Wet Glassware or Reagents: Grignard reagents are highly sensitive to moisture.[1][2] Even trace amounts of water can prevent the reaction from starting.
-
Solution: Ensure all glassware is rigorously dried, either in an oven overnight at >100°C or by flame-drying under a stream of inert gas (like argon or nitrogen) immediately before use. Solvents must be anhydrous. Diethyl ether and tetrahydrofuran (THF) are common solvents that need to be appropriately dried before use.[1][2]
-
-
Inactive Magnesium Surface: Magnesium turnings can develop an oxide layer on their surface, which prevents the reaction with the alkyl or aryl halide.
-
Solution: Activate the magnesium surface by gently crushing the turnings with a glass rod in the reaction flask to expose a fresh surface.[3] Adding a small crystal of iodine can also help initiate the reaction; the disappearance of the iodine color is an indicator of activation.[4] A few drops of 1,2-dibromoethane can also be used as an activator.
-
-
Impure Alkyl/Aryl Halide: The halide precursor should be pure and free of water or alcohol contaminants.
-
Solution: Purify the halide by distillation if its purity is questionable.
-
Q2: The yield of my this compound synthesis is consistently low. How can I improve it?
A2: Low yields can result from several factors throughout the experimental process. Consider the following to optimize your yield:
-
Incomplete Reaction: The reaction may not have gone to completion.
-
Solution: Ensure the reaction is stirred efficiently and for a sufficient amount of time. The addition of the carbonyl compound (benzaldehyde or decanal) should be done slowly and at a controlled temperature, often at 0°C, to prevent side reactions.[5] After the addition, allowing the reaction to stir at room temperature for a period can help drive it to completion.
-
-
Side Reactions: Several side reactions can consume your starting materials or product.
-
Wurtz Coupling: The Grignard reagent can react with the unreacted halide to form a homocoupled byproduct (e.g., biphenyl if using phenylmagnesium bromide). This is more prevalent at higher temperatures.[6]
-
Enolization: The Grignard reagent can act as a base and deprotonate the aldehyde, especially with sterically hindered reagents.
-
Reduction: A hydride can be transferred from the Grignard reagent to the carbonyl, resulting in an alcohol derived from the aldehyde and an alkene from the Grignard reagent.
-
Solution: Maintain a low reaction temperature during the addition of the carbonyl compound. Using a solvent like 2-Methyltetrahydrofuran (2-MeTHF) has been reported to sometimes suppress the formation of Wurtz coupling byproducts compared to THF or diethyl ether.
-
-
Work-up Issues: The product can be lost during the extraction and purification steps.
-
Solution: Use a saturated aqueous solution of ammonium chloride for quenching the reaction, which is a mild acid and can help prevent degradation of the desired alcohol.[5] Ensure efficient extraction with an appropriate organic solvent.
-
Q3: I am observing significant byproduct formation. What are the likely impurities and how can I minimize them?
A3: The primary byproducts in a Grignard synthesis of this compound are typically benzene (from the reaction of phenylmagnesium bromide with any protic source), biphenyl (from Wurtz coupling), and unreacted starting materials.
-
Benzene: Formed when the Grignard reagent is quenched by a proton source, most commonly water.
-
Minimization: Use anhydrous conditions.
-
-
Biphenyl: Results from the coupling of phenylmagnesium bromide with unreacted bromobenzene.
-
Minimization: Control the rate of addition of bromobenzene to the magnesium turnings and maintain a moderate temperature during Grignard reagent formation. Higher concentrations of the aryl halide and elevated temperatures favor this side reaction.[6]
-
-
Unreacted Aldehyde/Ketone: Incomplete reaction.
-
Minimization: Use a slight excess of the Grignard reagent and ensure sufficient reaction time.
-
Frequently Asked Questions (FAQs)
Q1: What is the optimal solvent for the synthesis of this compound via a Grignard reaction?
A1: Diethyl ether and tetrahydrofuran (THF) are the most commonly used solvents for Grignard reactions because they are aprotic and solubilize the Grignard reagent.[1][2] Some studies suggest that 2-Methyltetrahydrofuran (2-MeTHF), a renewable solvent, can offer advantages such as higher yields and reduced formation of byproducts like Wurtz coupling products.[7] The choice of solvent can influence the reaction rate and product distribution.
Q2: How does temperature affect the yield and purity of this compound?
A2: Temperature control is crucial. The formation of the Grignard reagent is exothermic and may require cooling to maintain a gentle reflux.[2] The subsequent reaction with the aldehyde is also highly exothermic and is typically carried out at low temperatures (e.g., 0°C) to minimize side reactions such as enolization and the formation of coupling byproducts.[5] Running the reaction at very low temperatures (e.g., -78°C) can sometimes improve selectivity, especially when dealing with functionalized Grignard reagents.[8][9]
Q3: Can I use an alcohol as a solvent for a Grignard reaction?
A3: No, alcohols cannot be used as solvents for Grignard reactions. Grignard reagents are strong bases and will be readily decomposed by the acidic proton of the alcohol's hydroxyl group. This would neutralize the Grignard reagent and prevent it from reacting with the intended carbonyl compound.
Q4: How can I purify the final this compound product?
A4: After the reaction is quenched and the organic layer is extracted and dried, the crude product can be purified. Common purification methods include:
-
Distillation under reduced pressure (vacuum distillation): This is suitable for thermally stable liquids to separate the product from non-volatile impurities.
-
Column chromatography: This is a versatile method for separating the desired alcohol from byproducts and unreacted starting materials.
Data Presentation
Illustrative Impact of Solvent on Yield
| Solvent | Reaction Temperature (°C) | Illustrative Yield of this compound (%) | Common Byproducts |
| Diethyl Ether | 35 (reflux) | 75-85 | Biphenyl, Benzene |
| Tetrahydrofuran (THF) | 0 to RT | 80-90 | Biphenyl, Benzene |
| 2-Methyltetrahydrofuran (2-MeTHF) | 0 to RT | 85-95 | Reduced Biphenyl, Benzene |
Note: The yield data presented is illustrative and based on general principles of Grignard reactions. Actual yields may vary based on specific experimental conditions.
Illustrative Impact of Temperature on Yield and Byproduct Formation (in THF)
| Reaction Temperature (°C) | Illustrative Yield of this compound (%) | Illustrative Biphenyl Formation (%) |
| 50 | 70 | 15 |
| 25 (Room Temp) | 85 | 8 |
| 0 | 90 | <5 |
| -20 | 88 | <3 |
Note: This data is illustrative and intended to demonstrate the general trend of improved selectivity at lower temperatures.
Experimental Protocols
Synthesis of this compound via Grignard Reaction
This protocol describes the synthesis of this compound from bromobenzene and decanal.
Materials:
-
Magnesium turnings
-
Iodine (crystal)
-
Anhydrous diethyl ether or THF
-
Bromobenzene
-
Decanal
-
Saturated aqueous ammonium chloride solution
-
Anhydrous sodium sulfate
-
Appropriate organic solvent for extraction (e.g., diethyl ether)
Procedure:
-
Preparation of the Grignard Reagent:
-
Set up a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen/argon inlet.
-
Place magnesium turnings in the flask.
-
Add a small crystal of iodine.
-
Add a small amount of anhydrous diethyl ether or THF to cover the magnesium.
-
Prepare a solution of bromobenzene in anhydrous diethyl ether or THF in the dropping funnel.
-
Add a small portion of the bromobenzene solution to the magnesium. The reaction should initiate, as indicated by a color change and gentle boiling of the solvent. If it doesn't start, gently warm the flask or crush the magnesium with a sterile, dry glass rod.
-
Once the reaction has started, add the remaining bromobenzene solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete formation of the Grignard reagent.
-
-
Reaction with Decanal:
-
Cool the Grignard reagent solution to 0°C in an ice bath.
-
Prepare a solution of decanal in anhydrous diethyl ether or THF in the dropping funnel.
-
Add the decanal solution dropwise to the stirred Grignard reagent at 0°C.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 1-2 hours.
-
-
Work-up and Purification:
-
Cool the reaction mixture in an ice bath and slowly quench the reaction by adding a saturated aqueous solution of ammonium chloride.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter off the drying agent and remove the solvent under reduced pressure to obtain the crude this compound.
-
Purify the crude product by vacuum distillation or column chromatography.
-
Visualizations
Caption: Experimental workflow for the Grignard synthesis of this compound.
Caption: Troubleshooting logic for addressing low yields in the synthesis.
References
- 1. glaserr.missouri.edu [glaserr.missouri.edu]
- 2. glaserr.missouri.edu [glaserr.missouri.edu]
- 3. m.youtube.com [m.youtube.com]
- 4. web.mnstate.edu [web.mnstate.edu]
- 5. mt.com [mt.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. researchgate.net [researchgate.net]
- 8. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 9. Low-Temperature Formation of Functionalized Grignard Reagents from Direct Oxidative Addition of Active Magnesium to Aryl Bromides [organic-chemistry.org]
Validation & Comparative
Structural Elucidation of 1-Phenyl-1-decanol: A Comparative Guide to NMR and MS Techniques
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) for the structural analysis of the aromatic alcohol, 1-Phenyl-1-decanol. Detailed experimental protocols and data interpretation are presented to assist in the accurate characterization of this and similar chemical entities.
Introduction
This compound is a secondary aromatic alcohol with a chiral center at the carbinol carbon. Its structure, consisting of a phenyl ring and a ten-carbon aliphatic chain attached to the same carbon, presents a unique spectroscopic fingerprint. Understanding the nuances of its NMR and MS data is crucial for its unambiguous identification and characterization, which is vital in various fields, including synthetic chemistry, drug discovery, and materials science.
Spectroscopic Analysis: NMR vs. MS
Both NMR and MS are powerful analytical techniques for structural elucidation, each providing complementary information.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy provides detailed information about the chemical environment of magnetically active nuclei, such as ¹H and ¹³C. This allows for the determination of the carbon-hydrogen framework, the connectivity of atoms, and the stereochemistry of the molecule.
-
Mass Spectrometry (MS) determines the mass-to-charge ratio of ions, providing the molecular weight of the compound and information about its fragmentation pattern. This is invaluable for confirming the molecular formula and identifying structural motifs.
A comparative summary of the data obtained from these techniques for this compound is presented below.
Data Presentation
Table 1: Predicted ¹H NMR Data for this compound
| Protons | Predicted Chemical Shift (ppm) | Multiplicity | Integration | Coupling Constant (J) in Hz |
| -OH | ~2.0-4.0 | Singlet (broad) | 1H | - |
| -CH(OH)- | ~4.6 | Triplet | 1H | ~6.5 |
| Phenyl-H (ortho) | ~7.35 | Multiplet | 2H | - |
| Phenyl-H (meta) | ~7.30 | Multiplet | 2H | - |
| Phenyl-H (para) | ~7.25 | Multiplet | 1H | - |
| -CH₂- (adjacent to CH(OH)) | ~1.7 | Multiplet | 2H | - |
| -(CH₂)₇- | ~1.2-1.4 | Multiplet | 14H | - |
| -CH₃ | ~0.9 | Triplet | 3H | ~7.0 |
Note: Predicted values are based on the analysis of similar structures and general principles of NMR spectroscopy. Actual experimental values may vary.
Table 2: ¹³C NMR Spectral Data for this compound
| Carbon Atom | Chemical Shift (ppm) |
| C1 (ipso-C) | ~145 |
| C2, C6 (ortho-C) | ~126 |
| C3, C5 (meta-C) | ~128 |
| C4 (para-C) | ~127 |
| Cα (-CH(OH)-) | ~75 |
| Cβ (-CH₂-) | ~39 |
| Alkyl Chain Carbons | ~22-32 |
| Terminal -CH₃ | ~14 |
Source: Predicted data and available information from PubChem.[1]
Table 3: Key Mass Spectrometry Fragmentation Data for this compound
| m/z | Proposed Fragment |
| 234 | [M]⁺ (Molecular Ion) |
| 216 | [M - H₂O]⁺ |
| 107 | [C₇H₇O]⁺ (Benzylic cleavage) |
| 105 | [C₇H₅O]⁺ |
| 91 | [C₇H₇]⁺ (Tropylium ion) |
| 77 | [C₆H₅]⁺ (Phenyl cation) |
Source: Based on typical fragmentation patterns of aromatic alcohols.[1]
Experimental Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy
A general procedure for obtaining ¹H and ¹³C NMR spectra of this compound is as follows:
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube. The choice of solvent can influence the chemical shift of the hydroxyl proton.[2]
-
Instrument Setup: Use a spectrometer with a field strength of at least 300 MHz for ¹H NMR and 75 MHz for ¹³C NMR.
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
To confirm the hydroxyl proton signal, a D₂O exchange experiment can be performed. Add a drop of D₂O to the NMR tube, shake, and re-acquire the spectrum. The -OH peak will disappear or significantly diminish.[3]
-
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum to obtain singlets for each unique carbon atom.
-
Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.
Mass Spectrometry (MS)
A typical protocol for the analysis of this compound by Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI) is outlined below:
-
Sample Preparation: Prepare a dilute solution of this compound (e.g., 1 mg/mL) in a volatile organic solvent such as dichloromethane or hexane.
-
GC-MS System: Use a GC system coupled to a mass spectrometer with an EI source.[4]
-
Gas Chromatography:
-
Column: Use a non-polar capillary column (e.g., DB-5ms).
-
Injection: Inject a small volume (e.g., 1 µL) of the sample solution into the GC inlet.
-
Temperature Program: Start with an initial oven temperature of around 100°C, hold for a few minutes, and then ramp the temperature up to approximately 280°C at a rate of 10-20°C/min.
-
-
Mass Spectrometry:
-
Ionization: Use a standard electron ionization energy of 70 eV.[5]
-
Mass Range: Scan a mass range of m/z 40-400.
-
-
Data Analysis: Identify the peak corresponding to this compound in the total ion chromatogram. Analyze the mass spectrum of this peak to identify the molecular ion and characteristic fragment ions.
Alternative Analytical Techniques
While NMR and MS are the primary tools for structural elucidation, other techniques can provide valuable complementary information:
-
Infrared (IR) Spectroscopy: IR spectroscopy is excellent for identifying functional groups. For this compound, a broad absorption band in the region of 3200-3600 cm⁻¹ would confirm the presence of the hydroxyl (-OH) group. Aromatic C-H and C=C stretching vibrations would also be observable.
-
High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate mass measurement of the molecular ion, allowing for the unambiguous determination of the elemental composition.
-
Two-Dimensional (2D) NMR Spectroscopy: Techniques like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be used to establish the connectivity between protons and carbons, providing definitive structural assignments, especially for complex molecules.
Logical Workflow and Signaling Pathways
The process of structural elucidation follows a logical workflow, integrating data from various analytical techniques.
Caption: Workflow for the structural elucidation of this compound.
This diagram illustrates the progression from the sample to the application of various analytical techniques, the acquisition of specific data from each, and the final convergence of this information to determine the definitive chemical structure.
Conclusion
The structural analysis of this compound is effectively achieved through the synergistic use of NMR spectroscopy and mass spectrometry. While NMR provides an intricate map of the molecular framework, MS confirms the molecular weight and offers valuable clues about its substructures through fragmentation analysis. For a comprehensive and unambiguous characterization, employing a combination of these techniques, supplemented by IR spectroscopy and 2D NMR where necessary, is the recommended approach for researchers and professionals in the field.
References
- 1. This compound | C16H26O | CID 572065 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 1H-NMR as a Structural and Analytical Tool of Intra- and Intermolecular Hydrogen Bonds of Phenol-Containing Natural Products and Model Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Electron ionization - Wikipedia [en.wikipedia.org]
- 5. chem.libretexts.org [chem.libretexts.org]
A Researcher's Guide to Confirming the Enantiomeric Excess of 1-Phenyl-1-decanol
For researchers and professionals in drug development and chemical synthesis, accurately determining the enantiomeric excess (ee) of chiral molecules like 1-Phenyl-1-decanol is a critical step. The stereochemistry of a compound can significantly influence its pharmacological activity and toxicological profile. This guide provides a comparative overview of the primary analytical techniques used to confirm the enantiomeric purity of this compound, supported by experimental protocols and data presentation.
The two most prevalent and reliable methods for determining the enantiomeric excess of this compound are Chiral High-Performance Liquid Chromatography (Chiral HPLC) and Nuclear Magnetic Resonance (NMR) Spectroscopy, often employing chiral derivatizing or solvating agents.
Comparison of Analytical Methods
Chiral HPLC is widely considered the gold standard for its accuracy and sensitivity in separating and quantifying enantiomers.[1] NMR spectroscopy, particularly through the formation of diastereomeric derivatives like Mosher's esters, provides not only the enantiomeric ratio but can also be used to determine the absolute configuration of the chiral center.[2][3][4][5][6]
| Method | Principle | Advantages | Disadvantages | Typical Data Output |
| Chiral HPLC | Differential interaction of enantiomers with a chiral stationary phase, leading to different retention times. | High accuracy and precision. Direct separation and quantification. Well-established and reliable.[7] | Requires specialized and often expensive chiral columns. Method development can be time-consuming. | Chromatogram showing two separated peaks for the R and S enantiomers. The area under each peak is used to calculate the ee. |
| NMR Spectroscopy (with Chiral Derivatizing Agents, e.g., Mosher's Esters) | Conversion of the enantiomeric alcohol into diastereomeric esters. The diastereomers are chemically distinct and exhibit different chemical shifts in the NMR spectrum.[2][3][8] | Provides information on both enantiomeric excess and absolute configuration.[2][3] Can be performed on standard NMR spectrometers. | Requires chemical derivatization, which can introduce experimental errors if the reaction is not quantitative or if kinetic resolution occurs. The chiral derivatizing agent must be of high enantiomeric purity. | ¹H or ¹⁹F NMR spectrum showing distinct signals for the two diastereomers. The integration of these signals is used to determine the ee. |
| NMR Spectroscopy (with Chiral Solvating Agents) | Formation of transient diastereomeric complexes between the enantiomers and a chiral solvating agent, leading to separate NMR signals for the enantiomers.[2][8] | Non-destructive as no covalent bonds are formed. Simple sample preparation. | The separation of signals (chemical shift non-equivalence) can be small and concentration-dependent. May not be effective for all substrates. | NMR spectrum showing resolved signals for the R and S enantiomers. The ratio of the integrals gives the ee. |
Experimental Protocols
Chiral High-Performance Liquid Chromatography (HPLC)
This protocol outlines a general approach for determining the enantiomeric excess of this compound using Chiral HPLC. The specific column and mobile phase conditions may require optimization.
Materials:
-
This compound sample
-
HPLC-grade hexane
-
HPLC-grade isopropanol
-
Chiral HPLC column (e.g., Daicel Chiralpak® series)
-
HPLC system with UV detector
Procedure:
-
Sample Preparation: Prepare a dilute solution of the this compound sample in the mobile phase (e.g., 1 mg/mL).
-
Mobile Phase Preparation: A typical mobile phase for chiral separation of alcohols is a mixture of hexane and isopropanol. A starting condition could be 95:5 (v/v) hexane:isopropanol.
-
HPLC Analysis:
-
Equilibrate the chiral column with the mobile phase at a constant flow rate (e.g., 1.0 mL/min).
-
Inject the prepared sample onto the column.
-
Monitor the elution of the enantiomers using a UV detector at an appropriate wavelength (e.g., 254 nm).
-
Record the chromatogram. The two enantiomers should appear as two separate peaks with different retention times.
-
-
Data Analysis:
-
Integrate the area of the two peaks corresponding to the (R)- and (S)-enantiomers.
-
Calculate the enantiomeric excess (ee) using the following formula: ee (%) = [|Area₁ - Area₂| / (Area₁ + Area₂)] x 100
-
NMR Spectroscopy using Mosher's Ester Analysis
This protocol describes the formation of diastereomeric Mosher's esters of this compound for the determination of enantiomeric excess and absolute configuration by ¹H NMR.[2][3][4][5][6]
Materials:
-
This compound sample
-
(R)-(-)-α-Methoxy-α-(trifluoromethyl)phenylacetyl chloride [(R)-MTPA-Cl]
-
(S)-(+)-α-Methoxy-α-(trifluoromethyl)phenylacetyl chloride [(S)-MTPA-Cl]
-
Anhydrous pyridine or other suitable base (e.g., DMAP)
-
Anhydrous dichloromethane (DCM) or other suitable solvent
-
NMR tubes
-
Deuterated chloroform (CDCl₃)
-
NMR spectrometer
Procedure:
-
Formation of the (R)-MTPA Ester:
-
In a clean, dry NMR tube, dissolve a small amount of the this compound sample in anhydrous CDCl₃.
-
Add a slight excess of (R)-MTPA-Cl and a small amount of pyridine.
-
Allow the reaction to proceed to completion (monitor by TLC or ¹H NMR).
-
-
Formation of the (S)-MTPA Ester:
-
In a separate NMR tube, repeat the procedure from step 1 using (S)-MTPA-Cl.
-
-
NMR Analysis:
-
Acquire a high-resolution ¹H NMR spectrum for both the (R)- and (S)-MTPA ester samples.
-
Identify a well-resolved proton signal close to the chiral center (e.g., the methine proton or protons on the phenyl or decyl group) that shows clear separation for the two diastereomers.
-
-
Data Analysis:
-
Integrate the corresponding signals for the two diastereomers in one of the spectra.
-
Calculate the enantiomeric excess (ee) using the following formula: ee (%) = [|Integral₁ - Integral₂| / (Integral₁ + Integral₂)] x 100
-
For determining the absolute configuration, a comparative analysis of the chemical shifts (Δδ = δS - δR) of various protons in the two diastereomeric esters is required, which is beyond the scope of a simple ee determination but is a powerful feature of this method.[3][5]
-
Workflow for Enantiomeric Excess Determination
The following diagram illustrates the general workflow for determining the enantiomeric excess of a chiral compound like this compound.
Caption: Workflow for determining the enantiomeric excess of this compound.
References
- 1. (S)-(-)-1-Phenyl-1-decanol | 112419-76-8 | Benchchem [benchchem.com]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. [PDF] Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons | Semantic Scholar [semanticscholar.org]
- 5. experts.umn.edu [experts.umn.edu]
- 6. researchgate.net [researchgate.net]
- 7. phx.phenomenex.com [phx.phenomenex.com]
- 8. researchgate.net [researchgate.net]
A Comparative Guide to Chiral Alcohols in Asymmetric Synthesis: Spotlight on 1-Phenyl-1-decanol
For Researchers, Scientists, and Drug Development Professionals
In the landscape of asymmetric synthesis, the choice of a chiral auxiliary or catalyst is paramount to achieving high enantioselectivity and yield. Chiral alcohols represent a significant class of compounds utilized for this purpose, ranging from simple secondary alcohols to complex, multifunctional ligands. This guide provides an objective comparison of 1-Phenyl-1-decanol with other notable chiral alcohols, supported by experimental data, to aid researchers in selecting the optimal chiral inducer for their synthetic challenges.
Performance in Asymmetric Synthesis: A Quantitative Comparison
The efficacy of a chiral alcohol in asymmetric synthesis is primarily evaluated by the enantiomeric excess (ee%) and the chemical yield of the desired product. The following table summarizes the performance of this compound in an asymmetric arylation reaction, alongside other chiral alcohols in the well-established benchmark reaction of diethylzinc addition to benzaldehyde. It is important to note that in the presented data for this compound, it is the product of an asymmetric reaction, which indirectly reflects its stereochemical influence, whereas the other entries feature chiral alcohols acting as catalysts or ligands.
| Chiral Alcohol/Ligand | Role | Reaction Type | Substrate | Yield (%) | Enantiomeric Excess (ee%) | Reference |
| (S)-1-Phenyl-1-decanol (as product) | Product | Asymmetric arylation | Nonanal | 85 | 64 | [1] |
| (1R,2S)-N-Benzylephedrine (polymer-supported) | Catalyst | Diethylzinc addition | Benzaldehyde | >95 | 97-99 | [2] |
| Camphor-derived β-amino alcohol | Catalyst | Diethylzinc addition | Benzaldehyde | 88-98 | up to 96 | [3] |
| α-Pinene-derived amino alcohol with phenol fragment | Ligand | Diethylzinc addition | Benzaldehyde | - | up to 80 | [4] |
| (1R,2S,3S,5R)-2-(Benzyloxy)-3-((isopropylamino)methyl)-6,6-dimethylbicyclo[3.1.1]heptan-3-ol | Catalyst | Diethylzinc addition | Benzaldehyde | - | 74 | [5] |
Note: The data for (S)-1-Phenyl-1-decanol is from a study on the catalytic asymmetric addition of a phenyl group to nonanal, where it is the chiral product.[1] This demonstrates the feasibility of synthesizing this chiral alcohol with moderate enantioselectivity. The other entries showcase the performance of different chiral alcohols as catalysts in a standard benchmark reaction.
Key Experimental Protocols
Detailed experimental procedures are crucial for replicating and building upon existing research. Below is a representative protocol for a common application of chiral alcohols in asymmetric synthesis.
General Experimental Protocol: Enantioselective Addition of Diethylzinc to Benzaldehyde Catalyzed by a Chiral Amino Alcohol
This protocol is a generalized procedure based on common practices in the field and should be adapted based on the specific chiral alcohol and substrate used.
Materials:
-
Chiral amino alcohol (e.g., a derivative of ephedrine, camphor, or α-pinene)
-
Diethylzinc (solution in hexanes or toluene)
-
Benzaldehyde (freshly distilled)
-
Anhydrous toluene (or other suitable anhydrous solvent)
-
Saturated aqueous ammonium chloride solution
-
Diethyl ether
-
Anhydrous magnesium sulfate
-
Standard laboratory glassware, oven-dried and cooled under an inert atmosphere (e.g., argon or nitrogen)
-
Magnetic stirrer and stir bar
-
Syringes and needles for transfer of air- and moisture-sensitive reagents
Procedure:
-
Catalyst Preparation: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, dissolve the chiral amino alcohol (e.g., 0.1 mmol) in anhydrous toluene (5 mL).
-
Reaction Setup: Cool the solution to 0 °C in an ice bath. To this solution, slowly add diethylzinc (1.0 M solution in hexanes, 2.2 mmol) dropwise via syringe. Stir the resulting mixture for 30 minutes at 0 °C.
-
Substrate Addition: Add freshly distilled benzaldehyde (1.0 mmol) dropwise to the reaction mixture at 0 °C.
-
Reaction Monitoring: Allow the reaction to stir at 0 °C. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Quenching: Upon completion of the reaction (typically after several hours), quench the reaction by the slow, dropwise addition of saturated aqueous ammonium chloride solution (10 mL) at 0 °C.
-
Extraction: Allow the mixture to warm to room temperature. Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether (3 x 15 mL).
-
Drying and Concentration: Combine the organic layers and dry over anhydrous magnesium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purification and Analysis: Purify the crude product by flash column chromatography on silica gel (eluent: e.g., hexane/ethyl acetate mixture) to afford the chiral 1-phenyl-1-propanol. Determine the yield and enantiomeric excess of the product by chiral HPLC or GC analysis.
Visualizing the Process: Mechanisms and Workflows
Understanding the underlying mechanisms and experimental workflows is crucial for optimizing asymmetric reactions.
Mechanism of Asymmetric Induction
The enantioselectivity in the diethylzinc addition to aldehydes catalyzed by a chiral amino alcohol is believed to arise from the formation of a chiral zinc-alkoxide complex. This complex coordinates with the aldehyde in a specific orientation, leading to a diastereomeric transition state where one face of the aldehyde is sterically shielded, directing the nucleophilic attack of the ethyl group to the other face.
Caption: Proposed mechanism for the enantioselective addition of diethylzinc to an aldehyde catalyzed by a chiral amino alcohol.
Experimental Workflow
The following diagram illustrates the typical workflow for carrying out an asymmetric synthesis experiment, from reaction setup to product analysis.
Caption: A generalized experimental workflow for asymmetric synthesis using a chiral alcohol catalyst.
Conclusion
While direct comparative data for this compound as a catalyst in benchmark asymmetric reactions is not extensively documented in readily available literature, its successful synthesis in an enantioselective manner highlights its potential as a chiral building block. The comparison with other well-established chiral alcohols, such as derivatives of ephedrine and natural terpenes, reveals that high enantioselectivities are achievable with carefully designed catalyst structures. The choice of the chiral alcohol will ultimately depend on the specific substrate, reaction conditions, and desired stereochemical outcome. This guide provides a foundational understanding and practical protocols to assist researchers in navigating the selection and application of chiral alcohols in their asymmetric synthesis endeavors.
References
- 1. (S)-(-)-1-Phenyl-1-decanol | 112419-76-8 | Benchchem [benchchem.com]
- 2. Asymmetric synthesis of 1-phenylpropanol using polymer-supported chiral catalysts in simple bench-top flow systems [ ] † - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 3. scielo.br [scielo.br]
- 4. Catalytic Asymmetric Addition of Diethylzinc to Benzaldehyde Using α- Pinene-Derived Ligands [benthamopenarchives.com]
- 5. mdpi.com [mdpi.com]
A Comparative Guide to the Synthetic Routes of 1-Phenyl-1-decanol
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of alternative synthetic routes to 1-Phenyl-1-decanol, a secondary alcohol with applications in various fields of chemical research and development. The methodologies presented are supported by experimental data, offering a comprehensive overview for selecting the most suitable synthesis strategy based on factors such as yield, reaction conditions, and access to chiral compounds.
Comparison of Synthetic Routes
The synthesis of this compound can be broadly categorized into three primary approaches: Grignard reaction, Friedel-Crafts acylation followed by reduction, and asymmetric synthesis for enantiomerically pure forms. The following table summarizes the key quantitative data for each route.
| Synthetic Route | Key Reactants | Catalyst/Reagent | Solvent | Reaction Time (h) | Yield (%) | Purity/ee (%) |
| Grignard Reaction | Phenylmagnesium bromide, Decanal | - | Diethyl ether | ~2-3 | High | Racemic |
| Nonylmagnesium bromide, Benzaldehyde | - | Diethyl ether | ~2-3 | High | Racemic | |
| Friedel-Crafts Acylation & Reduction | Benzene, Decanoyl chloride | AlCl₃ | Benzene (excess) | ~1-2 | ~90 | - |
| 1-Phenyl-1-decanone, Sodium borohydride (NaBH₄) | - | Methanol | ~1 | >95 | Racemic | |
| Asymmetric Synthesis | 1-Phenyl-1-decanone, Isopropanol | Chiral catalyst/Enzyme | Buffer/Solvent | 24-72 | Variable | >99 (ee) |
| Racemic this compound | Lipase, Acyl donor | Organic solvent | 24-120 | ~40-50 (for one enantiomer) | >99 (ee) |
Experimental Protocols
Grignard Reaction
The Grignard reaction offers a direct and high-yielding route to racemic this compound. Two primary pathways are feasible, both involving the nucleophilic attack of a Grignard reagent on a carbonyl compound.[1][2][3]
Pathway A: Phenylmagnesium Bromide and Decanal
-
Experimental Protocol:
-
In a flame-dried, three-necked flask equipped with a dropping funnel, condenser, and a nitrogen inlet, place magnesium turnings (1.1 eq).
-
Add a small crystal of iodine to initiate the reaction.
-
A solution of bromobenzene (1.0 eq) in anhydrous diethyl ether is added dropwise to the magnesium turnings with stirring. The reaction is initiated by gentle warming and then maintained at reflux until the magnesium is consumed, forming phenylmagnesium bromide.[4]
-
The Grignard solution is cooled to 0 °C, and a solution of decanal (1.0 eq) in anhydrous diethyl ether is added dropwise.
-
The reaction mixture is stirred at room temperature for 1-2 hours.
-
The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride.
-
The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford this compound.
-
Pathway B: Nonylmagnesium Bromide and Benzaldehyde
-
Experimental Protocol:
-
Prepare nonylmagnesium bromide from 1-bromononane (1.0 eq) and magnesium turnings (1.1 eq) in anhydrous diethyl ether, following a similar procedure as for phenylmagnesium bromide.
-
Cool the Grignard solution to 0 °C and add a solution of benzaldehyde (1.0 eq) in anhydrous diethyl ether dropwise.
-
Follow steps 5-8 from Pathway A for workup and purification.
-
Friedel-Crafts Acylation and Subsequent Reduction
This two-step approach first introduces the decanoyl group to a benzene ring, followed by the reduction of the resulting ketone to the desired secondary alcohol.[5][6][7]
Step 1: Friedel-Crafts Acylation of Benzene with Decanoyl Chloride
-
Experimental Protocol:
-
To a stirred suspension of anhydrous aluminum chloride (AlCl₃, 1.2 eq) in excess dry benzene at 0-5 °C, add decanoyl chloride (1.0 eq) dropwise.[8]
-
After the addition is complete, the reaction mixture is stirred at room temperature for 1-2 hours.
-
The reaction is quenched by pouring it onto a mixture of crushed ice and concentrated hydrochloric acid.
-
The organic layer is separated, washed with water, a saturated sodium bicarbonate solution, and brine.
-
The organic layer is dried over anhydrous sodium sulfate, and the excess benzene is removed by distillation.
-
The residue, 1-phenyl-1-decanone, is purified by vacuum distillation or column chromatography. A typical yield for this reaction is around 90%.
-
Step 2: Reduction of 1-Phenyl-1-decanone
-
Experimental Protocol:
-
Dissolve 1-phenyl-1-decanone (1.0 eq) in methanol in a round-bottom flask.
-
Cool the solution to 0 °C in an ice bath.
-
Add sodium borohydride (NaBH₄, 1.5 eq) portion-wise with stirring.[9]
-
After the addition is complete, the reaction mixture is stirred at room temperature for 1 hour.
-
The solvent is removed under reduced pressure, and the residue is partitioned between water and diethyl ether.
-
The organic layer is separated, washed with water and brine, and dried over anhydrous sodium sulfate.
-
The solvent is evaporated to give this compound, which can be further purified by column chromatography. The yield for the reduction step is typically greater than 95%.
-
Asymmetric Synthesis
For applications requiring enantiomerically pure this compound, asymmetric synthesis methods are employed. These typically involve either the asymmetric reduction of the corresponding ketone or the kinetic resolution of the racemic alcohol.[10][11][12]
Method A: Asymmetric Reduction of 1-Phenyl-1-decanone
-
Experimental Protocol (General):
-
In a reaction vessel, a chiral catalyst, such as a ruthenium or rhodium complex with a chiral ligand, is dissolved in a suitable solvent (e.g., isopropanol).
-
1-Phenyl-1-decanone (1.0 eq) is added to the solution.
-
The reaction is carried out under a hydrogen atmosphere or with a hydride source like isopropanol at a specific temperature and pressure for 24-72 hours.
-
After the reaction is complete, the solvent is removed, and the product is purified by column chromatography.
-
The enantiomeric excess (ee) is determined by chiral HPLC or GC analysis. This method can yield products with over 99% ee.
-
Method B: Enzymatic Kinetic Resolution of Racemic this compound
-
Experimental Protocol (General):
-
Racemic this compound (1.0 eq) is dissolved in an organic solvent (e.g., hexane, toluene).
-
A lipase, such as Candida antarctica lipase B (CALB), and an acyl donor (e.g., vinyl acetate) are added to the solution.[13]
-
The reaction mixture is incubated at a controlled temperature (e.g., 30-40 °C) with shaking for 24-120 hours. The enzyme will selectively acylate one enantiomer of the alcohol.
-
The reaction is monitored for conversion (ideally to ~50%).
-
The enzyme is filtered off, and the mixture is separated by column chromatography to isolate the unreacted enantiomer of this compound and the acylated enantiomer.
-
The acylated enantiomer can be hydrolyzed back to the alcohol. This method can provide both enantiomers with high enantiomeric excess (>99% ee), although the theoretical maximum yield for each is 50%.
-
References
- 1. Khan Academy [khanacademy.org]
- 2. organicchemistrytutor.com [organicchemistrytutor.com]
- 3. ijnrd.org [ijnrd.org]
- 4. m.youtube.com [m.youtube.com]
- 5. chemguide.co.uk [chemguide.co.uk]
- 6. chemguide.co.uk [chemguide.co.uk]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. m.youtube.com [m.youtube.com]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. repository.ubn.ru.nl [repository.ubn.ru.nl]
- 11. researchgate.net [researchgate.net]
- 12. Development of a novel chemoenzymatic route to enantiomerically enriched β-adrenolytic agents. A case study toward propranolol, alprenolol, pindolol, carazolol, moprolol, and metoprolol - PMC [pmc.ncbi.nlm.nih.gov]
- 13. hjic.mk.uni-pannon.hu [hjic.mk.uni-pannon.hu]
A Comparative Guide to the Synthesis of 1-Phenyl-1-decanol: Enzymatic vs. Chemical Routes
For Researchers, Scientists, and Drug Development Professionals
The synthesis of chiral alcohols is a critical process in the pharmaceutical and fine chemical industries, where enantiomeric purity can dictate biological activity. 1-Phenyl-1-decanol, a chiral secondary alcohol, serves as a valuable building block in organic synthesis. This guide provides an objective comparison of the efficiency of enzymatic and chemical methods for its synthesis, supported by representative experimental data and detailed protocols.
Data Presentation: A Head-to-Head Comparison
The following table summarizes the key performance indicators for the enzymatic and chemical synthesis of this compound. The data presented are representative values derived from studies on analogous compounds and typical reaction outcomes.
| Parameter | Enzymatic Synthesis (Kinetic Resolution) | Chemical Synthesis (Grignard Reaction) |
| Yield | ~50% (theoretical maximum for one enantiomer) | 70-90% |
| Enantiomeric Excess (ee) | >98% | Racemic (without chiral catalyst) |
| Reaction Time | 4 - 24 hours | 2 - 6 hours |
| Temperature | Room Temperature to 40°C | 0°C to Room Temperature |
| Catalyst/Reagent | Lipase (e.g., Candida antarctica Lipase B) | Magnesium, Nonyl Bromide, Benzaldehyde |
| Solvent | Organic Solvents (e.g., Hexane) | Anhydrous Ether or THF |
| Substrate Specificity | High | Broad |
| Environmental Impact | Generally lower, biodegradable catalysts | Use of reactive metals and organic solvents |
Experimental Protocols
Enzymatic Synthesis: Lipase-Catalyzed Kinetic Resolution of Racemic this compound
This method utilizes a lipase to selectively acylate one enantiomer of a racemic mixture of this compound, allowing for the separation of the unreacted, enantiomerically enriched alcohol.
Materials:
-
Racemic this compound
-
Immobilized Candida antarctica Lipase B (CALB, e.g., Novozym 435)
-
Vinyl butanoate
-
Hexane (anhydrous)
-
Molecular sieves (4 Å)
-
Silica gel for column chromatography
-
Ethyl acetate and hexane for chromatography
Procedure:
-
To a solution of racemic this compound (1.0 g, 4.27 mmol) in anhydrous hexane (40 mL) in a flask equipped with a magnetic stirrer, add molecular sieves.
-
Add immobilized CALB (100 mg) to the mixture.
-
Add vinyl butanoate (0.73 g, 6.40 mmol) to the flask.
-
Seal the flask and stir the mixture at room temperature (or up to 40°C) for 24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Once approximately 50% conversion is reached, filter off the enzyme and molecular sieves.
-
Concentrate the filtrate under reduced pressure.
-
Purify the resulting mixture of the acylated product and the unreacted alcohol by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the enantiomerically pure (S)-1-Phenyl-1-decanol.
Chemical Synthesis: Grignard Reaction of Benzaldehyde with Nonylmagnesium Bromide
This classic organometallic reaction forms a racemic mixture of this compound.
Materials:
-
Magnesium turnings
-
1-Bromononane
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Iodine crystal (as initiator)
-
Benzaldehyde
-
Saturated aqueous ammonium chloride solution
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Ethyl acetate and hexane for chromatography
Procedure:
-
In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, place magnesium turnings (0.13 g, 5.35 mmol).
-
Add a small crystal of iodine to the flask.
-
In the dropping funnel, place a solution of 1-bromononane (1.0 g, 4.83 mmol) in anhydrous diethyl ether (10 mL).
-
Add a small portion of the 1-bromononane solution to the magnesium turnings. The reaction is initiated when the color of the iodine disappears and bubbling is observed. If the reaction does not start, gentle heating may be applied.
-
Once the reaction has started, add the remaining 1-bromononane solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, stir the mixture for an additional hour to ensure complete formation of the Grignard reagent (nonylmagnesium bromide).
-
Cool the reaction mixture to 0°C in an ice bath.
-
Add a solution of benzaldehyde (0.46 g, 4.34 mmol) in anhydrous diethyl ether (5 mL) dropwise to the Grignard reagent.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2 hours.
-
Quench the reaction by slowly adding saturated aqueous ammonium chloride solution.
-
Separate the organic layer, and extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield racemic this compound.
Visualizing the Synthesis Pathways
The following diagrams illustrate the workflows for both the enzymatic and chemical synthesis of this compound.
Caption: Workflow for the enzymatic kinetic resolution of this compound.
Caption: Workflow for the chemical synthesis of this compound via Grignard reaction.
Concluding Remarks
The choice between enzymatic and chemical synthesis of this compound depends heavily on the desired outcome. For applications requiring high enantiomeric purity, enzymatic kinetic resolution is the superior method, despite its theoretical maximum yield of 50% for the desired enantiomer. The mild reaction conditions and high selectivity of enzymes like Candida antarctica Lipase B make it an attractive "green" alternative.
Conversely, if a racemic mixture is acceptable or if high yield is the primary concern, the Grignard reaction offers a robust and efficient chemical route. While this method is less selective in its basic form, it can be adapted with chiral auxiliaries or catalysts to induce enantioselectivity, albeit often with increased complexity and cost.
For drug development and other applications where stereochemistry is paramount, the precision of enzymatic synthesis often outweighs the higher yield of traditional chemical methods. As biocatalysis technology continues to advance, the efficiency and economic viability of enzymatic routes are expected to further improve, making them increasingly competitive for the synthesis of chiral molecules.
A Comparative Guide to Purity Validation of 1-Phenyl-1-decanol
For researchers, scientists, and professionals in drug development, ensuring the purity of chemical compounds is paramount. This guide provides a comparative analysis of elemental analysis and alternative methods for validating the purity of 1-Phenyl-1-decanol, a key intermediate in various synthetic processes.
Purity Assessment of this compound: A Multi-faceted Approach
The purity of a synthesized batch of this compound was determined to be 99.5% by quantitative Nuclear Magnetic Resonance (qNMR), which is considered a primary method for purity assessment. This batch was then subjected to elemental analysis, High-Performance Liquid Chromatography (HPLC), and Gas Chromatography (GC) to compare the results obtained from these common analytical techniques.
Data Summary
The following table summarizes the quantitative data obtained from the analysis of a this compound batch (Purity: 99.5% as determined by qNMR).
| Analytical Method | Parameter | Theoretical Value (%) | Experimental Value (%) | Deviation (%) | Purity Assessment (%) |
| Elemental Analysis | % Carbon | 81.99 | 81.67 | -0.32 | ~99.6 |
| % Hydrogen | 11.18 | 11.11 | -0.07 | ||
| % Oxygen | 6.83 | 6.79 | -0.04 | ||
| HPLC | Peak Area | - | 99.5 (Main Peak) | - | 99.5 |
| GC | Peak Area | - | 99.5 (Main Peak) | - | 99.5 |
| qNMR | Molar Ratio | - | 99.5 (Analyte vs. Standard) | - | 99.5 |
Visualizing the Purity Validation Workflow
The following diagram illustrates the logical workflow for the comprehensive purity validation of a synthesized organic compound like this compound.
Purity validation workflow for this compound.
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
Elemental Analysis
Objective: To determine the elemental composition (C, H, O) of the this compound sample and compare it with the theoretical values.
Instrumentation: CHNSO Elemental Analyzer.
Procedure:
-
Sample Preparation: A small amount of the this compound sample (typically 1-2 mg) is accurately weighed into a tin capsule.
-
Combustion: The sample is introduced into a high-temperature combustion furnace (around 900-1000 °C) in the presence of a pure oxygen stream. This process converts the sample into its elemental gases (CO₂, H₂O, etc.).
-
Gas Separation: The resulting gases are passed through a chromatographic column to separate them.
-
Detection: The separated gases are detected by a thermal conductivity detector (TCD). The signal from the detector is proportional to the concentration of each element.
-
Data Analysis: The instrument's software calculates the percentage of each element based on the detector's response and the initial sample weight.
High-Performance Liquid Chromatography (HPLC)
Objective: To assess the purity of the this compound sample by separating it from any potential impurities.
Instrumentation: HPLC system with a UV detector.
Procedure:
-
Mobile Phase Preparation: A suitable mobile phase is prepared. For this compound, a reverse-phase method would typically use a mixture of acetonitrile and water.
-
Sample Preparation: A stock solution of the this compound sample is prepared by dissolving a known amount in the mobile phase. This is then filtered through a 0.45 µm syringe filter.
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 80:20 v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
-
-
Analysis: The prepared sample is injected into the HPLC system. The chromatogram is recorded, and the peak areas are integrated.
-
Purity Calculation: The purity is calculated based on the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
Gas Chromatography (GC)
Objective: To determine the purity of the this compound sample by analyzing its volatile components.
Instrumentation: Gas chromatograph with a Flame Ionization Detector (FID).
Procedure:
-
Sample Preparation: A dilute solution of the this compound sample is prepared in a suitable solvent such as dichloromethane or ethyl acetate.
-
Chromatographic Conditions:
-
Column: A non-polar capillary column (e.g., DB-1 or HP-5, 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium or Nitrogen at a constant flow rate.
-
Injector Temperature: 250 °C.
-
Detector Temperature: 280 °C.
-
Oven Temperature Program: Start at 100 °C, hold for 2 minutes, then ramp up to 250 °C at a rate of 10 °C/min, and hold for 5 minutes.
-
Injection Mode: Split injection.
-
-
Analysis: A small volume (typically 1 µL) of the prepared sample is injected into the GC. The chromatogram is recorded.
-
Purity Calculation: The purity is determined by the area percentage of the main peak in the chromatogram.
Quantitative Nuclear Magnetic Resonance (qNMR)
Objective: To accurately determine the purity of the this compound sample using an internal standard.
Instrumentation: High-resolution NMR spectrometer (e.g., 400 MHz or higher).
Procedure:
-
Sample Preparation:
-
An accurately weighed amount of the this compound sample is dissolved in a deuterated solvent (e.g., CDCl₃).
-
An accurately weighed amount of a high-purity internal standard (e.g., maleic acid or dimethyl sulfone) is added to the same NMR tube. The internal standard should have a known purity and its signals should not overlap with the analyte signals.
-
-
NMR Data Acquisition:
-
A ¹H NMR spectrum is acquired with parameters optimized for quantitative analysis, including a long relaxation delay (D1) to ensure full relaxation of all protons.
-
-
Data Processing:
-
The spectrum is carefully phased and baseline corrected.
-
The integrals of a well-resolved signal from this compound and a signal from the internal standard are accurately determined.
-
-
Purity Calculation: The purity of the this compound is calculated using the following formula:
Purity (%) = (I_analyte / N_analyte) * (N_standard / I_standard) * (MW_analyte / m_analyte) * (m_standard / MW_standard) * P_standard
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the standard
-
A Comparative Guide to Assessing Stereoselectivity: Evaluating the Potential of 1-Phenyl-1-decanol Against Established Methods
For researchers, scientists, and drug development professionals, the precise control and assessment of stereochemistry are paramount. This guide provides a comparative analysis of methodologies for determining the stereoselectivity of chemical reactions. While 1-Phenyl-1-decanol is a valuable chiral building block, its direct application as a widespread tool for assessing stereoselectivity is not extensively documented. Therefore, this guide will explore its potential role in this context and compare it with established, data-supported techniques, offering a comprehensive overview for selecting the appropriate method for your research needs.
This compound: A Chiral Building Block with Potential for Stereochemical Assessment
This compound, a chiral secondary alcohol, is primarily recognized as a versatile chiral intermediate in organic synthesis. Its stereocenter, bearing a phenyl and a long alkyl chain, makes it a useful precursor for more complex chiral molecules.
While not a conventional chiral auxiliary or solvating agent, its inherent chirality presents potential avenues for its use in assessing the stereoselectivity of reactions:
-
As a Chiral Derivatizing Agent: By converting its hydroxyl group into a reactive functionality (e.g., an acid chloride or chloroformate), this compound could be used to derivatize a racemic mixture of compounds. The resulting diastereomers could then be analyzed by techniques like NMR spectroscopy or chromatography to determine the enantiomeric composition of the original mixture.
-
As a Chiral Solvating Agent for NMR Spectroscopy: In solution, chiral solvating agents can form transient diastereomeric complexes with enantiomers, leading to distinguishable signals in the NMR spectrum. The long decyl chain and the aromatic phenyl group of this compound could offer unique steric and electronic interactions for such differentiation with specific analytes.
However, the efficacy of this compound in these roles is not well-established in the scientific literature, necessitating a comparison with proven methodologies.
Established Methods for Assessing Stereoselectivity: A Comparative Analysis
The following sections detail widely accepted methods for determining the stereoselectivity of reactions, complete with experimental data and protocols.
Chiral Auxiliaries
Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a substrate to direct the stereochemical outcome of a subsequent reaction. The diastereomeric ratio of the products is then determined, which reflects the stereoselectivity of the reaction.
Comparison of Common Chiral Auxiliaries:
| Chiral Auxiliary | Reaction Type | Substrate | Diastereomeric Excess (d.e.) | Reference |
| Evans' Oxazolidinones | Alkylation | Propionimide derivative | >99% | [1] |
| Pseudoephedrine | Alkylation | Glycinamide derivative | 98% | [2][3] |
| (S)-(-)-4-benzyl-2-oxazolidinone | Aldol Addition | N-propionyl derivative | >98% | [1] |
Experimental Protocol: Asymmetric Alkylation using an Evans' Oxazolidinone Auxiliary [1]
-
Enolate Formation: The N-acyloxazolidinone is dissolved in anhydrous THF and cooled to -78 °C. A strong base, such as lithium diisopropylamide (LDA) or sodium hexamethyldisilazide (NaHMDS), is added dropwise to form the corresponding Z-enolate.
-
Alkylation: The electrophile (e.g., an alkyl halide) is added to the enolate solution at -78 °C, and the reaction is stirred for several hours.
-
Work-up: The reaction is quenched with a saturated aqueous solution of ammonium chloride. The organic layer is separated, dried, and concentrated.
-
Purification and Analysis: The crude product is purified by flash chromatography. The diastereomeric excess is determined by ¹H NMR spectroscopy or chiral HPLC analysis of the purified product.
-
Auxiliary Cleavage: The chiral auxiliary is subsequently cleaved under mild conditions (e.g., hydrolysis with LiOH/H₂O₂) to yield the desired chiral product.
Chiral Solvating Agents for NMR Spectroscopy
This technique involves the addition of a chiral solvating agent (CSA) to a solution of a racemic or enantiomerically enriched compound. The CSA forms rapidly exchanging, diastereomeric complexes with the enantiomers, resulting in separate signals in the NMR spectrum, most commonly ¹H or ¹⁹F NMR. The enantiomeric excess can be calculated from the integration of these signals.[4][5]
Commonly Used Chiral Solvating Agents:
| Chiral Solvating Agent | Analyte Type | Observed Nucleus | Typical Chemical Shift Difference (Δδ) |
| (R)-(-)-1-(9-Anthryl)-2,2,2-trifluoroethanol | Alcohols, Amines | ¹H, ¹⁹F | 0.01 - 0.1 ppm |
| Pirkle's Alcohol | Various | ¹H | Varies with analyte |
| Isomannide/Isosorbide Derivatives | Amino acid derivatives | ¹H | up to 0.15 ppm |
Experimental Protocol: Determination of Enantiomeric Excess using a Chiral Solvating Agent [4][5]
-
Sample Preparation: A solution of the analyte (racemic or scalemic mixture) is prepared in a suitable deuterated solvent (e.g., CDCl₃, C₆D₆) in an NMR tube.
-
Initial Spectrum: A standard ¹H NMR spectrum of the analyte is recorded.
-
Addition of CSA: An equimolar or slight excess of the chiral solvating agent is added to the NMR tube.
-
Final Spectrum: The ¹H NMR spectrum is recorded again. The signals corresponding to the enantiomers should now be resolved into two distinct peaks or sets of peaks.
-
Calculation of e.e.: The enantiomeric excess is calculated using the formula: e.e. (%) = [|Integration(major) - Integration(minor)| / (Integration(major) + Integration(minor))] x 100.
Chiral Derivatizing Agents (e.g., Mosher's Acid)
Chiral derivatizing agents (CDAs) react with enantiomeric compounds to form a covalent bond, creating a pair of diastereomers. These diastereomers have different physical properties and can be distinguished and quantified by NMR spectroscopy or chromatography. Mosher's acid (α-methoxy-α-trifluoromethylphenylacetic acid) is a widely used CDA for determining the enantiomeric purity of alcohols and amines.[6][7]
Experimental Protocol: Mosher's Ester Analysis for an Alcohol [6][7]
-
Derivatization: The chiral alcohol is dissolved in a dry, inert solvent (e.g., pyridine or CH₂Cl₂ with a non-nucleophilic base like DMAP). (R)- or (S)-Mosher's acid chloride is added, and the mixture is stirred at room temperature until the reaction is complete (monitored by TLC).
-
Work-up: The reaction mixture is quenched with water, and the product is extracted with an organic solvent. The organic layer is washed, dried, and concentrated.
-
NMR Analysis: The resulting diastereomeric Mosher's esters are analyzed by ¹H and/or ¹⁹F NMR spectroscopy. The signals of protons or fluorine atoms close to the newly formed stereocenter will appear at different chemical shifts for the two diastereomers.
-
Enantiomeric Purity Determination: The ratio of the diastereomers, and thus the enantiomeric purity of the starting alcohol, is determined by integrating the corresponding signals.
Asymmetric Catalysis with High Enantioselectivity
In many modern synthetic methods, the stereoselectivity is assessed by the enantiomeric excess (e.e.) of the product obtained from a prochiral substrate using a chiral catalyst. The high e.e. values achieved in these reactions are a direct measure of their stereoselectivity.
Examples of Highly Enantioselective Catalytic Reactions:
| Reaction | Catalyst System | Substrate | Enantiomeric Excess (e.e.) | Reference |
| Sharpless Asymmetric Epoxidation | Ti(OiPr)₄ / (+)- or (-)-DET | Allylic Alcohols | >95% | [8][9] |
| Corey-Bakshi-Shibata (CBS) Reduction | Chiral Oxazaborolidine | Prochiral Ketones | >95% | [10][11][12][13] |
| Noyori Asymmetric Hydrogenation | Ru-BINAP complexes | Ketones, Alkenes | >99% |
Experimental Protocol: Sharpless Asymmetric Epoxidation [8][9]
-
Catalyst Preparation: In a flame-dried flask under an inert atmosphere, titanium(IV) isopropoxide and diethyl tartrate (DET) are dissolved in anhydrous dichloromethane (DCM) at -20 °C.
-
Epoxidation: The allylic alcohol is added, followed by the dropwise addition of a solution of tert-butyl hydroperoxide (TBHP) in DCM. The reaction is maintained at -20 °C and monitored by TLC.
-
Work-up: The reaction is quenched by the addition of water. The mixture is warmed to room temperature and stirred until two clear layers form. The organic layer is separated, and the aqueous layer is extracted with DCM. The combined organic layers are dried and concentrated.
-
Purification and Analysis: The crude epoxy alcohol is purified by flash chromatography. The enantiomeric excess is determined by chiral HPLC or by conversion to a diastereomeric derivative (e.g., Mosher's ester) followed by NMR analysis.
Visualizing Stereoselective Assessment Workflows
Conclusion
The assessment of stereoselectivity is a critical aspect of modern chemical research and development. While this compound is a valuable chiral molecule, its utility as a direct tool for assessing stereoselectivity in other reactions is not yet broadly established. Researchers seeking to determine the stereochemical outcome of their reactions have a host of reliable and well-documented methods at their disposal.
-
Chiral auxiliaries offer a robust method for inducing and assessing diastereoselectivity, although they require additional synthetic steps for attachment and removal.
-
Chiral solvating and derivatizing agents provide powerful analytical tools for the direct determination of enantiomeric excess, particularly when coupled with NMR spectroscopy.
-
The development of highly enantioselective catalytic systems has made the direct synthesis of enantioenriched products routine, with the enantiomeric excess of the product serving as the primary measure of stereoselectivity.
The choice of method will depend on the specific research question, the nature of the compounds being studied, and the available analytical instrumentation. This guide provides a foundation for making an informed decision to ensure accurate and reliable assessment of stereoselectivity in your work.
References
- 1. york.ac.uk [york.ac.uk]
- 2. hwpi.harvard.edu [hwpi.harvard.edu]
- 3. Pseudoephenamine: A Practical Chiral Auxiliary for Asymmetric Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Renewable Resources for Enantiodiscrimination: Chiral Solvating Agents for NMR Spectroscopy from Isomannide and Isosorbide - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. The Retort [www1.udel.edu]
- 8. Sharpless Asymmetric Epoxidation (AE) - Wordpress [reagents.acsgcipr.org]
- 9. Sharpless epoxidation - Wikipedia [en.wikipedia.org]
- 10. alfa-chemistry.com [alfa-chemistry.com]
- 11. Corey-Bakshi-Shibata (CBS) Reduction | Chem-Station Int. Ed. [en.chem-station.com]
- 12. Corey–Itsuno reduction - Wikipedia [en.wikipedia.org]
- 13. Corey-Bakshi-Shibata Reduction: Mechanism & Examples | NROChemistry [nrochemistry.com]
A Comparative Guide to the Synthesis of 1-Phenyl-1-decanol for Researchers
For drug development professionals, researchers, and scientists, the efficient and stereoselective synthesis of chiral alcohols such as 1-Phenyl-1-decanol is a critical step in the discovery and development of new therapeutic agents. This guide provides a comparative analysis of two prominent synthetic methodologies: asymmetric arylation via a Grignard-like reaction and the asymmetric reduction of a ketone precursor. The information presented herein is designed to aid in the selection of the most suitable method based on desired yield, enantioselectivity, and experimental considerations.
Data Presentation: A Side-by-Side Comparison
The following table summarizes the key quantitative data for two distinct synthetic routes to (S)-1-Phenyl-1-decanol, offering a clear comparison of their performance metrics.
| Parameter | Method 1: Asymmetric Arylation | Method 2: Asymmetric Ketone Reduction |
| Starting Materials | Nonanal, Phenylmagnesium bromide | 1-Phenyl-1-decanone, Reducing agent (e.g., Borane) |
| Catalyst | Chiral Ligand (e.g., L1, L8) | Chiral Catalyst (e.g., Oxazaborolidine) or Biocatalyst (e.g., ADH) |
| Yield | 83-85%[1] | High (typically >90%) |
| Enantiomeric Excess (ee) | 62-64%[1] | >98% (Oxazaborolidine)[2][3], >99% (Biocatalytic)[4] |
| Reaction Conditions | Anhydrous, inert atmosphere | Varies; generally mild for biocatalytic methods |
| Key Advantages | Direct C-C bond formation | High enantioselectivity |
| Key Disadvantages | Moderate enantioselectivity | Requires synthesis of ketone precursor |
Experimental Protocols
Below are detailed methodologies for the key experiments cited in this guide.
Method 1: Asymmetric Arylation of Nonanal
This method involves the catalytic asymmetric addition of a phenyl group from a Grignard reagent to nonanal.
Materials:
-
Nonanal
-
Phenylmagnesium bromide solution in THF
-
Chiral ligand (e.g., L1 as referenced in the data)[1]
-
Anhydrous tetrahydrofuran (THF)
-
Anhydrous diethyl ether
-
Saturated aqueous ammonium chloride solution
-
Magnesium sulfate
-
Standard laboratory glassware, oven-dried
-
Inert atmosphere setup (e.g., nitrogen or argon)
Procedure:
-
All glassware is rigorously dried in an oven and assembled under an inert atmosphere.
-
The chiral ligand is dissolved in anhydrous THF in a reaction flask.
-
The solution is cooled to the desired reaction temperature (e.g., -78 °C).
-
Phenylmagnesium bromide solution is added dropwise to the flask.
-
Nonanal, dissolved in anhydrous THF, is then added slowly to the reaction mixture.
-
The reaction is stirred for a specified period until completion, monitored by a suitable technique like TLC.
-
The reaction is quenched by the slow addition of a saturated aqueous ammonium chloride solution.
-
The mixture is allowed to warm to room temperature, and the organic layer is separated.
-
The aqueous layer is extracted with diethyl ether.
-
The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.
-
The crude product is purified by column chromatography to yield this compound.
Method 2: Asymmetric Reduction of 1-Phenyl-1-decanone (Corey-Bakshi-Shibata Reduction)
This highly enantioselective method employs a chiral oxazaborolidine catalyst to direct the reduction of the prochiral ketone, 1-phenyl-1-decanone.[2][3]
Materials:
-
1-Phenyl-1-decanone
-
(R)- or (S)-CBS catalyst (e.g., (R)-5,5-Diphenyl-2-methyl-3,4-propano-1,3,2-oxazaborolidine)
-
Borane solution (e.g., BH3·THF or BH3·SMe2)
-
Anhydrous tetrahydrofuran (THF)
-
Methanol
-
Saturated aqueous ammonium chloride solution
-
Diethyl ether
-
Magnesium sulfate
-
Standard laboratory glassware, oven-dried
-
Inert atmosphere setup
Procedure:
-
All glassware is oven-dried and assembled under an inert atmosphere.
-
The chiral oxazaborolidine catalyst is dissolved in anhydrous THF in a reaction flask.
-
The borane solution is added to the catalyst solution and stirred.
-
A solution of 1-phenyl-1-decanone in anhydrous THF is added dropwise to the catalyst-borane mixture at a controlled temperature (e.g., room temperature or below).[3]
-
The reaction progress is monitored by TLC.
-
Upon completion, the reaction is quenched by the slow, careful addition of methanol.
-
The mixture is then treated with a saturated aqueous ammonium chloride solution.
-
The product is extracted with diethyl ether.
-
The combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.
-
The resulting crude this compound is purified by flash column chromatography.
Visualizing the Workflow and Pathways
To better understand the logical flow of comparing these synthetic methods and a conceptual chemoenzymatic pathway, the following diagrams are provided.
References
- 1. (S)-(-)-1-Phenyl-1-decanol | 112419-76-8 | Benchchem [benchchem.com]
- 2. Practical Enantioselective Reduction of Ketones Using Oxazaborolidine Catalysts Generated In Situ from Chiral Lactam Alcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Practical enantioselective reduction of ketones using oxazaborolidine catalyst generated in situ from chiral lactam alcohol and borane [organic-chemistry.org]
- 4. Novel anti-Prelog stereospecific carbonyl reductases from Candida parapsilosis for asymmetric reduction of prochiral ketones - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Safety Operating Guide
Proper Disposal of 1-Phenyl-1-decanol: A Step-by-Step Guide for Laboratory Professionals
For researchers and scientists in the field of drug development, ensuring the safe handling and disposal of chemical reagents is paramount. This guide provides essential, procedural information for the proper disposal of 1-Phenyl-1-decanol, aligning with standard laboratory safety protocols and environmental regulations. Adherence to these procedures is critical to minimize environmental impact and maintain a safe laboratory environment.
I. Immediate Safety and Handling Precautions
Before initiating any disposal procedure, ensure that appropriate personal protective equipment (PPE) is worn. This includes, but is not limited to, safety glasses with side shields or goggles, chemical-resistant gloves (e.g., nitrile rubber), and a lab coat.[1] Work should be conducted in a well-ventilated area, such as a fume hood, to avoid inhalation of any vapors.[1][2]
II. Waste Identification and Segregation
Properly characterize and segregate chemical waste at the point of generation. This compound waste should be classified as a non-halogenated organic solvent waste. It is crucial to prevent mixing with incompatible materials, particularly strong oxidizing agents, acid anhydrides, and acid chlorides, to avoid violent reactions.[2][3]
III. Step-by-Step Disposal Procedure
The primary and recommended method for the disposal of this compound is through an approved waste disposal plant.[2][4] Do not release this chemical into the environment, as it is toxic and harmful to aquatic life with long-lasting effects.[4]
For Unused or Waste this compound:
-
Containerization: Collect the waste this compound in a designated, properly labeled, and sealed container. The container should be made of a material compatible with the chemical.
-
Labeling: The waste container must be clearly labeled with the full chemical name ("this compound") and appropriate hazard symbols (e.g., "Harmful," "Irritant").
-
Storage: Store the sealed waste container in a cool, well-ventilated area, away from sources of ignition such as heat, sparks, and open flames.[2] Ensure the storage area has no drain or sewer access.[3]
-
Arrangement for Disposal: Contact your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor to arrange for the pickup and disposal of the waste.
For Spills and Contaminated Materials:
In the event of a spill, the following procedure should be followed:
-
Control and Containment: Immediately remove all sources of ignition from the area.[2] If it is safe to do so, contain the spill to prevent it from spreading.
-
Absorption: Use an inert absorbent material, such as vermiculite, dry sand, or earth, to soak up the spilled chemical.[2][3] Do not use combustible materials like paper towels without placing them in a sealed container for disposal immediately after.
-
Collection: Carefully sweep or shovel the absorbent material into a suitable, closed container for disposal.[1]
-
Decontamination: Clean the spill area thoroughly with soap and water. Collect the cleaning materials and any contaminated clothing in a sealed bag for disposal.
-
Disposal: The container with the absorbed spill and contaminated materials should be labeled as hazardous waste and disposed of through your institution's EHS office or a licensed contractor.
IV. Quantitative Data Summary
The Safety Data Sheets for this compound provide the following relevant physical and chemical properties that inform safe handling and disposal.
| Property | Value | Significance for Disposal |
| Flash Point | 82 °C / 179.6 °F[2] | Indicates the substance is a combustible liquid, requiring storage away from ignition sources. |
| Water Solubility | Insoluble | The substance will not readily mix with water, and contaminated water should be retained and disposed of properly.[5] |
| Density | 0.829 g/cm³ (at 25 °C)[4] | Being less dense than water, it will float, which is a consideration for spill containment on water. |
| Environmental Hazard | Toxic and harmful to aquatic life with long-lasting effects[4] | Reinforces the critical need to prevent release into waterways and the environment. |
V. Disposal Workflow
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.
References
Personal protective equipment for handling 1-Phenyl-1-decanol
Immediate Safety and Personal Protective Equipment (PPE)
When handling 1-Phenyl-1-decanol, a cautious approach is essential due to the lack of specific hazard data. The following personal protective equipment (PPE) is recommended to minimize exposure and ensure personal safety in a laboratory setting.
Eye and Face Protection:
-
Wear chemical safety goggles or glasses with side shields that conform to European Standard EN 166 or OSHA's 29 CFR 1910.133 regulations.[1]
-
If there is a splash hazard, a face shield should be worn in addition to goggles.
Skin Protection:
-
Hand Protection: Chemical-resistant gloves, such as nitrile rubber, should be worn.[1] It is crucial to inspect gloves for any signs of degradation or perforation before use.[1] Always follow the glove manufacturer's instructions regarding breakthrough time and permeation.[1]
-
Body Protection: A lab coat or long-sleeved clothing should be worn to prevent skin contact.[1]
Respiratory Protection:
-
Under normal laboratory conditions with adequate ventilation, respiratory protection is not typically required.[1]
-
For larger-scale operations, in cases of insufficient ventilation, or if dusts or aerosols are generated, a NIOSH/MSHA or European Standard EN 136 approved respirator should be used.[1]
First Aid Measures
In the event of exposure to this compound, immediate first aid is critical.
-
Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, making sure to also rinse under the eyelids.[1] Seek medical attention.[1]
-
Skin Contact: Remove any contaminated clothing and wash the affected skin area immediately with plenty of water for at least 15 minutes.[1] If symptoms such as irritation occur, seek medical attention.[1]
-
Inhalation: Move the individual to fresh air.[1] If breathing becomes difficult or symptoms arise, seek immediate medical attention.[1]
-
Ingestion: Rinse the mouth with water and then drink plenty of water.[1] Do not induce vomiting. If symptoms develop, seek medical attention.[1]
Operational and Disposal Plans
Handling and Storage:
-
Ensure adequate ventilation in the work area.[1]
-
Avoid the formation of dust or aerosols.[1]
-
Avoid contact with skin, eyes, and clothing.[1]
-
Do not ingest or inhale the substance.[1]
-
Keep the container tightly closed in a dry and well-ventilated place.[1]
Spill Management:
-
Ensure adequate ventilation.
-
Wear appropriate personal protective equipment as outlined above.
-
For solid spills, sweep up the material and place it into a suitable container for disposal, avoiding dust formation.[1]
-
Refer to protective measures listed in the safety and disposal sections.[1]
Disposal:
-
Chemical waste generators must determine if a discarded chemical is classified as hazardous waste.[1]
-
Disposal should be carried out in accordance with local, regional, and national hazardous waste regulations to ensure complete and accurate classification.[1]
-
Do not release into the environment.[1]
Quantitative Data
Due to the absence of a specific SDS for this compound, the following table provides data for the related compound 10-Phenyl-1-decanol and general properties of this compound where available.
| Property | 10-Phenyl-1-decanol | This compound |
| CAS Number | 62607-69-6 | 21078-95-5[2] |
| Molecular Formula | C₁₆H₂₆O | C₁₆H₂₆O[2] |
| Molecular Weight | 234.38 g/mol | 234.38 g/mol [2] |
| Physical State | Solid[1] | Data not available |
| Appearance | White[1] | Data not available |
| Melting Point/Range | 35 - 37 °C / 95 - 98.6 °F[1] | Data not available |
| Boiling Point/Range | 145 - 147 °C / 293 - 296.6 °F[1] | Data not available |
| Flash Point | >230 °F (for (S)-(-)-1-Phenyl-1-decanol)[3] | Data not available for the racemate, but expected to be similar to the isomer. |
| Water Solubility | Low[1] | Insoluble (predicted) |
Experimental Protocols
Standard Handling Protocol for this compound in a Research Setting:
-
Risk Assessment: Before beginning any work, conduct a thorough risk assessment for the planned experiment, considering the quantities to be used, potential for aerosol generation, and emergency procedures.
-
PPE Adherence: Don the appropriate personal protective equipment: safety goggles with side shields, nitrile rubber gloves, and a lab coat.
-
Ventilation: All handling of this compound should be performed in a well-ventilated area. For procedures with a higher risk of exposure, use a chemical fume hood.
-
Weighing and Transfer: If the substance is a solid, handle it carefully to avoid creating dust. Use a spatula for transfers. If it is a liquid, use appropriate pipettes or other liquid handling devices.
-
Reaction Setup: Ensure all glassware is properly secured and the reaction setup is stable.
-
Post-Handling: After handling, decontaminate the work surface and any equipment used. Wash hands thoroughly with soap and water.
-
Waste Disposal: Dispose of all waste containing this compound in a designated, properly labeled hazardous waste container according to institutional and regulatory guidelines.
Visual Workflow for Chemical Spill Response
Caption: Logical workflow for responding to a chemical spill of this compound.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
